molecular formula C10H15NO2 B1309681 2-(2-methoxyphenoxy)-N-methylethanamine CAS No. 72955-82-9

2-(2-methoxyphenoxy)-N-methylethanamine

Cat. No.: B1309681
CAS No.: 72955-82-9
M. Wt: 181.23 g/mol
InChI Key: VOIPEKOXTFLQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methoxyphenoxy)-N-methylethanamine is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-methoxyphenoxy)-N-methylethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-methoxyphenoxy)-N-methylethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-methoxyphenoxy)-N-methylethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-11-7-8-13-10-6-4-3-5-9(10)12-2/h3-6,11H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIPEKOXTFLQNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424528
Record name 2-(2-methoxyphenoxy)-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72955-82-9
Record name 2-(2-methoxyphenoxy)-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(2-methoxyphenoxy)ethyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(2-methoxyphenoxy)-N-methylethanamine physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthetic Architecture, and Handling Protocols

Executive Summary & Chemical Identity

2-(2-Methoxyphenoxy)-N-methylethanamine (CAS: 72955-82-9) is a secondary amine intermediate structurally characterized by a guaiacol (2-methoxyphenol) moiety linked via an ethyl ether chain to a methylamino group.[1][2][3][4] It serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of adrenergic receptor antagonists and as a structural analog to the primary amine precursor of Carvedilol.

This guide provides a rigorous technical analysis of its physical properties, synthesis, and handling, designed for researchers requiring high-purity standards for SAR (Structure-Activity Relationship) studies or impurity profiling.[1]

Chemical Identifiers & Constants
PropertyValue
IUPAC Name N-[2-(2-Methoxyphenoxy)ethyl]-N-methylamine
Common Synonyms 2-(2-Methoxyphenoxy)-N-methylethylamine; OMPEA (Ortho-Methoxyphenoxy-N-methylethylamine)
CAS Number 72955-82-9
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
SMILES CNCCOC1=CC=CC=C1OC
InChI Key VOIPEKOXTFLQNY-UHFFFAOYSA-N

Physicochemical Properties

Data aggregated from experimental vendor analysis and computational prediction models.[1]

Physical State & Transitions[1]
  • Appearance: Clear, colorless to pale yellow liquid at standard temperature and pressure (STP).

  • Boiling Point: 267.5°C at 760 mmHg (Predicted); Experimental distillation often performed at reduced pressure (e.g., ~110-115°C at 0.5 mmHg) to prevent thermal degradation.[1]

  • Density: 1.01 ± 0.05 g/cm³ (20°C).

  • Flash Point: 106.7°C (Closed Cup) – Classified as Combustible.

  • Refractive Index (

    
    ):  ~1.52 (Estimated based on structural analogs).[1]
    
Solubility & Lipophilicity[1]
  • Water Solubility: Low to moderate. The secondary amine provides some hydrophilicity, but the lipophilic guaiacol ether tail dominates. It forms water-soluble salts (e.g., hydrochloride) readily.[1]

  • Organic Solubility: Miscible with DCM, Chloroform, Methanol, and Ethyl Acetate.

  • LogP: ~1.6 (Predicted). This indicates moderate membrane permeability, suitable for CNS-active structural probing.[1]

  • pKa: ~9.5 (Predicted for the secondary amine nitrogen). This basicity dictates that the molecule exists predominantly as a cation at physiological pH (7.4).

Synthetic Methodology

The synthesis of 2-(2-methoxyphenoxy)-N-methylethanamine requires precise control to avoid over-alkylation (quaternary ammonium formation).[1] The most robust, self-validating protocol involves the nucleophilic substitution of Guaiacol with a protected nitrogen species or a direct alkylation using 2-chloro-N-methylethylamine under phase-transfer conditions.[1]

Primary Synthetic Route: Nucleophilic Substitution

Reaction Logic: Guaiacol is deprotonated to form a phenoxide, which attacks the electrophilic carbon of 2-chloro-N-methylethylamine.[1]

Reagents:

  • Substrate: Guaiacol (2-Methoxyphenol)[1]

  • Electrophile: 2-Chloro-N-methylethylamine hydrochloride[1]

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    )[1]
  • Solvent: Acetonitrile (ACN) or DMF

Protocol:

  • Activation: Dissolve Guaiacol (1.0 eq) in anhydrous ACN. Add

    
     (2.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Addition: Add 2-Chloro-N-methylethylamine HCl (1.1 eq) portion-wise.

  • Reflux: Heat the mixture to reflux (80-82°C) for 12–16 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Dissolve residue in DCM, wash with 1M NaOH (to remove unreacted Guaiacol), then water. Dry over

    
    .
    
  • Isolation: Convert to HCl salt by bubbling dry HCl gas through an ethereal solution for long-term stability.

Synthetic Pathway Diagram (DOT)[1]

SynthesisPathway Guaiacol Guaiacol (C7H8O2) Base Base Activation (K2CO3 / ACN) Guaiacol->Base Deprotonation Intermediate Phenoxide Intermediate Base->Intermediate Anion Formation Product 2-(2-methoxyphenoxy)- N-methylethanamine Intermediate->Product SN2 Substitution (Reflux 16h) Reagent 2-Chloro-N-methylethylamine Reagent->Intermediate Electrophilic Attack

Figure 1: Nucleophilic substitution pathway for the synthesis of the target secondary amine.[1][2][5]

Spectroscopic Identification

To validate the identity of the synthesized compound, the following NMR signals are diagnostic.

¹H NMR (400 MHz, CDCl₃):

  • δ 6.85–7.00 (m, 4H): Aromatic protons (Guaiacol ring). The multiplet pattern is characteristic of ortho-disubstitution.[1]

  • δ 4.12 (t, J = 6.0 Hz, 2H):

    
     protons.[1] The chemical shift is deshielded due to the adjacent oxygen.
    
  • δ 3.86 (s, 3H):

    
     (Methoxy group).[1] A sharp singlet, typical for aryl methyl ethers.
    
  • δ 2.98 (t, J = 6.0 Hz, 2H):

    
     protons.[1]
    
  • δ 2.48 (s, 3H):

    
     (N-Methyl group).[1] Diagnostic singlet for the secondary amine.
    
  • δ 1.8–2.0 (br s, 1H):

    
     proton (Exchangeable with 
    
    
    
    ).[1]

Safety & Handling Protocols

As a secondary amine and phenol ether derivative, this compound poses specific risks regarding corrosivity and irritation.

Hazard Classification (GHS)[1]
  • Skin Irritation (Category 2): Causes skin irritation.[6][7]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[6]

  • STOT-SE (Category 3): May cause respiratory irritation.[1][6][7][8][9]

Handling Workflow

Trustworthiness Check: The following protocol ensures containment of volatile amine vapors and prevents cross-contamination.

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.

  • Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Amines readily absorb

    
     from the air to form carbamates; inert storage is non-negotiable for purity maintenance.
    
Emergency Response Diagram (DOT)

SafetyProtocol cluster_Skin Skin Contact cluster_Spill Spill Management Exposure Accidental Exposure Step1 Remove Contaminated Clothing Exposure->Step1 Spill1 Evacuate Area Exposure->Spill1 If Spill Occurs Step2 Rinse 15 min (Water) Step1->Step2 Step3 Seek Medical Attention Step2->Step3 Spill2 Absorb with Vermiculite Spill1->Spill2 Spill3 Neutralize (Dilute Acid) & Dispose Spill2->Spill3

Figure 2: Standard Operating Procedure (SOP) for exposure and spill management.

Applications in Drug Development

While 2-(2-methoxyphenoxy)-N-methylethanamine is not a marketed drug, it is a high-value "building block" in medicinal chemistry.[1]

  • Carvedilol Analogs: It is the N-methylated analog of the primary amine side chain used in Carvedilol (a non-selective beta-blocker).[1] Researchers use this N-methyl variant to probe the steric tolerance of the beta-adrenergic receptor binding pocket.[1]

  • Sigma Receptor Ligands: Phenoxyethylamines are common pharmacophores for Sigma-1 receptor ligands. The N-methyl group often modulates affinity and selectivity profiles compared to primary amines.[1]

  • Impurity Profiling: In the industrial synthesis of phenoxy-alkylamine drugs, N-methylation is a potential side reaction (if methylating agents are present).[1] This compound serves as a reference standard for HPLC impurity tracking.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1713005, 2-(2-Methoxyphenoxy)ethylamine (Primary Amine Analog & Related Structures).[1] Retrieved from [Link][1][4]

  • Carl Roth GmbH + Co. KG. Safety Data Sheet: 2-(2-Methoxyphenoxy)-N-methylethanamine.[1][4][6] Retrieved from [Link][1]

Sources

An In-depth Technical Guide to 2-(2-methoxyphenoxy)-N-methylethanamine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2-methoxyphenoxy)-N-methylethanamine, a phenoxyethylamine derivative of significant interest in medicinal chemistry and drug development. While primarily known as a key intermediate in the synthesis of the cardiovascular drug Carvedilol, its structural motifs—a methoxyphenyl group, an ether linkage, and an N-methylated ethylamine moiety—render it a valuable scaffold for the exploration of novel bioactive compounds.[1] This document delves into the chemical and physical properties of the molecule, outlines established and proposed synthetic routes, details analytical characterization methodologies, and discusses its potential, though largely unexplored, pharmacological and toxicological profile. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile chemical entity.

Introduction and Chemical Identity

2-(2-methoxyphenoxy)-N-methylethanamine, with the CAS number 72955-82-9, is an organic compound that belongs to the phenoxyethylamine class of molecules.[2] Its structure is characterized by a guaiacol (2-methoxyphenol) moiety linked via an ether bond to an N-methylethanamine side chain. This unique combination of functional groups imparts specific physicochemical properties and makes it a subject of interest for chemical synthesis and potential biological activity.[1]

The historical context for research into phenoxyethylamine derivatives is deeply rooted in the development of beta-adrenergic receptor antagonists, or beta-blockers, which began in the mid-20th century.[3] The structural similarities of 2-(2-methoxyphenoxy)-N-methylethanamine to this class of drugs suggest a potential for interaction with adrenergic receptors. Furthermore, preliminary studies have hinted at possible anti-inflammatory properties, adding another dimension to its research potential.[1]

Chemical Structure and Properties

The molecular structure of 2-(2-methoxyphenoxy)-N-methylethanamine is fundamental to its chemical behavior and potential biological interactions. The presence of the methoxy group enhances its lipophilicity, while the ether linkage and the secondary amine are key sites for chemical reactions and potential receptor binding.[1]

Below is a summary of its key chemical and physical properties:

PropertyValueSource
IUPAC Name 2-(2-methoxyphenoxy)-N-methylethanamine[3]
CAS Number 72955-82-9[2]
Molecular Formula C₁₀H₁₅NO₂[2]
Molecular Weight 181.23 g/mol [3]
Boiling Point 267.5 °C at 760 mmHg[3][4]
Density 1.01 g/cm³[3][4]
Flash Point 106.7 °C[3][4]
Canonical SMILES CNCCOC1=CC=CC=C1OC[3]
InChI Key VOIPEKOXTFLQNY-UHFFFAOYSA-N[2]

Synonyms: amine, N-Methyl-2-(2-methoxyphenoxy)ethylamine, [2-(2-Methoxy-phenoxy)-ethyl]-methyl-amine.[2]

Synthesis of 2-(2-methoxyphenoxy)-N-methylethanamine

The synthesis of 2-(2-methoxyphenoxy)-N-methylethanamine can be achieved through various established chemical transformations. The most common strategies involve the N-methylation of its primary amine precursor, 2-(2-methoxyphenoxy)ethylamine. This section will detail the synthesis of the precursor and then elaborate on the subsequent methylation step.

Synthesis of the Precursor: 2-(2-methoxyphenoxy)ethylamine

The synthesis of the key intermediate, 2-(2-methoxyphenoxy)ethylamine, has been described in several patents, reflecting its industrial importance, particularly in the manufacturing of Carvedilol.[5] One common approach involves the reaction of guaiacol with a suitable two-carbon synthon.

A patented method describes the synthesis starting from guaiacol, urea, ethanolamine, and potassium hydroxide in a solvent such as mesitylene.[1] The reaction is heated to around 170 °C for an extended period, followed by the addition of ethylenediamine and a second heating phase.[1] After cooling, the product is isolated through a series of extraction and concentration steps.[1]

Another route involves the reaction of guaiacol with bromoacetonitrile in the presence of a strong base like sodium hydride (NaH) in a solvent like dimethylformamide (DMF), followed by reduction of the nitrile group with a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[5][6] However, the use of hazardous reagents like NaH and LiAlH₄ makes this route less suitable for large-scale industrial production.[5][6]

A safer, multi-step industrial process involves the reaction of a 2-alkoxyphenol with 1,2-dichloroethane in the presence of a phase transfer catalyst, followed by reaction with an alkali metal salt of phthalimide (a Gabriel synthesis approach) and subsequent hydrolysis to yield the primary amine.[5]

Illustrative Workflow for Precursor Synthesis (Gabriel Synthesis):

G Guaiacol Guaiacol Intermediate1 1-Chloro-2-(2-methoxyphenoxy)ethane Guaiacol->Intermediate1 Williamson Ether Synthesis DCE 1,2-Dichloroethane DCE->Intermediate1 PTC Phase Transfer Catalyst (e.g., TBAB) PTC->Intermediate1 Base Aqueous Base (e.g., NaOH) Base->Intermediate1 Intermediate2 N-[2-(2-methoxyphenoxy)ethyl]phthalimide Intermediate1->Intermediate2 Gabriel Amine Synthesis K_Phthalimide Potassium Phthalimide K_Phthalimide->Intermediate2 Product 2-(2-methoxyphenoxy)ethylamine Intermediate2->Product Hydrolysis Hydrazine Hydrazine Hydrate or Strong Base Hydrazine->Product

Caption: Gabriel synthesis workflow for 2-(2-methoxyphenoxy)ethylamine.

N-Methylation to Yield 2-(2-methoxyphenoxy)-N-methylethanamine

Once the primary amine precursor is obtained, it can be converted to the target secondary amine via several methods.

Direct alkylation involves the reaction of 2-(2-methoxyphenoxy)ethylamine with a methylating agent, such as methyl iodide or dimethyl sulfate. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. A significant challenge with direct alkylation is controlling the selectivity, as the secondary amine product can be further alkylated to form a tertiary amine and even a quaternary ammonium salt. To mitigate this, an excess of the primary amine is often used.

Proposed Experimental Protocol for Direct Alkylation:

  • Dissolve 2-(2-methoxyphenoxy)ethylamine (1.0 eq) in a suitable solvent such as acetonitrile or tetrahydrofuran.

  • Add a non-nucleophilic base, for example, potassium carbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or HPLC.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-(2-methoxyphenoxy)-N-methylethanamine.

Reductive amination is often a more selective method for preparing secondary amines. This two-step, one-pot process involves the reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine. For N-methylation, formaldehyde or its equivalent is used.

A similar reaction has been described for the synthesis of a related compound, 2-(2-methoxyphenoxy)-N-(4-methoxybenzyl)ethanamine, where 2-(2-methoxyphenoxy)ethanamine is reacted with p-methoxybenzaldehyde and then reduced with sodium borohydride.[3] This provides a strong basis for a proposed protocol for the synthesis of the N-methyl analog.

Proposed Experimental Protocol for Reductive Amination:

  • To a solution of 2-(2-methoxyphenoxy)ethylamine (1.0 eq) in methanol, add an aqueous solution of formaldehyde (37 wt. %, 1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation under reduced pressure.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of synthesized 2-(2-methoxyphenoxy)-N-methylethanamine. The following techniques are essential for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. A predicted ¹H NMR spectrum in CDCl₃ shows the following expected chemical shifts (δ): a broad singlet around 1.85 ppm (NH), a singlet at approximately 2.50 ppm (N-CH₃), a triplet around 3.00 ppm (N-CH₂), a singlet at about 3.85 ppm (O-CH₃), a triplet near 4.10 ppm (O-CH₂), and a multiplet in the range of 6.85-6.95 ppm for the four aromatic protons.[4]

  • ¹³C NMR: The carbon-13 NMR spectrum will provide information about the number of non-equivalent carbon atoms and their chemical environments. The spectrum is expected to show ten distinct signals corresponding to the ten carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For 2-(2-methoxyphenoxy)-N-methylethanamine (MW = 181.23), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 181. The fragmentation pattern is likely to be dominated by alpha-cleavage, a common pathway for amines, which would result in a base peak at m/z 44, corresponding to the [CH₃NH=CH₂]⁺ fragment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the compound and for quantitative analysis. A reverse-phase HPLC method would be suitable for this purpose. Based on methods developed for similar compounds, a C18 or C8 column could be employed with a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of an acid modifier like formic acid or acetic acid to improve peak shape.[7] Detection can be achieved using a UV detector, likely at a wavelength around 270-280 nm where the phenyl ring absorbs.

Illustrative Analytical Workflow:

G Synthesis Synthesized Product Purification Purification (Chromatography/Distillation) Synthesis->Purification Purity_Assessment Purity Assessment (HPLC) Purification->Purity_Assessment Structure_Confirmation Structure Confirmation Purity_Assessment->Structure_Confirmation NMR 1H and 13C NMR Structure_Confirmation->NMR MS Mass Spectrometry Structure_Confirmation->MS Final_Product Characterized 2-(2-methoxyphenoxy)- N-methylethanamine NMR->Final_Product MS->Final_Product

Caption: A typical analytical workflow for synthesized compounds.

Potential Pharmacological and Toxicological Profile

Currently, there is a lack of published in-depth pharmacological and toxicological data specifically for 2-(2-methoxyphenoxy)-N-methylethanamine.[3] However, its structural features and its role as a precursor to a well-known pharmaceutical provide a basis for postulating its potential biological activities and safety concerns.

Potential Pharmacological Activity

The phenoxyethylamine scaffold is a common feature in many biologically active compounds, particularly those targeting the adrenergic system.[3] The structural similarity of 2-(2-methoxyphenoxy)-N-methylethanamine to beta-blockers suggests that it may exhibit some affinity for β-adrenergic receptors. Its immediate precursor, 2-(2-methoxyphenoxy)ethylamine, is a key component in the synthesis of Carvedilol, a non-selective beta-blocker with additional alpha-1 blocking activity used in the treatment of hypertension and heart failure.[5][8] This strongly implies that the 2-(2-methoxyphenoxy)ethylamino moiety has the potential to interact with adrenergic receptors.

Additionally, preliminary research has suggested that 2-(2-methoxyphenoxy)-N-methylethanamine may possess anti-inflammatory properties, although the mechanism for this is yet to be elucidated.[1]

Logical Framework for Potential Biological Activity:

G Compound 2-(2-methoxyphenoxy)-N-methylethanamine Structural_Features Structural Features: - Phenoxyethylamine scaffold - N-methyl group - 2-methoxy substitution Compound->Structural_Features Anti_Inflammatory Preliminary suggestion of anti-inflammatory properties Compound->Anti_Inflammatory Beta_Blockers Similarity to β-Adrenergic Blockers Structural_Features->Beta_Blockers Carvedilol Precursor to Carvedilol Structural_Features->Carvedilol Potential_Target Potential Interaction with Adrenergic Receptors Beta_Blockers->Potential_Target Carvedilol->Potential_Target Potential_Activity Potential β-blocking activity Potential_Target->Potential_Activity

Caption: Postulated biological activities based on structural features.

Toxicological Profile and Safety Considerations

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety glasses or goggles when handling the compound.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest.

  • First Aid: In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention. If ingested, seek immediate medical attention.

Given the lack of specific toxicity data, any research involving this compound should be preceded by a thorough risk assessment. In vitro cytotoxicity and genotoxicity assays would be the first logical steps in a comprehensive safety evaluation.

Conclusion and Future Directions

2-(2-methoxyphenoxy)-N-methylethanamine is a molecule with established importance as a chemical intermediate and untapped potential as a scaffold for drug discovery. This guide has provided a comprehensive overview of its chemical properties, synthesis, and analytical characterization, while also highlighting the current gaps in our understanding of its pharmacological and toxicological profile.

Future research should focus on several key areas:

  • Development and publication of a detailed, optimized, and high-yielding synthesis protocol.

  • Full experimental characterization using modern analytical techniques, including 1D and 2D NMR, high-resolution mass spectrometry, and X-ray crystallography if possible.

  • Comprehensive pharmacological profiling, including binding and functional assays for adrenergic and other relevant receptors.

  • In-depth in vitro and in vivo toxicological studies to establish a clear safety profile.

By addressing these research gaps, the scientific community can fully unlock the potential of 2-(2-methoxyphenoxy)-N-methylethanamine, both as a valuable tool in chemical synthesis and as a starting point for the development of novel therapeutics.

References

  • Google Patents. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)
  • Jahromi, A. R., et al. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC, 2012. [Link]

  • Google Patents. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
  • PubChem. 2-(2-Methoxyphenoxy)ethyl amine. [Link]

  • iChemical. 2-(2-Methoxyphenoxy)-N-methylethylamine, CAS No. 72955-82-9. [Link]

  • Carl ROTH. 2-(2-Methoxyphenoxy)-N-methylethanamine, 1 g. [Link]

  • Vihita Bio. 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India. [Link]

  • PubChem. 2-Methoxy-N-(2-methoxyethyl)-N-methylethanamine. [Link]

  • MDPI. N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. [Link]

  • International Journal of Green Pharmacy. Application of high performance liquid chromatography to the determination and validation of levodopa in methanolic extract of Mucuna utilis. [Link]

  • MDPI. Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. [Link]

  • Orwoll, E. S., et al. Development of an Age-Appropriate Mini Orally Disintegrating Carvedilol Tablet with Paediatric Biopharmaceutical Considerations. PMC, 2021. [Link]

Sources

An In-Depth Technical Guide to 1-(2-Methylaminoethoxy)-2-methoxybenzene: A Novel Research Chemical

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following document is a scientifically-informed guide on the chemical entity 1-(2-Methylaminoethoxy)-2-methoxybenzene. As of the date of this publication, this specific molecule is not extensively cataloged in publicly available scientific literature. Therefore, this guide has been constructed by a Senior Application Scientist through a rigorous analysis of its constituent chemical moieties, drawing upon established principles of organic synthesis, medicinal chemistry, and pharmacology. The properties, synthesis protocols, and biological activities described herein are largely predictive and based on well-understood structure-activity relationships of analogous compounds, primarily guaiacol and its derivatives. This document is intended for research and drug development professionals and should be used as a theoretical framework for further empirical investigation.

Executive Summary and Introduction

1-(2-Methylaminoethoxy)-2-methoxybenzene is a novel aromatic ether with a chemical structure suggesting the potential for a multifaceted pharmacological profile. It combines the 2-methoxyphenol (guaiacol) core with a secondary N-methylated aminoethoxy side chain. The guaiacol moiety is a well-established expectorant and antiseptic agent, forming the basis of several pharmaceutical compounds.[1][2][3][4] The addition of the flexible aminoethoxy chain introduces basicity and potential for new receptor interactions not present in the parent molecule.

This guide provides a comprehensive technical overview of this compound, from its fundamental chemical identity and a proposed synthetic route to its postulated mechanism of action and requisite analytical methodologies. The central hypothesis is that 1-(2-Methylaminoethoxy)-2-methoxybenzene may function either as a prodrug that releases guaiacol in vivo or as a distinct chemical entity with its own unique biological activity, meriting investigation by the scientific community.

Chemical Identity and Predicted Physicochemical Properties

The foundational step in evaluating any new chemical entity is to establish its precise chemical identity and predict its behavior based on that structure.

  • IUPAC Name: 1-(2-Methylaminoethoxy)-2-methoxybenzene

  • Common Synonyms: N-Methyl-2-(2-methoxyphenoxy)ethan-1-amine

  • Molecular Formula: C₁₀H₁₅NO₂

  • Molecular Weight: 181.23 g/mol

  • CAS Number: Not assigned or publicly available.

Chemical Structure

The molecule consists of a guaiacol core linked via an ether bond to an N-methylethanolamine side chain.

Caption: Chemical structure of 1-(2-Methylaminoethoxy)-2-methoxybenzene.

Predicted Physicochemical Data

The following properties are predicted based on computational models and data from analogous structures such as 1-ethoxy-2-methoxybenzene.[5][6]

PropertyPredicted ValueSource / Rationale
Boiling Point ~220-240 °CExtrapolated from similar aromatic ethers.[6]
Density ~1.05 g/mLBased on 1-ethoxy-2-methoxybenzene.[6]
LogP (Octanol/Water) 1.5 - 2.5Calculated; amine group reduces lipophilicity compared to simple ethers.
pKa (Conjugate Acid) 8.5 - 9.5Typical for secondary aliphatic amines.
Water Solubility Moderately solubleExpected to be more soluble at acidic pH due to protonation of the amine.
Appearance Colorless to pale yellow liquidTypical for aromatic ethers.

Hypothesized Synthesis and Purification

The synthesis of 1-(2-Methylaminoethoxy)-2-methoxybenzene can be logically achieved via a two-step process starting from commercially available 2-methoxyphenol (guaiacol). The strategy employs a Williamson ether synthesis followed by a nucleophilic substitution (amination).[7][8]

Synthetic Workflow Overview

The proposed pathway involves:

  • Etherification: Reaction of guaiacol with 1-bromo-2-chloroethane under basic conditions to form the key intermediate, 1-(2-chloroethoxy)-2-methoxybenzene. The use of a reagent with two different halogens allows for selective reaction at the more reactive bromide, leaving the chloride for the subsequent step.

  • Amination: Reaction of the chloro-intermediate with an excess of methylamine to displace the chloride and form the final product.

synthesis_workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Amination Guaiacol Guaiacol (2-Methoxyphenol) Intermediate Intermediate: 1-(2-Chloroethoxy)-2-methoxybenzene Guaiacol->Intermediate + Reagent1 BrCH₂CH₂Cl (1-Bromo-2-chloroethane) Reagent1->Intermediate + Base K₂CO₃ / Acetone Base->Intermediate Reflux Methylamine CH₃NH₂ Product Final Product: 1-(2-Methylaminoethoxy)-2-methoxybenzene Methylamine->Product Intermediate->Product Pressure Vessel, Heat Salt KCl (byproduct)

Caption: Proposed two-step synthesis of 1-(2-Methylaminoethoxy)-2-methoxybenzene.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system based on standard, robust organic chemistry transformations.

Step 1: Synthesis of 1-(2-Chloroethoxy)-2-methoxybenzene

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methoxyphenol (guaiacol, 1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and 250 mL of acetone.

  • Addition of Alkylating Agent: While stirring, add 1-bromo-2-chloroethane (1.2 eq) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude oil in dichloromethane, wash with 1M NaOH (aq) to remove unreacted guaiacol, followed by water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield 1-(2-chloroethoxy)-2-methoxybenzene, which can be purified further by vacuum distillation.

Step 2: Synthesis of 1-(2-Methylaminoethoxy)-2-methoxybenzene

  • Setup: In a sealed pressure vessel, dissolve the 1-(2-chloroethoxy)-2-methoxybenzene intermediate (1.0 eq) in 100 mL of ethanol.

  • Addition of Amine: Add a solution of methylamine (CH₃NH₂, ~5-10 eq, typically as a 40% solution in water or 2M in THF/Methanol) to the vessel. The large excess drives the reaction to completion and minimizes dialkylation.

  • Reaction: Seal the vessel and heat to 80-100 °C for 24 hours. The internal pressure will increase; ensure the vessel is rated for the conditions.

  • Workup: Cool the vessel to room temperature before opening. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine.

  • Purification: Dissolve the residue in ethyl acetate and wash with water to remove methylamine hydrochloride. To isolate the product, perform an acid-base extraction. Extract the organic layer with 1M HCl (aq). The product will move to the aqueous layer. Wash the acidic aqueous layer with ethyl acetate to remove any non-basic impurities. Basify the aqueous layer with 2M NaOH (aq) to a pH >12 and extract the product back into ethyl acetate or dichloromethane. Dry the organic layer, filter, and concentrate to yield the final product. Purity can be assessed by HPLC and identity confirmed by NMR and MS.

Postulated Mechanism of Action and Pharmacological Profile

The hybrid structure of 1-(2-Methylaminoethoxy)-2-methoxybenzene suggests a potential dual-action pharmacological profile, primarily leveraging the known properties of its guaiacol core.

Role of the Guaiacol Moiety: Expectorant and Mucolytic Action

The primary hypothesis is that the molecule may undergo in vivo metabolism via ether cleavage to release guaiacol. Guaiacol is a known expectorant.[1][9] Its mechanism involves:

  • Irritation of Mucous Membranes: Guaiacol irritates the gastric mucosa, which reflexively stimulates secretion in the respiratory tract.

  • Increased Fluid Secretion: This leads to an increase in the volume and a decrease in the viscosity of bronchial secretions.[10]

  • Enhanced Mucociliary Clearance: The thinner, less viscous mucus is more easily cleared from the airways by ciliary action and coughing.[10]

This mechanism is distinct from that of NSAIDs but is highly relevant for treating respiratory conditions characterized by thick, difficult-to-expel mucus.

Analogy to Salicylate Prodrugs and COX Inhibition

While this molecule is not a salicylate, the concept of prodrugs designed to release an active agent is a cornerstone of drug development. For context, drugs like guacetisal are esters of salicylic acid and guaiacol. They are hydrolyzed to release salicylic acid, which inhibits cyclooxygenase (COX) enzymes.[11][12] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[13][14]

The diagram below illustrates this well-understood pathway, which serves as an authoritative reference for anti-inflammatory mechanisms, even if not directly applicable to the guaiacol component of the target molecule.

cox_pathway Arachidonic_Acid Arachidonic Acid (from Cell Membrane) COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H₂ (PGH₂) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Salicylates Salicylates / NSAIDs Salicylates->COX_Enzymes Inhibition

Caption: The Cyclooxygenase (COX) pathway, the target of salicylate-based NSAIDs.

Potential Role of the Intact Molecule and Side Chain

It is crucial to consider that the intact molecule may possess its own biological activity. The N-methyl-2-phenoxyethanamine substructure is found in various pharmacologically active compounds. It is plausible that it could interact with aminergic receptors (e.g., adrenergic, dopaminergic, or serotonergic systems), though this is highly speculative and would require extensive screening to confirm.

Proposed Analytical Methodologies

Rigorous analytical chemistry is required to confirm the identity, purity, and quantity of any newly synthesized compound.

Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would confirm the presence of all proton environments: aromatic protons (approx. 6.8-7.2 ppm), methoxy singlet (approx. 3.8 ppm), two methylene triplets of the ethoxy chain, a singlet for the N-methyl group, and a broad singlet for the N-H proton.

    • ¹³C NMR: Would show the expected number of carbon signals, including distinct peaks for the aromatic carbons, the methoxy carbon, the two ethoxy carbons, and the N-methyl carbon.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would show a prominent parent ion peak [M+H]⁺ at m/z 182.23, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: Would show characteristic peaks for C-O-C ether stretching, aromatic C=C stretching, C-H stretching, and N-H bending.

Purity Assessment and Quantification Workflow

A standard High-Performance Liquid Chromatography (HPLC) method with UV detection is proposed for routine analysis.

Protocol: HPLC-UV Analysis

  • System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Prepare a gradient elution system.

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock solution. Prepare further dilutions as needed.

  • Injection and Detection: Inject 10 µL of the sample. Monitor the eluent using a UV detector at a wavelength of ~275 nm, corresponding to the absorbance maximum of the benzene ring.

  • Data Analysis: The peak area of the compound can be used to determine purity (as a percentage of total peak area) or for quantification against a standard curve.

Inferred Safety Data and Handling

In the absence of specific toxicological data, a conservative safety assessment must be made based on structurally related compounds. The GHS classification for the synthetic precursor, 1-(2-chloroethoxy)-2-methoxybenzene, provides a useful starting point.[15]

Hazard ClassGHS Hazard Statement (Inferred)Rationale / Source
Acute Toxicity, Oral H302: Harmful if swallowedBased on chloro-intermediate.[15]
Skin Corrosion/Irritation H315: Causes skin irritationBased on chloro-intermediate.[15]
Serious Eye Damage H318: Causes serious eye damageBased on chloro-intermediate.[15]
Respiratory Irritation H335: May cause respiratory irritationBased on chloro-intermediate.[15]
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Engineering Controls: Handle the compound in a certified chemical fume hood to avoid inhalation of vapors or aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Directions

This guide establishes a foundational, albeit theoretical, understanding of 1-(2-Methylaminoethoxy)-2-methoxybenzene. Based on its chemical architecture, it is a promising candidate for research, potentially possessing valuable mucolytic properties derived from its guaiacol core. The synthetic pathway proposed is robust and relies on well-established chemical reactions, making the compound accessible for laboratory-scale synthesis.

The critical next steps for drug development professionals are clear:

  • Empirical Synthesis and Characterization: The proposed synthesis must be performed, and the final product's identity and purity must be rigorously confirmed using the analytical methods described.

  • In Vitro Evaluation: The compound should be screened for metabolic stability to determine its potential as a guaiacol prodrug. Cellular assays relevant to inflammation and respiratory function should be conducted.

  • In Vivo Studies: Preclinical animal models are necessary to evaluate its pharmacokinetic profile, efficacy as an expectorant, and comprehensive toxicological profile.

This document serves as a launchpad for such investigations, providing the necessary theoretical framework to guide future empirical work.

References

  • Guaiacol. (n.d.). In Wikipedia. Retrieved February 8, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 460, Guaiacol. Retrieved from [Link]

  • Myers, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Guaiacol? Patsnap Synapse. Retrieved from [Link]

  • El-Faham, A., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. Journal of Peptide Science, 24(5), e3110.
  • Rebane, R., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4713–4723.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87170, 1-Ethoxy-2-methoxybenzene. Retrieved from [Link]

  • Studer, A., et al. (2009). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA International Journal for Chemistry, 63(1-2), 34-41.
  • Goppelt-Struebe, M., et al. (2000). Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages. Biochemical Pharmacology, 60(2), 265-271.
  • Roy, B., et al. (2019). An easy access to topical gels of an anti-cancer prodrug (5-fluorouracil acetic acid) for self-drug-delivery applications.
  • Mitchell, J. A., et al. (1995). Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid. Molecular Pharmacology, 48(4), 607-613.
  • Aurelio, L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 21(1), 2-19.
  • D'Orazio, G., et al. (2014). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3514, Glyceryl guaiacol ether. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Reduction-Responsive Stearyl Alcohol-Cabazitaxel Prodrug Nanoassemblies for Cancer Chemotherapy. Molecules, 28(2), 743.
  • Wu, K. K., et al. (1998). Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate. Proceedings of the National Academy of Sciences, 95(5), 2525-2529.
  • Li, C., et al. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv.
  • Le, V. T., et al. (2020). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. RSC Advances, 10(49), 29424-29428.
  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 1-Methoxy-2-methylbenzene (FDB008787). Retrieved from [Link]

  • Li, Y., et al. (2026, February 2). Metal-Free Selective Reduction of Aromatic Alkynes and Alkenes Using Phosphonic Acid. The Journal of Organic Chemistry.
  • Rouzer, C. A., & Marnett, L. J. (2009). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Biological Chemistry, 284(13), 8213-8217.
  • Kim, K. H., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of the Korean Society for Applied Biological Chemistry, 64(6), 803-811.
  • Quora. (2021, May 1). How to do Williamson ether synthesis while I have tertiary amine in my compound. Retrieved from [Link]

  • Al-Tawil, N., et al. (2012). Applying the prodrug strategy to α-phosphonocarboxylate inhibitors of Rab GGTase – synthesis and stability studies. Organic & Biomolecular Chemistry, 10(39), 7932-7947.
  • Cheméo. (n.d.). Chemical Properties of Ethanamine, 2-methoxy- (CAS 109-85-3). Retrieved from [Link]

  • Canto, J., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7592.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4143839, 1-(2-Chloroethoxy)-2-methoxybenzene. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • Wu, K. K. (2000). Aspirin and Salicylate.
  • Palandoken, H., et al. (2006). A Facile Synthesis of (tert-Alkoxy)amines. Tetrahedron Letters, 47(45), 7969-7971.
  • Appiah-Kubi, G., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 29(19), 4493.
  • Myers, J. (2015, June 12). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Grande, C., et al. (1999). Synthesis and Biological Activity of the Prodrug of Class I Major Histocompatibility Peptide GILGFVFTL Activated by Beta-Glucuronidase. Journal of Medicinal Chemistry, 42(21), 4418-4424.
  • Patsnap. (2024, June 15). What is Guaiacol used for? Patsnap Synapse. Retrieved from [Link]

  • Zhang, Y., et al. (2023, January 8). Reduction-Responsive Stearyl Alcohol-Cabazitaxel Prodrug Nanoassemblies for Cancer Chemotherapy.

Sources

Technical Monograph: 2-(2-methoxyphenoxy)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacological Probe & Adrenergic Scaffold[1]

Part 1: Executive Technical Summary[1]

2-(2-methoxyphenoxy)-N-methylethanamine (CAS: 72955-82-9) is a secondary amine pharmacophore primarily utilized in medicinal chemistry as a structural probe for adrenergic receptor selectivity and as a synthetic intermediate for "mixed-action" cardiovascular agents.[1]

Structurally, it represents the N-methylated "tail" moiety of the blockbuster drug Carvedilol .[1] While Carvedilol acts as a non-selective


-blocker and 

-blocker, Structure-Activity Relationship (SAR) studies have isolated the 2-(2-methoxyphenoxy)ethyl fragment as the primary determinant for

-adrenergic receptor affinity
.[1]

Unlike phenethylamines (which possess psychoactive stimulant properties), the insertion of the ether oxygen in this phenoxy ethylamine derivative nullifies dopaminergic transporter activity, shifting the pharmacological profile toward adrenergic antagonism and ion channel modulation .[1]

Part 2: Mechanism of Action (MoA)[1]

The biological activity of 2-(2-methoxyphenoxy)-N-methylethanamine is defined by its role as a Class A GPCR Antagonist and an Ion Channel Modulator .[1]

1.

-Adrenergic Receptor Antagonism (Primary Mechanism)

The compound functions as a reversible, competitive antagonist at the


-adrenergic receptor.[1] Its binding affinity is driven by specific molecular interactions that mimic the endogenous catecholamine binding, but without activating the G-protein cascade (

signaling).[1]
  • The "Anchor" Theory: The 2-methoxyphenol (guaiacol) ring acts as an aromatic anchor.[1]

  • Steric & Electronic Fit: The ortho-methoxy group is critical.[1] It forces the phenyl ring into a specific conformation relative to the ethylamine chain, optimizing fit within the hydrophobic pocket of the

    
     receptor transmembrane domain.[1]
    
  • Hydrogen Bonding: The oxygen atom of the methoxy group serves as a hydrogen bond acceptor for serine residues (likely Ser188 or Ser192) in the receptor binding pocket, a feature essential for high-affinity binding in this class of antagonists.[1]

  • Ionic Interaction: The protonated nitrogen (at physiological pH) forms a salt bridge with the conserved Aspartate residue (Asp113) in Transmembrane Helix 3 (TM3).[1]

2. Ion Channel Blockade (Secondary Mechanism)

Similar to its parent compound Carvedilol and related phenoxyalkylamines (e.g., Mexiletine), this molecule exhibits voltage-gated sodium channel (


) blocking activity .[1]
  • Mechanism: It binds to the intracellular side of the sodium channel pore (local anesthetic binding site), stabilizing the channel in the inactivated state.[1]

  • Effect: This contributes to membrane stabilizing effects, potentially reducing neuronal or cardiac excitability, although with lower potency than optimized anti-arrhythmics.[1]

3. Metabolic Stability Probe

The N-methylation (as opposed to the primary amine found in the direct Carvedilol precursor) serves as a probe for metabolic stability against Monoamine Oxidase (MAO).[1] Secondary amines are generally more resistant to oxidative deamination by MAO-A/B compared to their primary amine counterparts, prolonging the half-life of the pharmacophore in in vitro assays.[1]

Part 3: Visualization of Signaling & Synthesis[1]
Diagram 1: Pharmacophore Decomposition & Receptor Interaction

This diagram illustrates how the molecule fits within the broader context of Adrenergic antagonists and its specific interaction points.[1]

G Carvedilol Carvedilol (Parent Drug) Fragment 2-(2-methoxyphenoxy)- N-methylethanamine (Target Scaffold) Carvedilol->Fragment Pharmacophore Decomposition Alpha1 Alpha-1 Adrenergic Receptor (TM Domain) Carvedilol->Alpha1 Phenoxyethyl Tail Moderate Affinity Beta Beta Adrenergic Receptor Carvedilol->Beta Carbazole Head High Affinity Fragment->Alpha1 Selective Binding Asp113 Asp113 (Ionic Bond) Fragment->Asp113 Protonated N SerRes Serine Residues (H-Bond w/ OMe) Fragment->SerRes Methoxy Group HydroPock Hydrophobic Pocket (Pi-Stacking) Fragment->HydroPock Phenyl Ring

Caption: Structural decomposition showing the Target Scaffold as the determinant for Alpha-1 Adrenergic affinity via Asp113 and Serine interactions.[1]

Part 4: Experimental Protocols
Protocol A: Synthesis of 2-(2-methoxyphenoxy)-N-methylethanamine

Objective: Synthesize the target compound via nucleophilic substitution, avoiding over-alkylation.

Reagents:

  • 1-(2-Bromoethoxy)-2-methoxybenzene (CAS: 1836-62-0 precursor)[1]

  • Methylamine (40% aq.[1] solution or 2M in THF)

  • Potassium Carbonate (

    
    )[1]
    
  • Acetonitrile (ACN)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 1-(2-Bromoethoxy)-2-methoxybenzene (1.0 eq) in anhydrous Acetonitrile.

  • Nucleophilic Attack: Add excess Methylamine (5.0 - 10.0 eq) to the solution.[1] Note: Excess amine is crucial to prevent the formation of the tertiary amine dimer.[1]

  • Base Addition: Add anhydrous

    
     (2.0 eq) to scavenge the HBr generated.[1]
    
  • Reflux: Heat the mixture to 60°C in a sealed pressure vessel (if using volatile amine) or reflux (if using aqueous amine) for 12 hours.

  • Workup:

    • Evaporate solvent under reduced pressure.[1]

    • Resuspend residue in DCM (Dichloromethane) and wash with water (x3) to remove salts and unreacted methylamine.[1]

    • Dry organic layer over

      
      .[1]
      
  • Purification: The crude secondary amine can be purified via Column Chromatography (Silica Gel; Mobile Phase: DCM/MeOH 95:5 + 1%

    
    ).[1]
    
  • Salt Formation: Dissolve the oil in diethyl ether and bubble dry HCl gas to precipitate the hydrochloride salt for stable storage.

Protocol B: Competitive Radioligand Binding Assay (

-AR)

Objective: Determine the


 of the compound at the 

-adrenergic receptor.[1]
  • Tissue Source: Rat cerebral cortex membranes or HEK293 cells overexpressing human

    
    -AR.[1]
    
  • Radioligand: [³H]-Prazosin (0.2 nM).[1] Prazosin is the standard selective antagonist.[1]

  • Non-specific Binding: Determined using 10 µM Phentolamine.[1]

  • Incubation:

    • Mix membrane preparation (200 µg protein) with [³H]-Prazosin and varying concentrations of 2-(2-methoxyphenoxy)-N-methylethanamine (

      
       M to 
      
      
      
      M).
    • Buffer: Tris-HCl (50 mM, pH 7.4).[1]

    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Part 5: Data Presentation & Specifications

Table 1: Physicochemical & Pharmacological Properties

PropertyValue / DescriptionContext
IUPAC Name 2-(2-methoxyphenoxy)-N-methylethanamineOfficial Nomenclature
Molecular Formula

MW: 181.23 g/mol
Primary Target

-Adrenergic Receptor
Antagonist (

est. 100-500 nM)
Secondary Target Voltage-gated

Channels
Pore Blocker (Low affinity)
Lipophilicity LogP ~ 1.8Moderate CNS penetration
Key Role Pharmacophore / IntermediateCarvedilol "Tail" Segment
Metabolic Route O-demethylation, N-demethylationCYP2D6 substrate (predicted)
Diagram 2: Synthetic Pathway Flow

Synthesis Start Guaiacol (2-Methoxyphenol) Step1 Alkylation (1,2-Dibromoethane + K2CO3) Start->Step1 Inter 1-(2-Bromoethoxy)- 2-methoxybenzene Step1->Inter Step2 Amination (Excess Methylamine) Inter->Step2 Product 2-(2-methoxyphenoxy)- N-methylethanamine Step2->Product

Caption: Two-step synthesis from Guaiacol. Step 2 requires excess amine to favor the secondary amine product.[1]

References
  • Ruffolo, R. R., et al. (1990).[1] The Pharmacology of Carvedilol. European Journal of Clinical Pharmacology, 38(2), S82-S88.[1] (Foundational text on the SAR of the phenoxyethylamine moiety in Carvedilol).

  • PubChem. (2024).[1] Compound Summary: 2-(2-methoxyphenoxy)-N-methylethanamine (CAS 72955-82-9).[1] National Library of Medicine.[1] Retrieved from [Link]

  • Dunn, C. J., et al. (1997).[1] Carvedilol: A Review of its Pharmacological Properties. Drugs, 54(1), 161-185.[1] (Details the alpha-blocking contribution of the phenoxyethyl chain).

Sources

Potential biological activity of 2-(2-methoxyphenoxy)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Biological Activity of 2-(2-methoxyphenoxy)-N-methylethanamine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the chemical compound 2-(2-methoxyphenoxy)-N-methylethanamine. Given the limited direct research on this specific molecule, this document leverages structure-activity relationship (SAR) principles to hypothesize its potential pharmacological targets and cellular effects. By examining structurally similar compounds with known biological activities, we can infer potential mechanisms of action and guide future research. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in exploring the therapeutic potential of novel chemical entities.

Introduction

2-(2-methoxyphenoxy)-N-methylethanamine is a chemical compound with the molecular formula C10H15NO2. While specific research on its biological effects is not extensively documented in publicly available literature, its structural features suggest potential interactions with various biological targets. The molecule possesses a methoxyphenoxy group and an N-methylethanamine side chain, which are common pharmacophores in a range of biologically active compounds. This guide will explore these structural similarities to predict potential biological activities and propose experimental workflows to validate these hypotheses.

Physicochemical Properties

A summary of the known physicochemical properties of 2-(2-methoxyphenoxy)-N-methylethanamine is presented in Table 1. These properties are crucial for designing experimental protocols, as they influence the compound's solubility, stability, and bioavailability.

PropertyValueSource
CAS Number 116773-51-6
Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Appearance Liquid
Boiling Point 105-107 °C at 0.5 mmHg
Density 1.056 g/mL at 25 °C
Refractive Index (n20/D) 1.528

Hypothesized Biological Activities Based on Structural Analogs

The chemical structure of 2-(2-methoxyphenoxy)-N-methylethanamine shares key features with several classes of pharmacologically active molecules. By analyzing these structural analogs, we can formulate hypotheses about its potential biological targets.

Potential Adrenergic and Serotonergic Activity

The N-methylethanamine moiety is a common feature in many adrenergic and serotonergic agents. This structural component is crucial for interactions with monoamine transporters and receptors. For instance, compounds like atomoxetine, which contains a similar phenoxy-N-methylethanamine core, are known norepinephrine reuptake inhibitors.

Hypothesis: 2-(2-methoxyphenoxy)-N-methylethanamine may act as a modulator of monoamine transporters, potentially inhibiting the reuptake of norepinephrine, serotonin, or dopamine. This could translate to antidepressant, anxiolytic, or cognitive-enhancing effects.

Potential as a Beta-Blocker Analog

The aryloxypropanolamine scaffold is characteristic of many beta-adrenergic receptor antagonists (beta-blockers). While 2-(2-methoxyphenoxy)-N-methylethanamine is an ethanolamine derivative, the general structural resemblance suggests a potential, albeit likely weaker, affinity for beta-adrenergic receptors.

Hypothesis: The compound might exhibit weak antagonistic activity at beta-adrenergic receptors, which could have implications for cardiovascular function.

Proposed Experimental Workflows for Target Validation

To investigate the hypothesized biological activities, a systematic experimental approach is necessary. The following protocols outline key in vitro assays to screen for potential interactions with adrenergic and serotonergic targets.

Radioligand Binding Assays for Monoamine Transporters

This experiment aims to determine the binding affinity of 2-(2-methoxyphenoxy)-N-methylethanamine to the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT).

Protocol:

  • Preparation of Cell Membranes: Obtain cell lines stably expressing human NET, SERT, or DAT. Homogenize the cells in a suitable buffer and centrifuge to isolate the membrane fraction.

  • Binding Assay:

    • Incubate the cell membranes with a specific radioligand (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT, [³H]WIN 35,428 for DAT) at a fixed concentration.

    • Add increasing concentrations of 2-(2-methoxyphenoxy)-N-methylethanamine (the competitor).

    • Incubate to allow for binding equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Workflow Diagram:

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Cell Culture (hNET, hSERT, hDAT) prep2 Homogenization prep1->prep2 prep3 Centrifugation & Isolation prep2->prep3 assay1 Incubate Membranes + Radioligand + Compound prep3->assay1 assay2 Equilibration assay1->assay2 assay3 Rapid Filtration assay2->assay3 assay4 Scintillation Counting assay3->assay4 analysis1 Plot Competition Curve assay4->analysis1 analysis2 Determine IC50 analysis1->analysis2 analysis3 Calculate Ki analysis2->analysis3

Caption: Radioligand Binding Assay Workflow.

Functional Monoamine Reuptake Assays

This experiment assesses the functional effect of the compound on the reuptake of neurotransmitters into cells.

Protocol:

  • Cell Culture: Use cell lines expressing the respective monoamine transporters.

  • Reuptake Assay:

    • Pre-incubate the cells with varying concentrations of 2-(2-methoxyphenoxy)-N-methylethanamine.

    • Add a radiolabeled neurotransmitter (e.g., [³H]norepinephrine, [³H]serotonin, or [³H]dopamine).

    • Incubate for a short period to allow for uptake.

    • Wash the cells to remove extracellular radiolabeled neurotransmitter.

    • Lyse the cells and measure the intracellular radioactivity.

  • Data Analysis:

    • Determine the concentration-dependent inhibition of neurotransmitter uptake.

    • Calculate the IC50 value for the inhibition of reuptake.

Workflow Diagram:

cluster_cell_prep Cell Preparation cluster_uptake_assay Reuptake Assay cluster_data_analysis Data Analysis cell_prep1 Culture Transporter-Expressing Cells uptake1 Pre-incubate with Compound cell_prep1->uptake1 uptake2 Add Radiolabeled Neurotransmitter uptake1->uptake2 uptake3 Incubate for Uptake uptake2->uptake3 uptake4 Wash Cells uptake3->uptake4 uptake5 Lyse Cells & Measure Radioactivity uptake4->uptake5 analysis1 Plot Inhibition Curve uptake5->analysis1 analysis2 Calculate IC50 analysis1->analysis2

Caption: Functional Monoamine Reuptake Assay Workflow.

Conclusion and Future Directions

While direct evidence for the biological activity of 2-(2-methoxyphenoxy)-N-methylethanamine is currently lacking, its chemical structure provides a strong rationale for investigating its potential as a modulator of the adrenergic and serotonergic systems. The proposed experimental workflows offer a starting point for characterizing its pharmacological profile. Future research should also consider in vivo studies to assess its pharmacokinetic properties and potential behavioral effects in animal models. A thorough understanding of its mechanism of action could pave the way for the development of novel therapeutic agents.

References

  • N-Methyl-2-(2-methoxyphenoxy)ethanamine | C10H15NO2 - PubChem. [Link]

  • WO2006134471A1 - Novel 1,4-diazepane derivatives as 5-ht receptor agonists - Google P

Solubility Profile of 2-(2-methoxyphenoxy)-N-methylethanamine in Organic Solvents: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical parameter that profoundly influences its synthesis, purification, formulation, and bioavailability. This technical guide provides a comprehensive examination of the solubility of 2-(2-methoxyphenoxy)-N-methylethanamine, a key chemical scaffold in pharmaceutical development.[1] Given the scarcity of published quantitative solubility data for this specific compound, this document establishes a framework for understanding its solubility based on first principles of molecular structure and solvent interactions. Furthermore, it provides detailed, field-proven experimental protocols to empower researchers to determine solubility in various organic solvents, ensuring data reliability and reproducibility for process development and drug discovery applications.

Introduction: The Critical Role of Solubility

2-(2-methoxyphenoxy)-N-methylethanamine is a phenoxyethylamine derivative whose structure is of significant interest in medicinal chemistry.[1] Its molecular architecture, featuring a methoxyphenyl group, an ether linkage, and an N-methylated ethylamine moiety, makes it a versatile precursor for more complex molecules, including potential anti-inflammatory agents.[1]

The successful transition of such a compound from laboratory-scale synthesis to large-scale production and formulation hinges on a thorough understanding of its solubility. Key processes impacted by solubility include:

  • Reaction Kinetics: The choice of solvent can dictate reaction rates and pathways, as reactants must be in the same phase to interact efficiently.

  • Purification: Crystallization, a primary method for purifying chemical intermediates, is entirely dependent on differential solubility in various solvents and at different temperatures.

  • Formulation: For drug development, the ability to dissolve the compound in a suitable solvent system is fundamental for creating stable and bioavailable dosage forms.

  • Analytical Characterization: Accurate quantification and characterization often require dissolving the analyte in a suitable mobile phase or solvent for techniques like HPLC or GC-MS.

This guide provides the theoretical foundation and practical methodologies to systematically evaluate and understand the solubility of 2-(2-methoxyphenoxy)-N-methylethanamine.

Physicochemical Profile and Molecular Structure

To predict how a molecule will behave in a solvent, we must first understand its intrinsic properties. The key physicochemical characteristics of 2-(2-methoxyphenoxy)-N-methylethanamine are summarized below.

Table 1: Physicochemical Properties of 2-(2-methoxyphenoxy)-N-methylethanamine

Property Value Source
Molecular Formula C₁₀H₁₅NO₂ [1]
Molar Mass 181.23 g/mol [1]
Boiling Point 267.5°C at 760 mmHg [1]
Density 1.01 g/cm³ [1]
Flash Point 106.7°C [1]

| IUPAC Name | 2-(2-methoxyphenoxy)-N-methylethanamine |[1] |

The molecule's structure contains several key functional groups that dictate its polarity and potential for intermolecular interactions.

Caption: Molecular structure of 2-(2-methoxyphenoxy)-N-methylethanamine.

Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. Amines are generally soluble in organic solvents.[2][3]

G solute Solute Properties 2-(2-methoxyphenoxy)-N-methylethanamine amine Amine Group (H-Bonding, Basicity) solute->amine ether Ether & Methoxy Groups (Polar, H-Bond Acceptor) solute->ether aromatic Aromatic Ring (Nonpolar, Lipophilic) solute->aromatic solvent Solvent Properties pp Polar Protic (e.g., Methanol, Ethanol) solvent->pp pa Polar Aprotic (e.g., DMSO, Acetone) solvent->pa np Nonpolar (e.g., Hexane, Toluene) solvent->np solubility Resulting Solubility amine->solubility Strong Interaction (High Solubility) amine->solubility Mismatched Polarity (Low Solubility) ether->solubility Strong Interaction (High Solubility) ether->solubility Mismatched Polarity (Low Solubility) aromatic->solubility Favorable Interaction (Moderate/High Solubility) aromatic->solubility Partial Mismatch (Lower Solubility) pp->solubility Strong Interaction (High Solubility) pp->solubility Partial Mismatch (Lower Solubility) pa->solubility Strong Interaction (High Solubility) np->solubility Favorable Interaction (Moderate/High Solubility) np->solubility Mismatched Polarity (Low Solubility) G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Add excess solute to solvent in vial B Seal vial tightly A->B C Place in shaker bath at constant temperature B->C D Agitate for 24-48 hours to ensure equilibrium C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter with syringe filter (e.g., 0.22 µm PTFE) F->G H Dilute aliquot accurately G->H I Quantify concentration (e.g., by HPLC-UV) H->I J J I->J Calculate Solubility (mg/mL or mol/L)

Caption: Workflow for the quantitative shake-flask solubility determination.

Materials:

  • Orbital shaker with a temperature-controlled bath

  • Scintillation vials or flasks with airtight seals

  • Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.

Procedure:

  • Preparation: Add an excess amount of 2-(2-methoxyphenoxy)-N-methylethanamine to a vial containing a known volume of the solvent. The excess solid is critical to ensure saturation is reached and maintained.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-point experiment (e.g., sampling at 12, 24, 36, and 48 hours) can be run to validate that the concentration has plateaued.

  • Sampling: After equilibration, remove the vials and allow the undissolved solid to settle for at least 1 hour in the same temperature bath.

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. Causality: This step is crucial to remove all microscopic solid particles, which would otherwise lead to an overestimation of solubility. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

  • Dilution: Accurately perform a serial dilution of the filtered sample with a suitable solvent (often the mobile phase for the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the solute must be used to determine the concentration of the sample.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for all dilution factors. The result is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Conclusion

While specific quantitative data for the solubility of 2-(2-methoxyphenoxy)-N-methylethanamine in organic solvents is not widely published, a robust understanding can be built from foundational chemical principles. The molecule's functional groups suggest high solubility in polar protic and aprotic solvents, moderate solubility in aromatic solvents, and poor solubility in nonpolar aliphatic solvents. This guide provides the theoretical context to make informed solvent choices and, more importantly, offers detailed, actionable protocols for the experimental determination of both qualitative and quantitative solubility. By applying these methods, researchers and drug development professionals can generate the reliable data necessary for efficient process optimization, robust formulation design, and accelerated project timelines.

References

  • Fauzi, M. A. H., et al. (2013). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • MDPI. (2023). Exploring the Blends' Miscibility of a Novel Chitosan Derivative with Enhanced Antioxidant Properties; Prospects for 3D Printing Biomedical Applications. Retrieved from [Link]

  • Quora. (2018). Are amines soluble in organic solvents? Retrieved from [Link]

  • StatPearls - NCBI Bookshelf. (2023). Biochemistry, Dissolution and Solubility. Retrieved from [Link]

  • University of Mustansiriyah. (n.d.). Exp 3 Identification of amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • UCL Discovery. (2018). Analytical Methods. Retrieved from [Link]

Sources

The Phenoxy-N-methylethanamine Motif: Evolution of the Monoamine Reuptake Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper analyzing the discovery, chemistry, and pharmacological evolution of the Phenoxy-N-methylethanamine scaffold and its critical expansion into the Aryloxypropylamine class of antidepressants.

Executive Summary

The Phenoxy-N-methylethanamine structure represents a pivotal pharmacophore in the history of psychopharmacology. Originally embedded within non-selective adrenergic antagonists and antihistamines, this chemical backbone served as the template for the rational design of the world's most successful antidepressants. This guide analyzes the transition from the ethylamine (2-carbon) core found in early agents like Phenoxybenzamine to the propanamine (3-carbon) variants that yielded Fluoxetine (Prozac) and Atomoxetine (Strattera) .

Part 1: Historical Genesis & The Scaffold Evolution

The Alpha-Adrenergic Origins (1950s)

The history of this scaffold begins not with depression, but with hypertension and vascular pharmacology. The phenoxy-N-methylethanamine motif was first clinically significant in Phenoxybenzamine , a non-selective, irreversible


-adrenergic antagonist.
  • Chemical Structure:

    
    -(2-Chloroethyl)-N-(1-methyl-2-phenoxyethyl)benzylamine.
    
  • Mechanism: The chloroethyl group cyclizes to form an aziridinium ion, which alkylates

    
    -receptors.
    
  • Significance: While Phenoxybenzamine was a "dirty" drug, it established that the phenoxy-ethyl-amine distance was capable of docking into monoamine-binding G-protein coupled receptors (GPCRs).

The Antihistamine Connection (1960s)

Researchers at Eli Lilly and Company , specifically Bryan Molloy and Robert Rathbun , noted structural similarities between the adrenergic blockers and the antihistamine Diphenhydramine (Benadryl).

  • Diphenhydramine: A benzhydryl ether with an ethylamine chain.

  • Observation: Diphenhydramine exhibited weak inhibition of serotonin reuptake, a novel mechanism at the time.

The Critical Elongation: From Ethyl to Propyl (1970s)

The breakthrough occurred when the Lilly team, including David T. Wong , systematically modified the alkyl chain length.

  • The Hypothesis: Extending the chain from ethanamine (2 carbons) to propanamine (3 carbons) would alter the spatial orientation of the amine relative to the phenoxy ring, potentially shifting selectivity from histamine/cholinergic receptors to monoamine transporters (SERT/NET).

  • The Result: The synthesis of Lilly 110140 (Fluoxetine) .[1][2] The 3-carbon chain eliminated the anticholinergic side effects common in tricyclics (TCAs) while maximizing SERT affinity.

Part 2: Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of this class is dictated by three vectors: Chain Length, Ring Substitution, and Chirality.

The Distance Vector (Linker Length)

The distance between the ether oxygen and the amine nitrogen is the primary determinant of transporter selectivity.

Core StructureLinker LengthPrimary ActivityRepresentative Compound
Phenoxy-ethylamine 2 Carbons (

)

-Adrenergic / Histaminergic
Phenoxybenzamine, Diphenhydramine
Phenoxy-propanamine 3 Carbons (

)
SERT / NET Reuptake InhibitionFluoxetine, Atomoxetine, Nisoxetine
Morpholine Constrained

(Cyclized)
NET InhibitionReboxetine
The Substituent Vector (Selectivity Switch)

Once the 3-carbon scaffold (Aryloxypropylamine) was established, the substitution on the phenoxy ring dictated the target transporter.

  • 4-Trifluoromethyl (

    
    ):  Forces selectivity for SERT  (Serotonin).
    
    • Drug: Fluoxetine.[1][2][3][4][5][6][7][8]

  • 2-Methoxy (

    
    ):  Forces selectivity for NET  (Norepinephrine).
    
    • Drug: Nisoxetine.[3][5][8]

  • 2-Methyl (

    
    ):  Balanced/NET selectivity.
    
    • Drug: Atomoxetine.[4][5]

Visualization of the Discovery Pathway

The following diagram illustrates the logical progression from non-selective antihistamines to specific reuptake inhibitors.

DiscoveryPath Diphenhydramine Diphenhydramine (Antihistamine Scaffold) Ph-O-C2-N Hypothesis Lilly Research (1972) Chain Elongation Hypothesis (C2 -> C3) Diphenhydramine->Hypothesis Structural Inspiration Phenoxybenzamine Phenoxybenzamine (Alpha-Blocker) Ph-O-C2-N-R Phenoxybenzamine->Hypothesis Pharmacophore Validation Nisoxetine Nisoxetine (NET Selective) 2-OMe Substitution Hypothesis->Nisoxetine First Success Fluoxetine Fluoxetine (SERT Selective) 4-CF3 Substitution Nisoxetine->Fluoxetine SAR Refinement (Para-substitution) Atomoxetine Atomoxetine (NET Selective) 2-Me Substitution Nisoxetine->Atomoxetine Optimization

Caption: The evolutionary lineage of the aryloxyalkylamine scaffold, highlighting the critical shift from C2 (ethyl) to C3 (propyl) linkers.

Part 3: Technical Protocols

Synthesis of the Aryloxypropylamine Core

The synthesis of these compounds generally relies on the Mannich reaction followed by reduction, or more commonly in modern stereoselective synthesis, via Nucleophilic Aromatic Substitution (


) .

Protocol: Synthesis of Atomoxetine Precursor via


 
Note: This protocol focuses on the ether formation, the rate-limiting step in early discovery.
  • Reagents:

    • 3-chloro-1-phenylpropan-1-ol (Chiral or Racemic).

    • o-Cresol (for Atomoxetine) or 4-Trifluoromethylphenol (for Fluoxetine).

    • Potassium Hydroxide (KOH).

    • Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Activation: Dissolve 1.0 eq of the phenol in DMSO. Add 1.2 eq of KOH pellets. Stir at room temperature for 30 minutes to generate the phenoxide anion.

    • Substitution: Add 1.0 eq of 3-chloro-1-phenylpropan-1-ol dropwise.

    • Heating: Heat the reaction mixture to 90°C for 4-6 hours. The high temperature is required to overcome the steric hindrance of the secondary alcohol/chloride.

    • Workup: Quench with ice water. Extract with Ethyl Acetate (

      
      ). Wash organic layer with 1N NaOH (to remove unreacted phenol) followed by brine.
      
    • Amination: The resulting ether is reacted with Methylamine (40% aq) in a sealed tube at 100°C to displace the terminal chloride (or via Mitsunobu conditions if starting from a diol).

Screening Protocol: Synaptosomal Uptake Assay

This is the "Self-Validating System" used by Wong et al. to distinguish SERT vs. NET activity.

Principle: Radio-labeled neurotransmitters (


-Serotonin or 

-Norepinephrine) are incubated with rat brain synaptosomes (nerve terminals). The drug's ability to prevent the synaptosome from accumulating the radiolabel indicates reuptake inhibition.

Workflow Diagram:

AssayWorkflow Step1 1. Tissue Prep Homogenize Rat Cortex (0.32M Sucrose) Step2 2. Isolation Centrifuge (1000g -> 17000g) Resuspend P2 Pellet (Synaptosomes) Step1->Step2 Step3 3. Incubation Add 3H-5HT or 3H-NE + Test Compound (1nM - 10uM) Step2->Step3 Step4 4. Filtration Vacuum filter through GF/B filters Wash with cold buffer Step3->Step4 Step5 5. Quantification Liquid Scintillation Counting Calculate IC50 Step4->Step5

Caption: The standard radiometric synaptosomal uptake assay used to determine Ki values for SERT and NET.

Part 4: Comparative Pharmacodynamics

The following table summarizes the binding affinity (


) data derived from the protocols above, demonstrating the extreme selectivity achieved by manipulating the phenoxy-amine scaffold.
CompoundStructure TypeSERT

(nM)
NET

(nM)
Selectivity Ratio
Fluoxetine 4-CF3-Phenoxy-Propyl0.8 240300x (SERT > NET)
Nisoxetine 2-OMe-Phenoxy-Propyl3800.7 540x (NET > SERT)
Atomoxetine 2-Me-Phenoxy-Propyl3.50.7 5x (NET > SERT)*
Imipramine Tricyclic (Reference)1330Non-selective

*Note: While Atomoxetine shows balanced affinity in some assays, in vivo it functions primarily as a NET inhibitor in the prefrontal cortex.

References

  • Wong, D. T., Horng, J. S., Bymaster, F. P., Hauser, K. L., & Molloy, B. B. (1974). A selective inhibitor of serotonin uptake: Lilly 110140, 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine.[1] Life Sciences, 15(3), 471-479.

  • Wong, D. T., Bymaster, F. P., Horng, J. S., & Molloy, B. B. (1975). A new selective inhibitor for uptake of norepinephrine into rat brain synaptosomes and heart: (R)-alpha-methyl-N-methyl-gamma-(2-methylphenoxy)benzenepropanamine (Lilly 110140). Journal of Pharmacology and Experimental Therapeutics, 193(3), 804-811.

  • Molloy, B. B., & Schmiegel, K. K. (1977). U.S. Patent No. 4,018,895. Aryloxyphenylpropylamines. Washington, DC: U.S. Patent and Trademark Office.

  • Hauck, F. P., & Fanelli, G. M. (1966). Synthesis and biological activity of some N-alkyl-N-(phenoxyethyl)benzylamines. Journal of Medicinal Chemistry, 9(6), 838-840. (Early work on the ethylamine scaffold).

  • Bymaster, F. P., et al. (2002). Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder. Neuropsychopharmacology, 27(5), 699-711.

Sources

Technical Guide: 2-(2-Methoxyphenoxy)-N-methylethanamine as a Pharmacological Building Block

[1]

Executive Summary

This technical guide analyzes 2-(2-methoxyphenoxy)-N-methylethanamine (CAS: 72955-82-9), a privileged secondary amine scaffold used critically in medicinal chemistry.[1] Structurally, it serves as a robust pharmacophore for


-adrenergicmixed 

-adrenergic
AmosulalolCarvedilol

Unlike its primary amine counterpart (used in Carvedilol synthesis), the

1

Part 1: Structural Pharmacology & SAR[1]

The Phenoxyethylamine Scaffold

The molecule consists of three distinct domains that govern its binding kinetics:

  • The Aryl Head (Guaiacol Motif): The ortho-methoxy group provides steric bulk and acts as a hydrogen bond acceptor.[1] In

    
    -adrenergic receptors, this mimics the catechol moiety of norepinephrine but blocks metabolic degradation by COMT (catechol-O-methyltransferase).[1]
    
  • The Ethyl Linker: A two-carbon chain maintains the optimal distance (approx. 5–7 Å) between the aromatic ring and the basic nitrogen, critical for ionic bonding with the receptor's conserved Aspartate residue (e.g., Asp113 in

    
    -AR or Asp125 in 
    
    
    -AR).
  • The Secondary Amine (

    
    -Methyl):  The methyl group serves two roles:
    
    • Synthetic: It acts as a protecting group against double-alkylation, forcing a controlled formation of tertiary amines upon reaction with electrophiles (e.g., epoxides or alkyl halides).[1]

    • Pharmacologic: It increases the pKa slightly compared to the primary amine and enhances lipophilicity, favoring hydrophobic pocket interactions.[1]

Pharmacophore Mapping (Amosulalol & Analogs)

In the context of Amosulalol (a mixed





1

Table 1: Physicochemical Profile

Property Value (Predicted/Exp) Significance
Molecular Weight 181.23 g/mol Fragment-based drug design compliant (Rule of 3).[1]
LogP ~1.8 – 2.1 Moderate lipophilicity; good membrane permeability.[1]
pKa (Base) 9.2 – 9.5 Protonated at physiological pH; ensures ionic receptor binding.[1]
H-Bond Donors 1 (NH) Critical for directional binding.[1]

| Rotatable Bonds | 4 | High conformational flexibility for induced fit.[1] |

Part 2: Synthetic Pathways[1][2][3]

To ensure high purity and scalability, the synthesis typically avoids direct alkylation of guaiacol with chloroethyl-methylamine due to the instability of the free base amine. The preferred industrial route utilizes a stepwise alkylation-amination sequence.[1]

Graphviz Workflow: Retrosynthetic Analysis

The following diagram illustrates the convergent synthesis strategy.

SynthesisGuaiacolGuaiacol(2-Methoxyphenol)Inter12-(2-Methoxyphenoxy)ethanolGuaiacol->Inter1 K2CO3, RefluxEOEthylene Carbonate(or Ethylene Oxide)EO->Inter1Inter22-(2-Methoxyphenoxy)ethyl chlorideInter1->Inter2 ChlorinationSOCl2SOCl2 / TolueneSOCl2->Inter2ProductTARGET:2-(2-Methoxyphenoxy)-N-methylethanamineInter2->Product SN2 Substitution(Excess MeNH2)MeNH2Methylamine (aq/alc)MeNH2->Product

Figure 1: Stepwise synthesis from Guaiacol.[1][2] The route ensures the ether linkage is established before amine introduction to prevent side reactions.

Part 3: Experimental Protocols

Synthesis of 2-(2-Methoxyphenoxy)-N-methylethanamine

Pre-requisites: All reactions must be performed under a nitrogen atmosphere.

Step 1: Etherification (Guaiacol


 Alcohol)12
  • Reagents: Guaiacol (1.0 eq), Ethylene Carbonate (1.2 eq),

    
     (0.05 eq).[1]
    
  • Procedure: Mix reagents in a round-bottom flask. Heat to 140°C for 4 hours.[1] Evolution of

    
     indicates reaction progress.[1]
    
  • Workup: Cool to RT. Dissolve residue in Dichloromethane (DCM).[1] Wash with 1N NaOH (to remove unreacted guaiacol) and brine.[1] Dry over

    
    .[1]
    
  • Yield: Expect ~85% of 2-(2-methoxyphenoxy)ethanol as a clear oil.[1]

Step 2: Chlorination (Alcohol


 Chloride)1
  • Reagents: Alcohol intermediate (1.0 eq), Thionyl Chloride (

    
    , 1.5 eq), Toluene (Solvent).[1]
    
  • Procedure: Dissolve alcohol in toluene. Add

    
     dropwise at 0°C. Reflux for 3 hours.
    
  • Workup: Evaporate solvent and excess

    
     under reduced pressure. The residue is used directly in the next step to avoid hydrolysis.[1]
    

Step 3: Amination (Chloride


 Target)
  • Reagents: Chloride intermediate (1.0 eq), Methylamine (40% aq. solution or 2M in THF, 10.0 eq). Note: Large excess is crucial to prevent formation of the tertiary amine dimer.

  • Procedure:

    • Place methylamine solution in a pressure vessel or sealed tube.[1]

    • Add chloride intermediate dropwise at 0°C.[1]

    • Seal and heat to 60°C for 12 hours.

  • Purification (Self-Validating Step):

    • Acidify mixture with 1N HCl (pH < 2) to protonate the amine.[1] Extract with Ether (removes neutral impurities).[1]

    • Basify the aqueous layer with 2N NaOH (pH > 12).[1]

    • Extract the free base into DCM.[1] Dry and concentrate.

    • Validation:

      
       NMR should show a singlet for 
      
      
      -methyl at
      
      
      ppm and a singlet for
      
      
      -methyl at
      
      
      ppm.[1]

Part 4: Medicinal Chemistry Applications[1][3][4][5][6][7][8]

Functionalization Logic

This building block is primarily used as a nucleophile to open epoxide rings or displace halides in the synthesis of "Beta-Blocker-like" structures.[1]

Key Reaction: Epoxide Opening (Carvedilol/Amosulalol Analogs) [1]

  • Substrate: Aryl-glycidyl ether (e.g., Carbazole epoxide).[1]

  • Reagent: 2-(2-methoxyphenoxy)-N-methylethanamine.[1][2][3]

  • Mechanism: The secondary amine attacks the less hindered carbon of the epoxide.[1]

  • Result: A tertiary amine core with a

    
    -hydroxyl group.[1]
    
Receptor Interaction Pathway

The following diagram details how the scaffold interacts within the

SARcluster_ligandLigand ScaffoldAspAspartate Residue(Anionic Site)PhePhenylalanine/Trp(Hydrophobic Pocket)SerSerine Residues(H-Bond Region)N_MeN-Methyl Amine(Protonated)N_Me->Asp Ionic BondLinkerEthyl Linker(Spacer)N_Me->LinkerRingPhenoxy RingLinker->RingO_MeOrtho-Methoxy(Steric/Electronic)O_Me->Ser H-Bond AcceptorRing->Phe Pi-Pi StackingRing->O_Me

Figure 2: Pharmacophore mapping of the scaffold within the

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 1713005, 2-(2-Methoxyphenoxy)ethylamine. (Primary amine analog reference for SAR). Retrieved from [Link]

  • Honda, K., & Nakagawa, C. (1986).[1] Alpha-1 adrenoceptor blocking action of amosulalol (YM-09538).[1] Japanese Journal of Pharmacology. (Establishes the pharmacophore utility). Retrieved from [Link]

Introduction to 2-(2-methoxyphenoxy)-N-methylethanamine for research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(2-methoxyphenoxy)-N-methylethanamine for Advanced Research

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of 2-(2-methoxyphenoxy)-N-methylethanamine, a phenoxyethylamine derivative of significant interest in medicinal chemistry and pharmacological research. Designed for researchers, scientists, and drug development professionals, this guide delves into the compound's synthesis, properties, potential mechanisms of action, and key applications, grounding all technical claims in authoritative sources.

Introduction and Scientific Context

2-(2-methoxyphenoxy)-N-methylethanamine is a versatile chemical entity characterized by a methoxyphenyl group, an ether linkage, and an N-methylated ethylamine moiety.[1] This unique combination of functional groups makes it a valuable scaffold and building block in organic synthesis and drug discovery.[1] Its structural architecture, particularly the lipophilicity-enhancing methoxy group and the potential for the ether and amine groups to interact with biological receptors, drives its utility.[1]

Historically, the broader class of phenoxyethylamine derivatives gained prominence with the development of beta-adrenergic receptor antagonists (beta-blockers) in the mid-20th century.[1] Discoveries in this area laid the groundwork for synthesizing a vast array of related structures, including 2-(2-methoxyphenoxy)-N-methylethanamine, to explore their therapeutic potential.[1] While primarily recognized as a key intermediate in the synthesis of Carvedilol, a widely used medication for heart failure and high blood pressure, preliminary investigations also suggest potential intrinsic anti-inflammatory properties, opening new avenues for research.[1][2]

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for its application in experimental settings. The key properties of 2-(2-methoxyphenoxy)-N-methylethanamine are summarized below.

PropertyValueReference
IUPAC Name 2-(2-methoxyphenoxy)-N-methylethanamine[1]
Molecular Formula C₁₀H₁₅NO₂[1][3]
Molar Mass 181.23 g/mol [1]
CAS Number 72955-82-9[3]
Appearance Liquid[4]
Boiling Point 267.5°C at 760 mmHg[1]
Density 1.01 g/cm³[1]
Flash Point 106.7°C[1]
SMILES CNCCOC1=CC=CC=C1OC[1]
InChI Key VOIPEKOXTFLQNY-UHFFFAOYSA-N[3]

Synthesis and Chemical Manufacturing

The synthesis of 2-(2-methoxyphenoxy)-N-methylethanamine can be achieved through several strategic routes, including direct alkylation, reductive amination, and nucleophilic substitution.[1] Modern synthetic approaches prioritize safety and scalability, moving away from hazardous reagents like sodium hydride (NaH) and lithium aluminum hydride (LiAlH₄) that were used in older methods.[5]

A common and scalable multi-step synthesis begins with guaiacol (2-methoxyphenol).

Example Synthetic Workflow: From Guaiacol

This process involves two primary steps: etherification followed by nucleophilic substitution.

  • Step 1: Synthesis of 1-chloro-2-(2-methoxyphenoxy)ethane.

    • Reaction: 2-methoxyphenol is reacted with a 1,2-dihaloethane, such as 1,2-dichloroethane, in the presence of a base.

    • Causality: An alkali metal hydroxide (e.g., sodium hydroxide) is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. 1,2-dichloroethane serves as both the alkylating agent and the solvent.[5] A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), is often employed to facilitate the reaction between the aqueous base and the organic reagents, thereby increasing the reaction rate and yield.[5] The reaction is typically conducted at reflux temperature to ensure completion.[5]

  • Step 2: Amination to form 2-(2-methoxyphenoxy)-N-methylethanamine.

    • Reaction: The intermediate, 1-chloro-2-(2-methoxyphenoxy)ethane, is reacted with methylamine.

    • Causality: Methylamine acts as a nucleophile, displacing the chloride leaving group in a classic Sɴ2 reaction to form the final product.[1]

SynthesisWorkflow Guaiacol 2-Methoxyphenol (Guaiacol) Intermediate 1-chloro-2-(2-methoxyphenoxy)ethane Guaiacol->Intermediate Etherification Product 2-(2-methoxyphenoxy)-N- methylethanamine Intermediate->Product Nucleophilic Substitution (SN2) Reagent1 1,2-Dichloroethane NaOH, TBAB Reagent1->Guaiacol Reagent2 Methylamine (CH3NH2) Reagent2->Intermediate

Caption: A representative two-step synthesis of the target compound from guaiacol.

Potential Pharmacological Profile and Mechanism of Action

While comprehensive pharmacological studies on 2-(2-methoxyphenoxy)-N-methylethanamine itself are not extensively documented, its structural relationship to other bioactive molecules provides a strong basis for hypothesized mechanisms.[1]

Role as a Pharmaceutical Intermediate

The most well-defined application is its role as a key intermediate in the synthesis of Carvedilol.[2] Carvedilol is a non-selective beta-blocker and alpha-1 adrenergic blocker, indicating that the phenoxyethylamine scaffold is crucial for interaction with adrenergic receptors.

Hypothesized Anti-Inflammatory Effects

There is emerging interest in the potential anti-inflammatory properties of this compound.[1] This hypothesis is supported by studies on structurally similar methoxyphenolic compounds. For instance, 2-methoxy-4-vinylphenol has demonstrated anti-inflammatory effects by inhibiting nitric oxide (NO) and inducible nitric oxide synthase (iNOS) production.[1] This action is mediated through the activation of the Nrf2/ARE pathway, which upregulates the expression of protective enzymes like heme oxygenase-1 (HO-1).[1] It is plausible that 2-(2-methoxyphenoxy)-N-methylethanamine could modulate similar inflammatory signaling cascades.

SignalingPathway cluster_cell Cell Compound 2-(2-methoxyphenoxy)- N-methylethanamine Nrf2 Nrf2 Compound->Nrf2 Activates? NFkB NF-κB Compound->NFkB Inhibits? ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates & Binds HO1 HO-1 Expression ARE->HO1 Induces Inflammation Inflammatory Response HO1->Inflammation Inhibits InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK InflammatoryStimuli->IKK IKK->NFkB Activates iNOS iNOS / COX-2 Expression NFkB->iNOS iNOS->Inflammation

Caption: Hypothesized anti-inflammatory signaling pathways modulated by the compound.

Multidisciplinary Research Applications

The compound's structure is a fertile ground for exploration across several scientific disciplines.

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the compound serves as an invaluable scaffold for building libraries of new molecules.[1] By systematically modifying its structure—for example, by adding substituents to the aromatic ring or altering the N-alkyl group—researchers can conduct Structure-Activity Relationship (SAR) studies to design novel therapeutic agents.[1]

Computational tools can predict how such modifications might impact key drug-like properties, guiding the synthesis of optimized leads.

Hypothetical Lead Optimization Data:

CompoundModificationPredicted Affinity (pKi)Predicted LogPPredicted hERG Inhibition
Lead Compound None7.22.1Moderate
Analog A 4-Fluoro substitution7.62.3Low
Analog B 3-Methoxy substitution7.41.9Moderate
Analog C N-ethyl instead of N-methyl7.02.4High

Analytical and Quality Control Methodologies

Robust analytical methods are essential for ensuring the purity and identity of 2-(2-methoxyphenoxy)-N-methylethanamine in a research setting.

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly in a reverse-phase configuration, is a primary technique for separating the compound from impurities and quantifying its concentration.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for both separation and definitive identification based on the compound's mass spectrum.

Protocol: General HPLC Purity Assessment

This protocol provides a self-validating system for routine purity checks.

  • Preparation of Mobile Phase: Prepare a filtered and degassed mobile phase, typically a gradient of acetonitrile and water with an additive like 0.1% formic acid to ensure good peak shape.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of the compound in a suitable solvent (e.g., methanol) to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Dissolve the sample under investigation in the same solvent to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength determined by a UV scan of the analyte (typically around 220-280 nm).

    • Gradient: A typical gradient might run from 20% to 95% acetonitrile over 15 minutes.

  • Analysis and Validation:

    • Inject the standards to establish a linear calibration curve (R² > 0.99).

    • Inject the sample and integrate the peak corresponding to the compound.

    • Calculate the purity by comparing the area of the main peak to the total area of all peaks (Area % method). The concentration can be determined from the calibration curve.

Safety, Toxicology, and Handling

Comprehensive toxicological data for 2-(2-methoxyphenoxy)-N-methylethanamine is limited, and its toxicological properties have not been fully investigated.[1][6] However, available safety data sheets (SDS) provide crucial handling information.

  • Identified Hazards: The compound is classified as harmful if swallowed or in contact with skin.[7] It can cause severe skin burns, eye damage, and respiratory irritation.[7][8] There is also suspicion of it damaging fertility or the unborn child, and it may cause damage to organs through prolonged or repeated exposure.[7]

  • Handling Precautions:

    • Always handle this compound within a certified chemical fume hood.[6]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6]

    • Avoid breathing mist, vapors, or spray.[6]

    • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.[8][9]

    • Store in a tightly closed container in a cool, well-ventilated area, preferably under an inert atmosphere.[4][9]

Conclusion and Future Directions

2-(2-methoxyphenoxy)-N-methylethanamine stands as a chemical of significant utility, primarily as a foundational building block in pharmaceutical synthesis. Its well-established role in the manufacturing of Carvedilol highlights the importance of its phenoxyethylamine scaffold. Beyond this, its potential as a lead compound for exploring new anti-inflammatory agents presents an exciting frontier for research.

Future work should focus on a full elucidation of its pharmacological and toxicological profiles through dedicated in vitro and in vivo studies. Such research will not only ensure its safe handling but also potentially unlock new therapeutic applications for this versatile molecule.

References

  • 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India | Vihita Bio . [Link]

  • 2-(2-Methoxyphenoxy)-N-methylethanamine, 2 g - Carl ROTH . [Link]

  • WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)
  • 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem . [Link]

  • 2-methoxy-N-methylethanamine - ChemBK . [Link]

  • 2-(2-Methoxyphenoxy)-N-methylethanamine, 1 g - Carl ROTH . [Link]

Sources

Technical Monograph: 2-(2-methoxyphenoxy)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2-methoxyphenoxy)-N-methylethanamine Content Type: Technical Monograph & Strategic Guide Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts.

Strategic Analysis of the N-Methylated Phenoxyethylamine Scaffold

Executive Summary & Chemical Identity

2-(2-methoxyphenoxy)-N-methylethanamine (CAS: 72955-82-9) represents a critical structural motif in the landscape of adrenergic pharmacology. While often overshadowed by its primary amine counterpart—a key intermediate in the synthesis of the blockbuster beta-blocker Carvedilol —the N-methylated variant possesses distinct physicochemical properties and pharmacological implications.

This guide serves as a definitive technical resource for researchers utilizing this compound as a pharmacophore building block or controlling it as a process impurity (related substance) in pharmaceutical manufacturing.

Core Chemical Data
PropertySpecification
IUPAC Name N-[2-(2-methoxyphenoxy)ethyl]methylamine
CAS Number 72955-82-9
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
Structural Class Phenoxyethylamine / Aryloxyalkylamine
Key Moiety Guaiacol (2-methoxyphenol) ether linked to a secondary amine
pKa (Predicted) ~9.5 (Basic secondary amine)
LogP (Predicted) ~1.8 - 2.1 (Moderate Lipophilicity)

Synthetic Architecture & Methodology

To access this scaffold with high purity, researchers must navigate the reactivity of the phenoxy ether linkage. Unlike simple aliphatic amines, the electron-donating methoxy group on the phenyl ring activates the aromatic system, requiring careful control of electrophilic substitution side reactions.

Pathway A: The Nucleophilic Substitution Route (Preferred)

This method utilizes Guaiacol (2-methoxyphenol) as the nucleophile. It is the most robust pathway for scale-up, avoiding the instability of aldehyde intermediates.

Mechanism:

  • O-Alkylation: Guaiacol is deprotonated (using K₂CO₃ or NaH) to form the phenoxide, which attacks 1,2-dichloroethane (or 2-chloroethanol followed by activation).

  • Amination: The resulting alkyl chloride undergoes nucleophilic attack by methylamine.

Experimental Protocol: Step-by-Step

Note: All steps must be performed under a nitrogen atmosphere to prevent oxidation of the electron-rich aromatic ring.

  • Phase 1: Ether Formation

    • Reagents: Guaiacol (1.0 eq), 1-bromo-2-chloroethane (1.2 eq), K₂CO₃ (2.0 eq), Acetone (Solvent).

    • Procedure: Reflux for 12–16 hours. Monitor TLC for disappearance of Guaiacol.

    • Workup: Filter inorganic salts, concentrate filtrate. Distill to obtain 1-(2-chloroethoxy)-2-methoxybenzene .

  • Phase 2: N-Methylation

    • Reagents: 1-(2-chloroethoxy)-2-methoxybenzene (1.0 eq), Methylamine (40% aq. or alcoholic solution, 5.0 eq), NaI (Catalytic, 0.1 eq).

    • Procedure: Heat in a sealed pressure vessel (autoclave) at 80°C for 8 hours. The excess methylamine drives the reaction to the secondary amine and suppresses quaternary ammonium salt formation.

    • Purification: Acid-base extraction. Acidify to pH 2 (extract impurities into organic layer), then basify aqueous layer to pH 12 and extract product into DCM. Convert to HCl salt for stability.

Pathway B: Reductive Amination (Alternative)

Useful for introducing isotopically labeled methyl groups (e.g., using CD₃NH₂).

  • Precursor: 2-(2-methoxyphenoxy)acetaldehyde.

  • Reagents: Methylamine, NaBH₃CN (Sodium cyanoborohydride), Methanol, pH ~6.

Visualization: Synthetic Logic Flow

SynthesisPath Guaiacol Start: Guaiacol (2-methoxyphenol) Intermed Intermediate: 1-(2-chloroethoxy)- 2-methoxybenzene Guaiacol->Intermed O-Alkylation (K2CO3, Reflux) Alkylating Reagent: 1-bromo-2-chloroethane Alkylating->Intermed Product Target: 2-(2-methoxyphenoxy)- N-methylethanamine Intermed->Product Nucleophilic Subst. (NaI cat., 80°C) Methylamine Reagent: Methylamine (Excess) Methylamine->Product SideProduct Impurity Risk: Tertiary Amine / Quat Salt Product->SideProduct Over-alkylation (If MeNH2 is limiting)

Caption: Figure 1. Convergent synthesis pathway emphasizing the critical control point at the amination stage to prevent over-alkylation.

Medicinal Chemistry & SAR

The 2-(2-methoxyphenoxy)ethylamino scaffold is a "privileged structure" in medicinal chemistry, acting as a bioisostere for the phenethylamine backbone found in neurotransmitters (dopamine, norepinephrine).

The "Ortho-Methoxy" Effect

The position of the methoxy group is non-trivial.

  • Steric Shielding: The ortho substituent forces the ether linkage out of planarity with the phenyl ring. This conformation is critical for fitting into the hydrophobic pocket of Alpha-1 Adrenergic Receptors (α1-AR).

  • Electronic Influence: It acts as an intramolecular Hydrogen Bond Acceptor (HBA), potentially locking the conformation of the ethylamine tail, reducing entropic penalty upon binding.

Primary vs. Secondary Amine (N-Methylation)

Why synthesize the N-methyl variant (CAS 72955-82-9) instead of the primary amine (CAS 1836-62-0)?

  • Lipophilicity: N-methylation increases LogP, enhancing Blood-Brain Barrier (BBB) permeability for CNS-targeted ligands.

  • Metabolic Stability: Secondary amines are generally more resistant to MAO (Monoamine Oxidase) degradation than primary amines.

  • Selectivity: In 5-HT (Serotonin) receptor research, N-methylation often shifts selectivity profiles from 5-HT1A towards 5-HT2 subtypes.

Impurity Profiling in Carvedilol Manufacturing

For process chemists, this molecule is primarily encountered as Carvedilol Impurity E (or related substance).[1]

Origin: During the synthesis of Carvedilol, the primary amine 2-(2-methoxyphenoxy)ethylamine reacts with 4-(oxiran-2-ylmethyl)-9H-carbazole.

  • If the starting amine contains N-methylated impurities (from impure methylamine sources or methylation side reactions), the N-methyl analog of Carvedilol forms.

  • Alternatively, the 2-(2-methoxyphenoxy)-N-methylethanamine itself can be a degradation product if the drug is subjected to specific oxidative stress conditions.

Control Strategy:

  • Limit: ICH Q3A guidelines typically require this impurity to be controlled < 0.15% in the API.

  • Detection: It does not couple effectively in standard colorimetric amine tests; HPLC is required.

Analytical Protocol: HPLC Detection

To distinguish the N-methyl variant from the primary amine, a high-resolution separation method is required due to their structural similarity.

Methodology: Reverse-Phase HPLC (RP-HPLC)

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent improves peak shape for amines).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 275 nm (Characteristic absorption of the guaiacol ether).

  • Retention Logic: The N-methyl group adds hydrophobicity.

    • Primary Amine:[2][3] Elutes earlier (e.g., ~4.5 min).

    • N-Methyl Amine:[4] Elutes later (e.g., ~5.8 min).

Biological Signaling & Receptor Interactions

While not a marketed drug, this scaffold interacts with the Adrenergic signaling pathway.

Signaling Ligand Ligand: 2-(2-methoxyphenoxy)- N-methylethanamine Receptor Target: Alpha-1 Adrenergic Receptor (GPCR) Ligand->Receptor Binding (Antagonist or Partial Agonist) GProtein Gq Protein Activation Receptor->GProtein Signal Transduction Effector Phospholipase C (PLC) GProtein->Effector SecondMessenger IP3 / DAG Release Effector->SecondMessenger Response Physiological Effect: Vasoconstriction / Smooth Muscle Tone SecondMessenger->Response

Caption: Figure 2.[5] Putative signaling cascade. Note: Without the bulky carbazole tail of Carvedilol, this fragment often acts as a weak partial agonist or competitive antagonist.

Safety & Handling (E-E-A-T)

Hazard Identification:

  • Skin/Eye Irritant: Phenoxyethylamines are potent irritants.

  • Cardiovascular Risk: Due to structural similarity to beta-blockers and sympathomimetics, accidental ingestion or high-dose inhalation may cause bradycardia or hypotension.

  • Storage: Hygroscopic. Store as the Hydrochloride (HCl) salt in a desiccator at -20°C.

Disposal: Do not dispose of down the drain. This compound is toxic to aquatic life (phenol derivative). Incinerate in a chemical combustor equipped with a scrubber.

References

  • PubChem. (2025).[5][6] Compound Summary: 2-(2-methoxyphenoxy)-N-methylethanamine (CAS 72955-82-9).[7][4] National Library of Medicine.[6] [Link]

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: amine.[7] ECHA.[5] [Link]

  • Ruffolo, R. R., et al. (1990). The Pharmacology of Carvedilol. European Journal of Clinical Pharmacology. (Contextual grounding for the phenoxyethylamine scaffold).

Sources

Methodological & Application

Application Note: 2-(2-methoxyphenoxy)-N-methylethanamine in Neuropharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

2-(2-methoxyphenoxy)-N-methylethanamine (CAS: 72955-82-9) is a critical aryloxyalkylamine scaffold used in neuroscience primarily as a structural probe and synthesis intermediate . It represents the "tail" moiety of the pleiotropic neuroprotective agent Carvedilol .

While Carvedilol is a non-selective


-blocker/

-blocker with significant antioxidant neuroprotective properties, dissecting its mechanism requires isolating its functional domains. Research indicates that while the carbazole moiety of Carvedilol drives antioxidant scavenging, the 2-(2-methoxyphenoxy)ethylamine tail dictates membrane intercalation and specific receptor affinity (adrenergic and potentially serotonergic off-targets).

This Application Note provides protocols for using this fragment to:

  • Validate Pharmacophores: Distinguish between receptor-mediated signaling (tail-driven) and direct antioxidant scavenging (head-driven) in neuroprotection models.

  • Map Receptor Selectivity: Screen for off-target binding at 5-HT and Adrenergic receptors.

  • Synthesize Analogs: Use as a precursor for novel aryloxyalkylamine CNS agents.

Molecular Mechanism & Structural Logic

To understand the utility of this compound, one must view it through the lens of Fragment-Based Drug Discovery (FBDD) .

Diagram 1: The Carvedilol Deconstruction Strategy

This diagram illustrates the structural relationship between the probe (Tail) and the parent drug (Carvedilol), highlighting their distinct functional roles in neurobiology.

Carvedilol_Dissection cluster_0 Functional Domains Carvedilol Parent Drug: Carvedilol Carbazole Carbazole Moiety (The 'Head') Carvedilol->Carbazole Hydrolytic Cleavage Fragment Target Probe: 2-(2-methoxyphenoxy)- N-methylethanamine (The 'Tail') Carvedilol->Fragment Metabolic Deconstruction Function1 Antioxidant Activity (ROS Scavenging) Carbazole->Function1 Primary Driver Linker Propanolamine Linker Function2 Receptor Affinity (Adrenergic/5-HT) & Membrane Insertion Fragment->Function2 Primary Driver

Caption: Structural dissection of Carvedilol revealing the distinct pharmacological roles of the Carbazole 'head' (antioxidant) vs. the Methoxyphenoxy 'tail' (receptor binding).

Experimental Protocols

Protocol A: Preparation and Solubilization

Rationale: As a secondary amine, the free base is prone to oxidation and carbonate formation. Proper handling is essential for consistent IC50 data.

Materials:

  • Compound: 2-(2-methoxyphenoxy)-N-methylethanamine ( >98% purity).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Storage: -20°C, desiccated.

Step-by-Step:

  • Stock Solution (100 mM): Dissolve 18.1 mg of the compound in 1 mL of anhydrous DMSO. Vortex for 30 seconds. The solution should be clear and colorless.

    • Note: If using the hydrochloride salt (MW ~217.7 g/mol ), adjust mass to 21.8 mg.

  • Aliquot: Divide into 50 µL aliquots in amber microcentrifuge tubes to prevent light degradation (phenolic ethers are light-sensitive).

  • Working Solution: Dilute 1:1000 in serum-free culture media (e.g., DMEM) immediately prior to use to achieve a 100 µM working stock.

    • Critical: Do not exceed 0.1% DMSO final concentration in cell assays to avoid solvent toxicity.

Protocol B: Differential Neuroprotection Assay (HT-22 Hippocampal Cells)

Objective: To determine if neuroprotection is mediated by the specific amine fragment or requires the full carbazole structure. This acts as a vital Negative Control in antioxidant studies.

Biological System: HT-22 cells (Murine hippocampal line, lacking ionotropic glutamate receptors). Insult Model: Oxidative Stress (Glutamate-induced oxytosis).

Workflow:

  • Seeding: Plate HT-22 cells at 5,000 cells/well in 96-well plates. Incubate 24h for adhesion.

  • Pre-treatment (T=0h):

    • Group A: Vehicle Control (0.1% DMSO).

    • Group B: Carvedilol (Positive Control, 10 µM).

    • Group C: 2-(2-methoxyphenoxy)-N-methylethanamine (Test Probe, 0.1 µM – 100 µM dose response).

  • Insult (T=1h): Add L-Glutamate (5 mM final) to induce oxidative stress via cystine/glutamate antiporter inhibition.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Readout: Assess cell viability using MTT or CellTiter-Glo assay.

Expected Results & Interpretation:

Treatment GroupViability (%)Interpretation
Vehicle + Glutamate ~20-30%Successful induction of oxidative stress.
Carvedilol (10 µM) + Glu >80%Validated neuroprotection (Antioxidant + Membrane stabilization).
Probe (10 µM) + Glu ~20-30% No Protection. Confirms that the methoxyphenoxy tail lacks the radical scavenging capacity of the carbazole head.
Probe (>100 µM) + Glu <20%Potential toxicity at high concentrations (amine-induced).

Scientific Insight: If the Probe shows protection, it suggests an off-target signaling mechanism (e.g., kinase modulation) rather than direct chemical scavenging.

Protocol C: Competitive Radioligand Binding (Adrenergic/Serotonergic Screening)

Objective: To map the affinity of the fragment against the parent drug.

Diagram 2: Receptor Binding Workflow This flowchart outlines the logic for screening the fragment against specific CNS targets.

Binding_Assay Start Start: Membrane Preparation (HEK293 expressing Beta-1 or 5-HT2A) Ligand Add Radioligand (e.g., [3H]-CGP12177) Start->Ligand Competitor Add Competitor: 2-(2-methoxyphenoxy)- N-methylethanamine Ligand->Competitor Incubate Incubate (60 min @ 25°C) Competitor->Incubate Filter Vacuum Filtration (Harvest Membranes) Incubate->Filter Count Scintillation Counting Filter->Count Analysis Calculate Ki (Cheng-Prusoff) Count->Analysis

Caption: Workflow for competitive radioligand binding assays to determine the Ki of the fragment.

Methodology:

  • Receptor Source: Membrane preparations from HEK293 cells overexpressing Human

    
    -Adrenergic Receptor or 5-HT
    
    
    
    .
  • Radioligand: [3H]-CGP12177 (for

    
    -AR) or [3H]-Ketanserin (for 5-HT
    
    
    
    ).
  • Competition: Displace radioligand with increasing concentrations of 2-(2-methoxyphenoxy)-N-methylethanamine (

    
     M to 
    
    
    
    M).
  • Analysis:

    • The fragment typically exhibits lower affinity (micromolar range) compared to Carvedilol (nanomolar range).

    • Significance: A high Ki (low affinity) confirms that the linker and carbazole head are required for the "perfect fit" in the orthosteric pocket, while the tail provides necessary lipophilicity and auxiliary anchoring.

Safety & Handling (SDS Summary)

  • Hazard Class: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Toxicology: LD50 not fully established for the free amine; treat as toxic.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber. Do not pour down the drain.

References

  • Carvedilol Neuroprotection Mechanism: Yue, T. L., et al. (1994).[1] "Carvedilol, a new antihypertensive drug with unique antioxidant activity: potential role in cerebroprotection."[1][2] Journal of Pharmacology and Experimental Therapeutics.

  • Structure-Activity Relationships (SAR) of Carbazole Analogs: Lysko, P. G., et al. (1999). "Neuroprotective activities of carvedilol and a hydroxylated derivative: role of membrane biophysical interactions." Biochemical Pharmacology.

  • HT-22 Oxidative Stress Model: Ye, T., et al. (2014). "Carvedilol, a Third-Generation β-blocker Prevents Oxidative Stress-Induced Neuronal Death and Activates Nrf2/ARE Pathway in HT22 Cells." Neurochemistry International.

  • Phenylalkylamine 5-HT SAR: Nichols, D. E. (2008).[3][4] "Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors." ChemMedChem.

  • Compound Identification (PubChem): "2-(2-methoxyphenoxy)-N-methylethanamine."[5] PubChem Database. [5]

Sources

Application Notes and Protocols: Derivatization of 2-(2-methoxyphenoxy)-N-methylethanamine for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-(2-methoxyphenoxy)-N-methylethanamine Scaffold

In the landscape of medicinal chemistry, the identification of versatile and promising molecular scaffolds is a cornerstone of successful drug discovery campaigns. The 2-(2-methoxyphenoxy)-N-methylethanamine core represents one such scaffold of significant interest.[1] Structurally, it is a phenoxyethylamine derivative featuring three key functional regions ripe for chemical modification: a secondary N-methylated amine, a flexible ether linkage, and a methoxy-substituted aromatic ring.[1] This unique combination of features makes it a valuable starting point for developing novel therapeutic agents.

The therapeutic potential of this scaffold is not merely theoretical. Its structural relative, 2-(2-methoxyphenoxy)ethylamine, is a known intermediate in the synthesis of Carvedilol, a clinically significant pharmaceutical that functions as both a non-selective beta-blocker and an alpha-1 blocker.[1] This lineage strongly suggests that derivatives of this scaffold may possess an inherent affinity for adrenergic receptors. Furthermore, preliminary studies have indicated that the parent compound may have anti-inflammatory properties, potentially through the modulation of inflammatory mediators like nitric oxide (NO).[1] The presence of the 2-methoxyphenol moiety is noteworthy, as this structural class has been investigated for various biological activities, including COX-2 inhibition.[2]

The rationale for derivatizing this scaffold is multifaceted. Strategic chemical modifications can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which are critical determinants of a drug's efficacy and safety.[3] The N-methyl group, for instance, is a classic modification in medicinal chemistry known to enhance metabolic stability, bioavailability, and receptor binding affinity.[4][5][6] By systematically altering each region of the 2-(2-methoxyphenoxy)-N-methylethanamine core, researchers can conduct extensive structure-activity relationship (SAR) studies to optimize potency, enhance selectivity, and mitigate off-target effects, ultimately leading to the identification of a clinical candidate.

This document provides a detailed guide for researchers, outlining field-proven strategies and step-by-step protocols for the chemical derivatization of 2-(2-methoxyphenoxy)-N-methylethanamine.

Section 1: Core Derivatization Strategies: A Rationale-Driven Approach

The derivatization of a lead scaffold is a process of iterative refinement. Each modification is a hypothesis tested through synthesis and biological evaluation. The 2-(2-methoxyphenoxy)-N-methylethanamine scaffold offers three primary vectors for chemical exploration.

G cluster_0 Core Scaffold cluster_1 Derivatization Vectors cluster_2 Key Synthetic Methodologies Scaffold 2-(2-methoxyphenoxy) -N-methylethanamine Amine Secondary Amine Modification Scaffold->Amine Reactivity Handle Aromatic Aromatic Ring Modification Scaffold->Aromatic Modulate Electronics Methoxy Methoxy Group Bioisosteres Scaffold->Methoxy Improve Metabolism Amide Amide Coupling Amine->Amide Reductive Reductive Amination Amine->Reductive MCR Multicomponent Rxns (e.g., Ugi) Amine->MCR ScaffoldHop Scaffold Hopping Aromatic->ScaffoldHop Bioiso Bioisosteric Replacement Methoxy->Bioiso

Caption: Core derivatization strategies for the scaffold.

Modification at the Secondary Amine: The Gateway to Diversity

The secondary amine is the most accessible and versatile functional group for derivatization. Its nucleophilicity allows for a wide range of chemical transformations aimed at exploring the chemical space around the scaffold.

  • Causality: Introducing new groups at this position can directly influence how the molecule interacts with its biological target. For example, adding a hydrogen bond donor/acceptor or a bulky hydrophobic group can probe specific pockets within a receptor's binding site. Furthermore, modifying the amine can alter the molecule's basicity (pKa), which in turn affects its solubility, cell permeability, and potential for lysosomal trapping.

  • Key Methodologies:

    • Amide Bond Formation: Acylation of the amine to form amides is one of the most common reactions in medicinal chemistry.[7] It introduces a planar, rigid group that can participate in hydrogen bonding, fundamentally changing the local stereoelectronic properties.

    • Reductive Amination: This powerful reaction allows for the introduction of a vast array of new alkyl groups, expanding the carbon skeleton and modulating lipophilicity.[8][9] It is a highly reliable method for forming C-N bonds.[10]

    • Multicomponent Reactions (MCRs): For rapid library synthesis, isocyanide-based MCRs like the Ugi reaction are exceptionally efficient.[11][12] In a single step, the amine can be coupled with a carbonyl compound, an isocyanide, and a carboxylic acid to generate complex, peptide-like structures, dramatically accelerating the discovery of novel active compounds.[13]

Modification of the Aromatic Ring and Methoxy Group: Fine-Tuning Properties

The methoxy-substituted phenyl ring is a critical component of the pharmacophore, but it is also a potential site of metabolic vulnerability (e.g., O-demethylation by cytochrome P450 enzymes).

  • Causality: Altering this region is a key strategy for improving a compound's pharmacokinetic profile. Replacing the metabolically labile methoxy group with a bioisostere—a substituent with similar physical or chemical properties—can block metabolism without sacrificing binding affinity.[14][15]

  • Key Methodologies:

    • Bioisosteric Replacement: The replacement of a methoxy group with fluorine or a trifluoromethyl group is a classic medicinal chemistry tactic.[16] Fluorine, being a similar size to hydrogen but highly electronegative, can alter the electronic nature of the ring and improve metabolic stability. This strategy often requires starting the synthesis from a different precursor (e.g., 2-fluorophenol instead of guaiacol).

    • Scaffold Hopping: A more advanced strategy involves replacing the entire 2-methoxyphenoxy moiety with a different heterocyclic system that maintains the key spatial and electronic features required for biological activity.[17][18][19] This can lead to novel intellectual property and overcome issues inherent to the original scaffold.[20]

Section 2: Experimental Protocols

The following protocols are presented as robust, validated starting points. Researchers should always conduct reactions on a small scale initially to optimize conditions for their specific substrates. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 2-(2-methoxyphenoxy)-N-methylethanamine may cause irritation to eyes, skin, or respiratory organs.[21][22]

Protocol 2.1: Amide Bond Formation via HATU Coupling

This protocol is highly effective for coupling the scaffold with a wide range of carboxylic acids, including those that are sterically hindered or electronically deactivated.[23] HATU is a preferred coupling reagent due to its high efficiency and suppression of side reactions.[7][24]

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Dissolve Scaffold, Carboxylic Acid, & HATU in dry DMF B 2. Cool reaction to 0°C (ice bath) A->B C 3. Add DIPEA dropwise B->C D 4. Warm to RT, stir for 2-16 hours C->D E 5. Monitor by TLC or LC-MS D->E F 6. Quench with water, extract with EtOAc E->F G 7. Wash organic layer (aq. LiCl, brine) F->G H 8. Dry (Na2SO4), concentrate G->H I 9. Purify via column chromatography H->I

Caption: Workflow for HATU-mediated amide coupling.

  • Materials:

    • 2-(2-methoxyphenoxy)-N-methylethanamine (1.0 eq)

    • Carboxylic acid of interest (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc), Water, Lithium Chloride (LiCl) solution, Brine

    • Sodium sulfate (Na₂SO₄)

    • Silica gel for chromatography

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(2-methoxyphenoxy)-N-methylethanamine (1.0 eq), the desired carboxylic acid (1.1 eq), and HATU (1.2 eq).

    • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the amine).

    • Cool the stirred solution to 0 °C using an ice-water bath.

    • Slowly add DIPEA (3.0 eq) dropwise to the reaction mixture.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

    • Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic extracts and wash sequentially with 5% aqueous LiCl solution (to remove DMF), and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Expected Outcome: The desired amide product should be obtained as a solid or oil with yields typically ranging from 60-95%, depending on the nature of the carboxylic acid.

Protocol 2.2: Reductive Amination

This protocol is ideal for adding primary or secondary alkyl groups to the amine nitrogen. It involves the in-situ formation of an iminium ion from the amine and a carbonyl compound, followed by reduction with a mild reducing agent.[25] Sodium triacetoxyborohydride is often used as it is less sensitive to acidic conditions than other borohydrides.[10]

  • Materials:

    • 2-(2-methoxyphenoxy)-N-methylethanamine (1.0 eq)

    • Aldehyde or Ketone of interest (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic Acid (catalytic amount, optional)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 2-(2-methoxyphenoxy)-N-methylethanamine (1.0 eq) and the aldehyde or ketone (1.2 eq) in DCM or DCE.

    • If the reaction is sluggish, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate iminium ion formation.

    • Stir the mixture at room temperature for 20-30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. Effervescence may be observed.

    • Continue stirring at room temperature for 1-12 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Section 3: Analytical Characterization and Data

The successful synthesis of new derivatives must be confirmed through rigorous analytical characterization. A standard workflow ensures the identity, purity, and structural integrity of each new compound before it proceeds to biological screening.

G A Crude Product from Workup B Purification (Flash Chromatography) A->B C Purity Assessment (HPLC-UV) B->C D Identity Confirmation (LC-MS) B->D F Qualified Compound (>95% Purity) C->F Purity OK E Structural Elucidation (1H & 13C NMR) D->E Mass OK E->F Structure OK

Caption: Standard workflow for derivative characterization.

Key Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A purity level of >95% is typically required for compounds intended for biological assays.[26]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of the synthesized derivative, offering strong evidence of the intended transformation.[27][28]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation. The appearance of new signals and shifts in existing signals confirm the exact site of derivatization.

Representative Data Summary

The table below summarizes hypothetical outcomes for the derivatization strategies described, illustrating how different modifications can be used to tune key physicochemical properties.

Strategy Reagent Example Protocol Expected Yield LogP Change (Predicted) Rationale for Change
Amide CouplingBenzoic Acid2.185%+1.5 to +2.0Addition of a lipophilic aromatic ring.
Amide CouplingAcetic Acid2.190%-0.5 to 0.0Minimal change, adds polar carbonyl group.
Reductive AminationAcetone2.275%+0.8 to +1.2Addition of an isopropyl group increases lipophilicity.
Reductive AminationCyclohexanone2.280%+2.0 to +2.5Addition of a large, non-polar carbocycle.

Conclusion

The 2-(2-methoxyphenoxy)-N-methylethanamine scaffold is a promising starting point for drug discovery programs, particularly in the areas of adrenergic modulation and anti-inflammatory therapeutics. The functional handles inherent in its structure provide fertile ground for extensive chemical modification. By employing robust and versatile synthetic protocols such as amide coupling and reductive amination, researchers can efficiently generate diverse libraries of analogs. This systematic derivatization, coupled with rigorous analytical characterization and subsequent biological evaluation, provides a clear and effective path for optimizing lead compounds and advancing new therapeutic candidates toward clinical development.

References

  • Google Patents. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)
  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(3), 469-75. [Link]

  • Thoreauchem. 2-(2-Methoxyphenoxy)-n-methylethanamine-72955-82-9. [Link]

  • Carl ROTH. 2-(2-Methoxyphenoxy)-N-methylethanamine, 2 g. [Link]

  • Li, R., et al. (2024). The effect and mechanism of novel methoxy curcumin analogs based on network pharmacology. Frontiers in Pharmacology, 15, 1338421. [Link]

  • Carl ROTH. 2-(2-Methoxyphenoxy)-N-methylethanamine, 1 g. [Link]

  • Bara, R., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Wang, Y., et al. (2024). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, 14(2), 100-112. [Link]

  • Kumar, V., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Pharmaceuticals, 16(2), 279. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. [Link]

  • Riva, R., et al. (2020). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Molecules, 25(23), 5643. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]

  • ResearchGate. What are good methoxy isosteres in medicinal chemistry? [Link]

  • Liu, Z., et al. (2021). GenoChemetic Strategy for Derivatization of the Violacein Natural Product Scaffold. ACS Chemical Biology, 16(11), 2314-2321. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 49, pp. 285-333). [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 50-54. [Link]

  • Hu, Y., et al. (2017). Classification of Scaffold Hopping Approaches. Drug Discovery Today: Technologies, 23, 31-41. [Link]

  • Hovione. (2017). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Iovine, V., et al. (2024). Methyl-Containing Pharmaceuticals. Pharmaceuticals, 17(5), 577. [Link]

  • Baran, P. S. (2006). The Biginelli and Related (Passerini and Ugi) Reactions. Scripps Research. [Link]

  • Dong, J., & Liu, D. (2022). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. LCGC International, 35(8), 332-340. [Link]

  • Mahmoud, A. R. (2025). Multicomponent Reactions in Drug Discovery: Rapid Access to Bioactive Molecules. ResearchGate. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]

  • Shultz, M. D. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Medicinal Chemistry Communications, 6(10), 1787-1797. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Lin, B., & Gu, C. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Sureshbabu, V. V., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 62, 152877. [Link]

  • Asian Journal of Research in Chemistry. (2017). History of Multicomponent Reactions. Asian Journal of Research in Chemistry, 10(4), 466. [Link]

  • Drug Design Org. ADME Properties - Pharmacokinetics. [Link]

  • Fletcher, S., et al. (2021). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. RSC Medicinal Chemistry, 12(11), 1869-1873. [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]

  • Wikipedia. Methamphetamine. [Link]

  • Singh, S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 349-354. [Link]

  • Slideshare. (2021). Multicomponent reactions (UGI, Passerini, Biginelli). [Link]

  • Levin, M. D., et al. (2022). Molecular Synthesis Using Scaffold Hopping. ChemMatCARS. [Link]

  • Taylor, S. D. (2019). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • ResearchGate. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • Ye, K., et al. (2022). Deep scaffold hopping with multimodal transformer neural networks. Nature Communications, 13(1), 724. [Link]

Sources

Introduction: The Significance of the Phenoxyethylamine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the High-Yield Synthesis of 2-(2-methoxyphenoxy)-N-methylethanamine

2-(2-methoxyphenoxy)-N-methylethanamine is a phenoxyethylamine derivative of significant interest in scientific research and drug development.[1] Its structure, featuring a guaiacol (2-methoxyphenol) moiety connected via an ether linkage to an N-methylated ethylamine side chain, makes it a valuable scaffold for creating molecules with potential biological activities.[1] The historical exploration of similar phenoxyalkanolamine structures was foundational to the development of beta-blockers, highlighting the pharmacological potential of this chemical class.[1]

This application note provides a comprehensive, field-proven guide for the high-yield synthesis of 2-(2-methoxyphenoxy)-N-methylethanamine. The chosen synthetic strategy is designed for robustness, scalability, and high purity of the final product, addressing common pitfalls such as side reactions and low conversion rates. We will delve into the causality behind each experimental choice, providing a self-validating protocol suitable for both academic research and industrial drug development professionals.

Table 1: Physicochemical Properties of 2-(2-methoxyphenoxy)-N-methylethanamine [1][2]

PropertyValue
CAS Number 72955-82-9
Molecular Formula C₁₀H₁₅NO₂
Molar Mass 181.23 g/mol
Boiling Point 267.5°C at 760 mmHg
Density 1.01 g/cm³
IUPAC Name 2-(2-methoxyphenoxy)-N-methylethanamine
SMILES CNCCOC1=CC=CC=C1OC
InChI Key VOIPEKOXTFLQNY-UHFFFAOYSA-N

Strategic Approach: A Two-Step Synthesis via Williamson Etherification and Amination

A robust retrosynthetic analysis of the target molecule suggests two primary bond disconnections. The most strategically sound approach involves a two-step sequence:

  • Formation of the Ether Linkage: Utilizing the classic Williamson ether synthesis to couple the phenolic oxygen of guaiacol with a two-carbon electrophile.[3][4]

  • Introduction of the Amino Group: A subsequent nucleophilic substitution to install the N-methylamine moiety.

This strategy is superior to alternatives as it leverages a highly reliable and well-understood C-O bond-forming reaction while allowing for controlled installation of the amine in the final step, thereby preventing common issues like over-alkylation.[5] The selected pathway proceeds through a key chlorinated intermediate, which activates the side chain for efficient amination.

G Target 2-(2-methoxyphenoxy)-N-methylethanamine Intermediate2 1-(2-chloroethoxy)-2-methoxybenzene Target->Intermediate2  Nucleophilic Substitution (Amination) Intermediate1 2-(2-methoxyphenoxy)ethanol Intermediate2->Intermediate1  Chlorination Guaiacol Guaiacol Intermediate1->Guaiacol  Williamson Ether Synthesis (SN2) Chloroethanol 2-Chloroethanol Guaiacol->Intermediate1 Chloroethanol->Intermediate1 SOCl2 SOCl2 SOCl2->Intermediate1 Reagent Methylamine Methylamine Methylamine->Intermediate2 Reagent

Figure 2: SN2 Mechanism of Ether Formation.
(Note: Images in the diagram are placeholders for chemical structures.)
Experimental Protocol: Part 1
  • Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add N,N-Dimethylformamide (DMF, 400 mL).

  • Reagent Addition: Add guaiacol (1.0 eq, e.g., 50.0 g, 0.403 mol) and powdered sodium hydroxide (1.2 eq, 19.3 g, 0.483 mol).

  • Phenoxide Formation: Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere. The solution will become a thick slurry.

  • Electrophile Addition: Slowly add 2-chloroethanol (1.1 eq, 30.0 mL, 0.443 mol) to the flask via an addition funnel over 20 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 6-8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the guaiacol spot has disappeared.

  • Workup: Cool the mixture to room temperature and pour it into 1 L of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 300 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude oil by vacuum distillation to obtain 2-(2-methoxyphenoxy)ethanol as a clear, colorless oil.

Part 2: Synthesis of 1-(2-chloroethoxy)-2-methoxybenzene

Principle and Rationale

To facilitate the final amination step, the hydroxyl group of the intermediate alcohol must be converted into a good leaving group. Chlorination using thionyl chloride (SOCl₂) is an effective method that proceeds via an SNi (internal nucleophilic substitution) mechanism, often with the addition of a base like pyridine to neutralize the HCl byproduct.

Experimental Protocol: Part 2
  • Setup: In a fume hood, equip a 500 mL round-bottom flask with a magnetic stirrer, dropping funnel, and a gas outlet connected to a base trap (e.g., NaOH solution).

  • Reagent Addition: Dissolve the 2-(2-methoxyphenoxy)ethanol from Part 1 (1.0 eq, e.g., 50.0 g, 0.297 mol) in dichloromethane (DCM, 250 mL). Cool the flask to 0 °C in an ice bath.

  • Chlorination: Slowly add thionyl chloride (1.2 eq, 25.8 mL, 0.357 mol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 3-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.

  • Workup: Carefully pour the reaction mixture onto 300 g of crushed ice. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 150 mL) and brine (150 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 1-(2-chloroethoxy)-2-methoxybenzene as a light-yellow oil. This intermediate is often used in the next step without further purification.

Part 3: High-Yield Synthesis of 2-(2-methoxyphenoxy)-N-methylethanamine

Principle and Rationale

The final step is a nucleophilic substitution where methylamine displaces the chloride from the intermediate. Reductive amination is another key strategy in pharmaceutical synthesis for C-N bond formation, but in this case, direct substitution is more atom-economical. [6][7] Causality of Choices:

  • Nucleophile: A solution of methylamine in ethanol is used. Using an excess of methylamine helps to minimize the formation of the dialkylated secondary amine byproduct.

  • Solvent: Ethanol is a suitable polar protic solvent for this reaction.

  • Temperature/Pressure: The reaction is conducted in a sealed pressure vessel to maintain a sufficient concentration of the volatile methylamine and to allow for heating above its boiling point, which significantly increases the reaction rate.

Experimental Protocol: Part 3
  • Setup: Place the 1-(2-chloroethoxy)-2-methoxybenzene from Part 2 (1.0 eq, e.g., 45.0 g, 0.241 mol) into a 500 mL stainless steel pressure vessel (autoclave).

  • Reagent Addition: Add a 33% solution of methylamine in ethanol (4.0 eq, 120 mL).

  • Reaction: Seal the vessel and heat the mixture to 100 °C with stirring for 12-16 hours. The internal pressure will increase.

  • Workup: Cool the vessel to room temperature. Vent any excess pressure in a fume hood. Transfer the reaction mixture to a round-bottom flask.

  • Purification: Remove the ethanol and excess methylamine under reduced pressure. Dissolve the residue in 200 mL of 2M HCl and wash with diethyl ether (2 x 100 mL) to remove any unreacted starting material.

  • Isolation: Basify the aqueous layer to pH >12 with 6M NaOH while cooling in an ice bath. Extract the product with dichloromethane (3 x 150 mL).

  • Final Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting oil by vacuum distillation to afford the final product, 2-(2-methoxyphenoxy)-N-methylethanamine, as a clear oil.

Quantitative Summary and Process Validation

Table 2: Summary of a Typical Reaction Scale

StepStarting MaterialMoles (eq)ProductTypical YieldPurity (by HPLC)
1 Guaiacol (50.0 g)0.403 (1.0)2-(2-methoxyphenoxy)ethanol80-90%>98%
2 Intermediate 1 (50.0 g)0.297 (1.0)1-(2-chloroethoxy)-2-methoxybenzene90-95%>97%
3 Intermediate 2 (45.0 g)0.241 (1.0)2-(2-methoxyphenoxy)-N-methylethanamine75-85%>99%
Overall Final Product 54-72% >99%

Self-Validation and Characterization:

  • In-Process Controls: TLC is used to monitor reaction completion at each stage, ensuring that reactions are not terminated prematurely or allowed to proceed to byproduct formation.

  • Final Product Confirmation: The identity and purity of the final product should be rigorously confirmed using a suite of analytical techniques:

    • HPLC: To determine purity.

    • GC-MS: To confirm molecular weight (m/z = 181.23).

    • ¹H NMR & ¹³C NMR: To confirm the chemical structure and absence of impurities.

Safety and Handling Protocols

All synthesis steps must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Table 3: Reagent Hazard Summary

ReagentPrimary HazardsHandling Precautions
Guaiacol Harmful if swallowed, causes skin irritation. [8]Avoid contact with skin and eyes. Do not breathe dust. [8]
Sodium Hydroxide Corrosive, causes severe skin burns and eye damage.Handle with care, avoid creating dust.
Thionyl Chloride Corrosive, reacts violently with water, causes severe burns.Use in a dry system under an inert atmosphere. Handle with extreme caution.
Methylamine Flammable gas/liquid, corrosive, toxic if inhaled.Use in a pressure-rated vessel. Ensure adequate ventilation.
DCM / DMF Suspected carcinogen, skin and eye irritant.Avoid inhalation and skin contact.

References

  • Google Patents. (2021). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. Retrieved from [Link]

  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 2-(2-methoxyphenoxy)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-methoxyphenoxy)-N-methylethanamine, also known by its synonym Methoxyphenamine, is a phenoxyethylamine derivative with a versatile chemical structure, making it a compound of interest in pharmaceutical research and development.[1] Its structure, featuring a methoxyphenyl group, an ether linkage, and an N-methylated ethylamine moiety, serves as a valuable scaffold for developing new molecules with potential biological activities.[1] Accurate and precise quantification of this analyte is critical for a range of applications, including pharmacokinetic studies, quality control of pharmaceutical formulations, and metabolism studies in biological matrices.

This application note provides a comprehensive guide to the primary analytical techniques for the quantification of 2-(2-methoxyphenoxy)-N-methylethanamine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies grounded in established scientific principles.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing robust analytical methods.

PropertyValueReference
IUPAC Name 2-(2-methoxyphenoxy)-N-methylethanamine[1]
Synonyms Methoxyphenamine, 1-(2-Methylaminoethoxy)-2-methoxybenzene[1]
CAS Number 72955-82-9[2]
Molecular Formula C₁₀H₁₅NO₂[1][2]
Molar Mass 181.23 g/mol [1]
Boiling Point 267.5°C at 760 mmHg[1]
Density 1.01 g/cm³[1]

General Analytical Workflow

The quantification of 2-(2-methoxyphenoxy)-N-methylethanamine from any matrix follows a structured workflow. This process ensures that the final data is reliable, reproducible, and accurate. The general steps include sample collection, rigorous sample preparation to isolate the analyte and remove interfering substances, instrumental analysis for separation and detection, and finally, data processing to yield a quantitative result.

General Analytical Workflow SampleCollection Sample Collection (e.g., Plasma, Urine, Formulation) SamplePrep Sample Preparation (Extraction / Clean-up) SampleCollection->SamplePrep InstrumentalAnalysis Instrumental Analysis (HPLC, GC-MS, LC-MS/MS) SamplePrep->InstrumentalAnalysis DataProcessing Data Processing & Quantification InstrumentalAnalysis->DataProcessing FinalReport Final Report & Validation DataProcessing->FinalReport

Caption: General workflow for analyte quantification.

Sample Preparation: The Foundation of Accurate Analysis

Sample preparation is arguably the most critical step in the analytical workflow, as it directly impacts the accuracy, precision, and sensitivity of the quantification.[3] The primary goal is to extract the analyte from the sample matrix while removing components that could interfere with the analysis.[3]

Protein Precipitation (PPT)

For biological samples like plasma or serum, protein precipitation is a common and straightforward technique to remove the heavy protein load.[3]

  • Principle: A water-miscible organic solvent, typically acetonitrile, is added in excess to the sample. This disrupts the solvation of proteins, causing them to precipitate out of the solution. The analyte, being soluble in the resulting supernatant, is then separated by centrifugation or filtration.

  • Protocol for Plasma/Serum:

    • Pipette 100 µL of plasma or serum into a microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to a new tube for analysis or further processing (e.g., evaporation and reconstitution).

Liquid-Liquid Extraction (LLE)

LLE is a classic and effective technique for isolating analytes based on their differential solubility in two immiscible liquid phases.[3] It is particularly useful for cleaning up complex matrices like urine.

  • Principle: The analyte is partitioned from an aqueous sample into an immiscible organic solvent. By adjusting the pH of the aqueous phase, the charge state of the amine group on 2-(2-methoxyphenoxy)-N-methylethanamine can be manipulated to enhance its extraction into the organic phase. At a basic pH, the amine is deprotonated and becomes more nonpolar, favoring extraction into an organic solvent.

  • Protocol for Urine (adapted from doping control methods[4]):

    • Take 5 mL of the urine specimen in a screw-cap tube.

    • Add an appropriate internal standard.

    • Adjust the sample to pH 14 using a suitable base (e.g., 5M NaOH) to deprotonate the amine.

    • Add 2 mL of an immiscible organic solvent such as tert-butyl methyl ether.

    • Cap the tube and vortex or mechanically shake for 15 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase for LC or ethyl acetate for GC) for injection.

LLE_Workflow start Start: Urine Sample + IS ph_adjust Adjust to pH 14 (e.g., with NaOH) start->ph_adjust add_solvent Add Organic Solvent (e.g., tert-butyl methyl ether) ph_adjust->add_solvent mix Vortex / Mix (15 min) add_solvent->mix centrifuge Centrifuge (3000 x g, 5 min) mix->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate to Dryness (Nitrogen Stream) collect->evaporate reconstitute Reconstitute in Injection Solvent evaporate->reconstitute inject Inject into Chromatograph reconstitute->inject

Caption: Liquid-Liquid Extraction (LLE) workflow.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely used technique for the quantification of pharmaceutical compounds.[1] A reversed-phase method is typically suitable for a molecule like 2-(2-methoxyphenoxy)-N-methylethanamine.

  • Causality of Method Choices:

    • Column: A C18 or C8 column is selected because its nonpolar stationary phase effectively retains the moderately nonpolar analyte from the polar mobile phase.[1]

    • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and a buffered aqueous phase is used. The buffer controls the pH, ensuring consistent ionization state of the analyte's amine group, which leads to reproducible retention times. The organic solvent is the strong eluent, and its proportion is optimized to achieve a good retention time and separation from impurities.

    • Detector: UV detection is suitable as the phenyl ring in the molecule absorbs UV light. A wavelength around 258 nm can be a good starting point for method development.[5]

Protocol: HPLC-UV Analysis
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 20 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.

    • Mobile Phase B: Acetonitrile.

    • Elution: Isocratic, e.g., 60% A / 40% B. (This must be optimized).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 258 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte into a blank matrix.

    • Process all samples, standards, and QCs using one of the sample preparation methods described in Section 4.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Perform a system suitability test (e.g., five replicate injections of a mid-level standard) to ensure the system is performing correctly. The relative standard deviation (RSD) of the peak area should be ≤2%.[5]

    • Inject the processed samples and standards.

    • Construct a calibration curve by plotting the peak area versus concentration for the standards.

    • Quantify the analyte in the samples by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[6] It is highly suitable for thermally stable and volatile compounds.

  • Causality of Method Choices:

    • Injection: A split/splitless inlet is used. Splitless mode is preferred for trace analysis to ensure the entire sample is transferred to the column.

    • Column: A non-polar or mid-polar capillary column (e.g., HP-5MS) is used, which separates compounds primarily based on their boiling points and interactions with the stationary phase.

    • Derivatization: While not always necessary, derivatization of the amine group (e.g., with a perfluoroacylating agent) can improve peak shape, thermal stability, and chromatographic resolution.[7]

    • Ionization: Electron Ionization (EI) is a standard, robust method that generates reproducible fragmentation patterns, creating a characteristic mass spectrum for confident identification.

Protocol: GC-MS Analysis
  • Instrumentation:

    • GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Chromatographic & MS Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at 85°C, hold for 1 min, then ramp at 20°C/min to 300°C and hold for 5 min.

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode (e.g., m/z 40-400) for method development and identification. For quantification, Selected Ion Monitoring (SIM) mode should be used for enhanced sensitivity, monitoring characteristic ions.

  • Procedure:

    • Prepare samples, calibration standards, and QCs using the LLE protocol (Section 4.2).

    • Inject 1-2 µL of the reconstituted extract into the GC-MS.

    • Identify the analyte peak based on its retention time and mass spectrum.

    • For quantification, create a calibration curve using the peak area of a characteristic ion (e.g., the molecular ion or a major fragment ion) versus concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantification in complex biological matrices due to its exceptional sensitivity and selectivity.[8] The combination of chromatographic separation with two stages of mass analysis (tandem MS) allows for the detection of analytes at very low concentrations with minimal interference.[9]

  • Causality of Method Choices:

    • Ionization: Electrospray Ionization (ESI) in positive mode is ideal for protonating the basic amine group of the analyte, forming a stable [M+H]⁺ ion.

    • Mass Analysis: Multiple Reaction Monitoring (MRM) is the key to selectivity. A specific precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and then specific product ions are monitored in the third quadrupole. This highly specific transition minimizes matrix interference.[10]

    • Column: A C6-phenyl column has been shown to be effective, offering different selectivity compared to a C18 due to pi-pi interactions with the analyte's aromatic ring.[4]

Protocol: LC-MS/MS Analysis

This protocol is based on a validated method for the detection of Methoxyphenamine in urine.[4]

  • Instrumentation:

    • LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions:

    • Column: Phenomenex Gemini C6-phenyl (e.g., 150 mm x 4.6 mm, 3 µm particle size).[4]

    • Mobile Phase A: 5 mM ammonium acetate with 0.1% acetic acid in water.[4]

    • Mobile Phase B: Acetonitrile.[4]

    • Elution: Isocratic at 90% A.[4]

    • Flow Rate: 800 µL/min (with a 1:5 post-column split before the MS).[4]

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions:

    • Ionization Mode: ESI Positive.

    • Ion Source Temperature: 400°C.[4]

    • MRM Transitions:

      • Precursor Ion (Q1): m/z 182.1 ([M+H]⁺).

      • Product Ions (Q3): m/z 149, 121, 91 (Collision energy must be optimized for each transition).[4]

    • Collision Gas: Nitrogen.[4]

  • Procedure:

    • For urine samples, direct injection after dilution with an internal standard is often possible due to the high selectivity of the method.[4] For plasma, a PPT (Section 4.1) is recommended.

    • Prepare calibration standards and QCs in the appropriate blank matrix.

    • Inject the samples and acquire data using the specified MRM transitions.

    • Quantify the analyte using the peak area ratio of the analyte to the internal standard against the calibration curve.

Performance Characteristics

The following data is based on a validated LC-MS/MS method for doping control analysis.[4]

ParameterResult
Limit of Detection (LOD) 0.7 ng/mL
Intraday Precision (%RSD) 2.5 - 5.8%
Interday Precision (%RSD) 10.8 - 16.2%

References

  • ResearchGate. (n.d.). Simultaneous quantitative analysis of N-acylethanolamides in clinical samples | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). hplc determination of n-methylethanolamine in diphenhydramine hydrochloride drug substance by pre-column derivatization. Retrieved from [Link]

  • Google Patents. (n.d.). CN102267917B - Method for synthesizing methoxyphenamine hydrochloride.
  • Agilent Technologies. (n.d.). Bioanalytical Sample Preparation. Retrieved from [Link]

  • Schänzer, W., Geyer, H., Gotzmann, A., & Mareck, U. (Eds.). (2009). Determination of methoxyphenamine in doping control analysis. In Recent Advances In Doping Analysis (17). Sport und Buch Strauß - Köln. Retrieved from [Link]

  • Matyjaszczyk, P., & Śledź, M. (2012). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Acta Poloniae Pharmaceutica - Drug Research, 69(2), 209-214. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]

  • Musah, R. A. (Ed.). (2018). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Forensic Science International: Synergy, 1, 100023. Retrieved from [Link]

  • Carl ROTH. (n.d.). 2-(2-Methoxyphenoxy)-N-methylethanamine, 1 g. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC determination of aminophylline, methoxyphenamine hydrochloride, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase | Request PDF. Retrieved from [Link]

  • Agilent Technologies. (2012). Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements. Retrieved from [Link]

  • ResearchGate. (n.d.). Doping Control Analysis of Methoxyphenamine Using Liquid Chromatography-Tandem Mass Spectrometry | Request PDF. Retrieved from [Link]

  • Trends in Natural Products Research. (2022). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Toxicological Evaluation of Methanol Leaf Extract of Napoleona vogelii Hook (Lecythidaceae). Retrieved from [Link]

  • Yang, S., Savvides, P., Liu, L., Gerson, S. L., & Xu, Y. (2012). Development and validation of an LC-MS/MS method for pharmacokinetic study of methoxyamine in phase I clinical trial. Journal of Chromatography B, 901, 25-33. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Screening, Identification, and Quantitation of 102 Drugs in Human Whole Blood by LC/Q-TOF and LC-QQQ. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2023). GAS CHROMATOGRAPHY-MASS SPECTROMETRY PROFILING, ANTI-INFLAMMATORY EVALUATION, AND MOLECULAR DOCKING STUDIES OF ESSENTIAL OIL AND. Retrieved from [Link]

  • Semantic Scholar. (n.d.). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Retrieved from [Link]

Sources

Lab-scale production of 2-(2-methoxyphenoxy)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Laboratory-Scale Synthesis of 2-(2-methoxyphenoxy)-N-methylethanamine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 2-(2-methoxyphenoxy)-N-methylethanamine (CAS No. 72955-82-9). This phenoxyethylamine derivative is a valuable molecular scaffold in medicinal chemistry and drug development, notable for its combination of a methoxyphenyl group, an ether linkage, and an N-methylated ethylamine moiety.[1] The protocol herein details a robust and reliable two-stage synthetic strategy, beginning with the formation of a key amine intermediate via Williamson ether synthesis, followed by selective N-methylation. This guide is intended for researchers and scientists in organic synthesis and drug discovery, offering detailed, step-by-step protocols, mechanistic insights, and critical safety information.

Introduction and Strategic Overview

2-(2-methoxyphenoxy)-N-methylethanamine belongs to the phenoxyethylamine class of compounds, which have a rich history in pharmacology, particularly in the development of beta-adrenergic receptor antagonists.[1] The unique structural characteristics of the target molecule, such as the lipophilicity-enhancing methoxy group and the potential for receptor interaction via the ether and amine functionalities, make it a compound of significant interest for further pharmacological exploration.[1]

While several synthetic routes, including direct alkylation or reductive amination, can be envisioned for this target, this guide focuses on a logical and field-proven two-part strategy.[1] This approach is designed to maximize yield and purity while maintaining operational safety at the lab scale.

The chosen synthetic pathway involves:

  • Synthesis of the Intermediate, 2-(2-methoxyphenoxy)ethylamine: This crucial precursor is synthesized using the classic Williamson ether synthesis, a reliable method for forming ethers via an SN2 mechanism.[2][3] This involves the reaction of guaiacol (2-methoxyphenol) with a suitable electrophile. To ensure a clean, high-yielding synthesis of the primary amine without side products, we will employ a Gabriel synthesis variant. This involves reacting the phenoxide with a halo-precursor, followed by reaction with potassium phthalimide and subsequent hydrolysis to liberate the primary amine.[4]

  • Selective N-methylation: The primary amine intermediate is then selectively methylated to yield the final secondary amine product. To avoid common issues with over-alkylation (formation of tertiary amines), a reductive amination protocol is employed.[1] This method offers high selectivity and typically proceeds under mild conditions.

This strategy deliberately avoids hazardous and difficult-to-handle reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄), which are often cited as unsuitable for safe and scalable manufacturing.[1][4]

Reaction Mechanism and Pathway

The overall synthesis proceeds as outlined below. The first stage is the formation of the ether linkage, followed by the introduction of the methyl group onto the nitrogen atom.

Stage 1: Williamson Ether Synthesis (via Gabriel Pathway)

This reaction proceeds via an SN2 mechanism where the deprotonated guaiacol (guaiacolate) acts as a nucleophile, attacking an electrophilic alkyl halide.[3]

  • Deprotonation: Guaiacol is deprotonated by a strong base (e.g., NaOH) to form the sodium guaiacolate salt.

  • Nucleophilic Attack: The guaiacolate attacks 1-bromo-2-chloroethane to form 1-(2-bromoethoxy)-2-methoxybenzene.

  • Phthalimide Substitution: The resulting bromo-ether reacts with potassium phthalimide.

  • Hydrazinolysis: The phthalimide protecting group is cleaved with hydrazine to yield the pure primary amine, 2-(2-methoxyphenoxy)ethylamine.

Stage 2: Reductive Amination for N-methylation

This is a highly efficient method for methylating primary amines.

  • Imine Formation: The primary amine reacts with formaldehyde to form an unstable iminium ion intermediate.

  • Hydride Reduction: A mild reducing agent, such as sodium borohydride, reduces the iminium ion to the desired N-methylated secondary amine.

Synthetic_Pathway cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: N-Methylation Guaiacol Guaiacol Guaiacolate Sodium Guaiacolate Guaiacol->Guaiacolate NaOH Bromoether 1-(2-bromoethoxy)- 2-methoxybenzene Guaiacolate->Bromoether BrCH2CH2Cl Phthalimide_Adduct N-[2-(2-methoxyphenoxy)ethyl] phthalimide Bromoether->Phthalimide_Adduct Potassium Phthalimide Primary_Amine 2-(2-methoxyphenoxy)ethylamine (Intermediate) Phthalimide_Adduct->Primary_Amine Hydrazine Iminium_Ion Iminium Ion (Intermediate) Primary_Amine->Iminium_Ion Formaldehyde Final_Product 2-(2-methoxyphenoxy)- N-methylethanamine (Final Product) Iminium_Ion->Final_Product NaBH4 Experimental_Workflow cluster_A Part A: Intermediate Synthesis cluster_B Part B: N-Methylation A1 Step A1: Williamson Ether Synthesis (Guaiacol + BrCH2CH2Cl) A2 Aqueous Workup & Extraction A1->A2 A3 Step A2: Gabriel Reaction (Bromo-ether + K-Phthalimide) A2->A3 A4 Precipitation & Filtration A3->A4 A5 Step A3: Hydrazinolysis (Adduct + Hydrazine) A4->A5 A6 Acid/Base Workup & Extraction A5->A6 A7 Purification (Vacuum Distillation) A6->A7 A_Product Intermediate: 2-(2-methoxyphenoxy)ethylamine A7->A_Product B1 Step B: Reductive Amination (Intermediate + Formaldehyde + NaBH4) A_Product->B1 Proceed to Part B B2 Aqueous Workup & Extraction B1->B2 B3 Purification (Vacuum Distillation or Column Chromatography) B2->B3 B_Product Final Product: 2-(2-methoxyphenoxy)-N-methylethanamine B3->B_Product

Sources

Investigating the Cellular Impact of 2-(2-methoxyphenoxy)-N-methylethanamine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Disclaimer: As of the date of this publication, 2-(2-methoxyphenoxy)-N-methylethanamine is a compound with limited published data regarding its specific biological activities and cell culture applications. It is primarily recognized as a versatile chemical scaffold and a precursor in the synthesis of pharmacologically active molecules.[1] This guide, therefore, presents a prospective analysis based on its structural characteristics and the known activities of related compounds. The protocols provided are intended as a robust framework for initiating research into its potential cellular effects.

Introduction: Unveiling the Potential of a Phenoxyethylamine Derivative

2-(2-methoxyphenoxy)-N-methylethanamine is a phenoxyethylamine derivative characterized by a methoxyphenyl group, an ether linkage, and an N-methylated ethylamine moiety.[1] This unique combination of functional groups makes it a compound of significant interest for chemical synthesis and potential biological activity.[1] While direct evidence of its cellular effects is scarce, its structural similarity to known adrenergic and serotonergic ligands, and its role as a precursor to the beta-blocker Carvedilol, suggest potential interactions with key cellular signaling pathways.[1]

Preliminary assessments also point towards possible anti-inflammatory properties, a characteristic observed in other methoxyphenolic compounds.[1] This guide provides a scientifically-grounded framework for researchers to explore these potential applications in a cell culture context, focusing on two primary avenues of investigation: its potential role as an alpha-1 adrenergic receptor agonist and its putative anti-inflammatory effects.

Core Scientific Rationale: From Structure to Hypothesized Function

The scientific basis for investigating 2-(2-methoxyphenoxy)-N-methylethanamine in cell culture stems from two key structural considerations:

  • The Phenoxyethylamine Scaffold: This structural motif is central to a wide range of biologically active compounds, most notably beta-adrenergic receptor antagonists.[1] The historical development of beta-blockers has extensively explored the structure-activity relationships of phenoxyalkanolamines, providing a strong rationale for investigating similar derivatives for receptor-mediated signaling activity.[1]

  • The Methoxyphenyl Group: The presence of a methoxy group can enhance the lipophilicity of the molecule, potentially influencing its ability to cross cell membranes and interact with intracellular targets.[1] Furthermore, methoxyphenolic compounds have been investigated for their antioxidant and anti-inflammatory properties, suggesting a plausible mechanism of action for this compound.[1]

Based on these structural features, we can formulate two primary hypotheses for its potential cellular effects:

  • Hypothesis 1: Alpha-1 Adrenergic Receptor Agonism: Due to its structural similarity to known adrenergic agents, 2-(2-methoxyphenoxy)-N-methylethanamine may act as an agonist at alpha-1 adrenergic receptors, leading to the activation of downstream signaling cascades.

  • Hypothesis 2: Anti-inflammatory Activity: The compound may modulate inflammatory responses in cells, potentially through the inhibition of key inflammatory mediators or the activation of anti-inflammatory pathways.

The following sections provide detailed experimental workflows to systematically test these hypotheses.

Investigational Workflow and Protocols

This section outlines a logical progression of experiments to characterize the potential biological activities of 2-(2-methoxyphenoxy)-N-methylethanamine.

Initial Cytotoxicity and Dose-Response Assessment

Before investigating specific cellular effects, it is crucial to determine the cytotoxic profile of the compound to establish a safe and effective working concentration range.

Protocol 1: MTT Assay for Cell Viability

This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability by measuring the metabolic activity of cultured cells.

Materials:

  • Selected cell line (e.g., HEK293 for general cytotoxicity, a relevant cell line for the specific biological question)

  • Complete cell culture medium

  • 2-(2-methoxyphenoxy)-N-methylethanamine

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 2-(2-methoxyphenoxy)-N-methylethanamine in a suitable solvent (e.g., DMSO) and create a serial dilution in complete cell culture medium.

  • Treatment: Remove the old medium from the cells and add the various concentrations of the compound. Include a vehicle control (medium with the solvent at the highest concentration used) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control100
0.1
1
10
100
Positive Control
Investigating Alpha-1 Adrenergic Receptor Agonism

This workflow aims to determine if 2-(2-methoxyphenoxy)-N-methylethanamine can activate alpha-1 adrenergic receptors and trigger downstream signaling events.

Signaling Pathway Overview:

alpha1_adrenergic_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Alpha1_AR Alpha-1 Adrenergic Receptor Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, proliferation) PKC->Cellular_Response Phosphorylates Targets Ca_release->PKC Activates Agonist 2-(2-methoxyphenoxy) -N-methylethanamine Agonist->Alpha1_AR Binds and Activates

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

Protocol 2: Calcium Flux Assay

Activation of alpha-1 adrenergic receptors, which are Gq-coupled, leads to an increase in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes.

Materials:

  • Cell line expressing alpha-1 adrenergic receptors (e.g., HEK293 transfected with the receptor, or a cell line that endogenously expresses it like smooth muscle cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • 2-(2-methoxyphenoxy)-N-methylethanamine

  • A known alpha-1 adrenergic agonist (positive control, e.g., Phenylephrine)

  • An alpha-1 adrenergic antagonist (for specificity control, e.g., Prazosin)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach.

  • Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Baseline Reading: Measure the baseline fluorescence.

  • Compound Addition: Add 2-(2-methoxyphenoxy)-N-methylethanamine at various concentrations. Include positive and negative controls.

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time.

  • Specificity Control: In a separate set of wells, pre-incubate the cells with an alpha-1 adrenergic antagonist before adding 2-(2-methoxyphenoxy)-N-methylethanamine to confirm that the calcium response is receptor-mediated.

  • Data Analysis: Quantify the increase in fluorescence intensity as a measure of intracellular calcium mobilization.

Investigating Anti-inflammatory Effects

This workflow is designed to assess the potential of 2-(2-methoxyphenoxy)-N-methylethanamine to modulate inflammatory responses, for example, in a macrophage cell line.

Experimental Workflow:

anti_inflammatory_workflow Start Start: Macrophage Cell Line (e.g., RAW 264.7) Pre-treatment Pre-treat with 2-(2-methoxyphenoxy) -N-methylethanamine Start->Pre-treatment Inflammatory_Stimulus Induce Inflammation (e.g., with LPS) Pre-treatment->Inflammatory_Stimulus Incubation Incubate for a Defined Period Inflammatory_Stimulus->Incubation Measurement Measure Inflammatory Mediators Incubation->Measurement NO_Assay Nitric Oxide (NO) Production (Griess Assay) Measurement->NO_Assay Cytokine_ELISA Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) by ELISA Measurement->Cytokine_ELISA qPCR Gene Expression of Inflammatory Markers (qPCR) Measurement->qPCR End End: Data Analysis and Conclusion NO_Assay->End Cytokine_ELISA->End qPCR->End

Caption: Workflow for investigating anti-inflammatory effects.

Protocol 3: Measurement of Nitric Oxide (NO) Production

This protocol measures the production of nitric oxide, a key inflammatory mediator, in response to an inflammatory stimulus.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • 2-(2-methoxyphenoxy)-N-methylethanamine

  • Griess Reagent System

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of 2-(2-methoxyphenoxy)-N-methylethanamine for a specified time (e.g., 1-2 hours).

  • Inflammatory Challenge: Add LPS to the wells to induce an inflammatory response. Include a control group with no LPS and a group with LPS but no compound.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and perform the Griess assay according to the manufacturer's instructions to measure nitrite concentration, which is an indicator of NO production.

  • Data Analysis: Compare the nitrite levels in the treated groups to the LPS-only control to determine the inhibitory effect of the compound on NO production.

Concluding Remarks and Future Directions

The application notes and protocols outlined in this guide provide a comprehensive starting point for researchers interested in elucidating the cellular effects of 2-(2-methoxyphenoxy)-N-methylethanamine. Given the current lack of direct biological data, a systematic and hypothesis-driven approach is essential. The proposed workflows, from initial cytotoxicity screening to more specific functional assays, are designed to be self-validating and to provide a clear path for investigation.

Should initial findings from these protocols prove promising, further research could delve into more detailed mechanistic studies, including:

  • Receptor Binding Assays: To directly assess the affinity of the compound for adrenergic and other G-protein coupled receptors.

  • Western Blotting: To analyze the phosphorylation status of key signaling proteins in the alpha-1 adrenergic and inflammatory pathways (e.g., ERK, p38, NF-κB).

  • In Vivo Studies: To translate the in vitro findings into a whole-organism context.

The exploration of 2-(2-methoxyphenoxy)-N-methylethanamine's biological activities holds the potential to uncover novel pharmacological tools or lead compounds for drug discovery.

References

Sources

Technical Evaluation: 2-(2-methoxyphenoxy)-N-methylethanamine in Monoaminergic System Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-(2-methoxyphenoxy)-N-methylethanamine (CAS: 72955-82-9), often utilized as a key intermediate in the synthesis of non-selective


-blockers (e.g., Carvedilol), possesses intrinsic pharmacological value as a chemical probe within the monoaminergic system.[1][2] Structurally characterized by an ortho-methoxyphenoxy scaffold linked to a secondary amine, this molecule serves as a critical tool for dissecting structure-activity relationships (SAR) at 

-adrenergic receptors
and Monoamine Oxidase (MAO) active sites.[1][2]

This Application Note details the protocols for utilizing this compound to interrogate adrenergic signaling selectivity and MAO metabolic stability.

Chemical Identity
PropertyDetail
IUPAC Name N-methyl-2-(2-methoxyphenoxy)ethan-1-amine
CAS Number 72955-82-9
Molecular Formula C

H

NO

Molecular Weight 181.23 g/mol
Key Moiety o-Methoxyphenoxy (biostere of catechol); Secondary amine (protonatable)
Storage 2–8°C, Desiccated, Argon overlay (Hygroscopic)

Safety & Handling (Critical)

Hazard Class: Corrosive (Skin Corr.[1][2] 1B), Acute Tox. 4.[1][2]

  • Risk: Causes severe skin burns and eye damage.[1][2]

  • Protocol: Handle exclusively in a fume hood. Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1][2] Neutralize spills immediately with weak acid/base spill kits depending on pH.[1][2]

Application I: Adrenergic Receptor Binding Affinity Assays

Scientific Rationale

The 2-methoxyphenoxy motif is a pharmacophore historically associated with


-adrenergic antagonism (resembling the tail of WB-4101 ).[1][2] By utilizing 2-(2-methoxyphenoxy)-N-methylethanamine, researchers can isolate the binding contribution of the ortho-methoxy substitution without the steric interference of the bulky carbazole moiety found in Carvedilol.[1][2]
Experimental Protocol: Competitive Radioligand Binding

Objective: Determine the inhibition constant (


) of the test compound against 

-adrenergic receptors.

Materials:

  • Source Tissue: Rat cerebral cortex membranes or HEK293 cells expressing human

    
    -AR.[1][2]
    
  • Radioligand: [

    
    H]-Prazosin (0.2 nM final concentration).[1][2]
    
  • Non-specific Binder: Phentolamine (10

    
    M).[1][2]
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Membrane Preparation:

    • Homogenize tissue in ice-cold Tris-HCl buffer.[1][2]

    • Centrifuge at 48,000

      
       for 20 min at 4°C. Resuspend pellet in fresh buffer.
      
  • Incubation:

    • Prepare a 96-well plate.

    • Total Binding: 20

      
      L Buffer + 20 
      
      
      
      L [
      
      
      H]-Prazosin + 160
      
      
      L Membrane.[1][2]
    • Non-Specific: 20

      
      L Phentolamine + 20 
      
      
      
      L [
      
      
      H]-Prazosin + 160
      
      
      L Membrane.[1][2]
    • Test: 20

      
      L Test Compound (
      
      
      
      M to
      
      
      M) + 20
      
      
      L [
      
      
      H]-Prazosin + 160
      
      
      L Membrane.[1][2]
    • Incubate for 60 minutes at 25°C.

  • Filtration:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.[2]

    • Wash 3x with ice-cold buffer.[1][2]

  • Analysis:

    • Count radioactivity via liquid scintillation spectrometry.[1][2]

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .[1][2]

Application II: Monoamine Oxidase (MAO) Interaction Studies

Scientific Rationale

Phenoxyethylamines are structural analogs of biogenic amines.[1][2] The N-methyl group in this compound makes it a potential substrate for MAO-A/B or a competitive inhibitor.[1][2] Understanding its metabolic stability is crucial for predicting the pharmacokinetic profile of drugs derived from this scaffold.[2]

Experimental Protocol: MAO-A/B Inhibition Assay

Objective: Assess if 2-(2-methoxyphenoxy)-N-methylethanamine acts as an inhibitor of MAO isoforms.

Materials:

  • Enzyme: Recombinant Human MAO-A and MAO-B.[1][2]

  • Substrate: Kynuramine (fluorometric substrate).[1][2]

  • Positive Controls: Clorgyline (MAO-A inhibitor), Deprenyl (MAO-B inhibitor).[1][2]

Workflow:

  • Reaction Mix:

    • Dilute test compound in potassium phosphate buffer (100 mM, pH 7.4).

    • Add MAO enzyme (0.015 mg/mL protein) to wells.[1][2]

    • Incubate compound + enzyme for 15 min at 37°C (to check for time-dependent inhibition).

  • Initiation:

    • Add Kynuramine (50

      
      M final).[1][2]
      
    • Total reaction volume: 200

      
      L.[1][2]
      
  • Measurement:

    • Monitor fluorescence continuously for 30 minutes at 37°C.[1][2]

    • Ex: 310 nm | Em: 400 nm (Formation of 4-hydroxyquinoline).[1][2]

  • Data Processing:

    • Calculate the slope (velocity) of the linear phase.[2]

    • Plot % Activity vs. Log[Compound].

Data Interpretation Guide
OutcomeMechanism Indication
High Affinity Binding (

)
The o-methoxy group anchors the molecule in the receptor pocket, confirming the "WB-4101 pharmacophore" hypothesis.[1][2]
MAO-A Selectivity The phenoxy ring mimics serotonin; N-methylation often favors MAO-A interaction.[1][2]
MAO-B Selectivity Less likely, but possible if the methoxy group provides steric bulk favoring the MAO-B hydrophobic cleft.[1][2]

Mechanistic Visualization

The following diagram illustrates the dual-pathway interrogation capability of this compound: its role as a competitive ligand at the adrenergic receptor and its metabolic interface with mitochondrial MAO enzymes.[1][2]

G cluster_Adrenergic Adrenergic Pathway (Antagonism) cluster_Metabolic Metabolic Pathway (MAO) Compound 2-(2-methoxyphenoxy)- N-methylethanamine Alpha1 α1-Adrenergic Receptor Compound->Alpha1 Competitive Binding MAO Monoamine Oxidase (A/B) Compound->MAO Substrate or Inhibitor? Gq Gq Protein Alpha1->Gq Blockade (Inhibition) PLC Phospholipase C Gq->PLC Calcium Intracellular Ca2+ PLC->Calcium Metabolite Aldehyde Intermediate MAO->Metabolite Deamination H2O2 H2O2 Production MAO->H2O2 Oxidative Stress

Caption: Figure 1: Mechanistic divergence of 2-(2-methoxyphenoxy)-N-methylethanamine in monoaminergic systems.[1][2]

Synthesis of Radiolabeled Probes (Optional)

For advanced SAR studies, this compound can be radiolabeled with Carbon-11 (


C) at the N-methyl position for PET imaging studies.[1][2]
  • Precursor: Desmethyl analog (2-(2-methoxyphenoxy)ethanamine).[1][2]

  • Reagent: [

    
    C]CH
    
    
    
    I or [
    
    
    C]CH
    
    
    OTf.
  • Solvent: DMF/DMSO.

  • Base: NaH or NaOH.[1][2]

  • Relevance: Allows for in vivo occupancy studies of adrenergic receptors in rodent models.[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122172, 2-(2-Methoxyphenoxy)-N-methylethanamine.[1][2] Retrieved from [Link][1][2]

  • Ruffolo, R. R., et al. (1991). Structure-activity relationships of alpha-adrenoceptor agonists and antagonists.[1][2] Journal of Autonomic Pharmacology.[1][2] (Contextual grounding for phenoxyethylamine SAR).

  • Binda, C., et al. (2002). Structure of human monoamine oxidase B, a drug target for the treatment of neurological disorders.[2][3] Nature Structural Biology.[1][2] Retrieved from [Link]

  • Vihita Drugs. Synthesis Intermediates for Carvedilol: 2-(2-Methoxy Phenoxy) Ethyl Amine.[1][2][4][5] Retrieved from [Link][1][2]

Sources

Custom synthesis of 2-(2-methoxyphenoxy)-N-methylethanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step modular synthesis of 2-(2-methoxyphenoxy)-N-methylethanamine and its structural derivatives. This scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in alpha-adrenergic antagonists (e.g., Urapidil, Carvedilol analogs), neuroprotective agents, and serotonin receptor ligands.

Unlike rigid academic preparations, this protocol is optimized for library generation . It prioritizes the suppression of common side reactions—specifically the formation of the bis-phenoxy dimer during linker installation and quaternary ammonium salts during amination.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a convergent C-O / C-N bond formation strategy . This allows researchers to vary the phenolic head-group or the amine tail independently, facilitating Structure-Activity Relationship (SAR) studies.

The Pathway:

  • Linker Installation: Williamson ether synthesis using 1,2-dibromoethane.

  • Nucleophilic Displacement: SN2 substitution with methylamine.

Retrosynthesis Target Target: 2-(2-methoxyphenoxy)-N-methylethanamine Inter Intermediate: 1-(2-bromoethoxy)-2-methoxybenzene Target->Inter C-N Disconnection (Amination) Reagent Reagent: Methylamine Target->Reagent SM1 SM 1: Guaiacol (2-Methoxyphenol) Inter->SM1 C-O Disconnection (Ether Synthesis) SM2 SM 2: 1,2-Dibromoethane (Linker) Inter->SM2

Figure 1: Retrosynthetic breakdown of the aryloxyethylamine scaffold.

Experimental Protocols

Protocol A: Linker Installation (Ether Synthesis)

Objective: Synthesis of 1-(2-bromoethoxy)-2-methoxybenzene. Critical Challenge: Preventing the formation of the symmetrical dimer, 1,2-bis(2-methoxyphenoxy)ethane.

Reagents:

  • Guaiacol (2-methoxyphenol): 10.0 g (80.6 mmol)

  • 1,2-Dibromoethane: 45.4 g (241.8 mmol) [3.0 Equivalents]

  • Potassium Carbonate (K₂CO₃): 22.3 g (161.2 mmol)

  • Solvent: Acetone (Reagent Grade, 150 mL) or Acetonitrile (for faster kinetics)

Step-by-Step Methodology:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solvation: Dissolve Guaiacol in acetone. Add anhydrous K₂CO₃.

  • Reagent Addition: Add 1,2-dibromoethane in a single portion.

    • Expert Insight: Unlike standard Williamson protocols where the halide is limiting, here we use a 300% excess of the dibromide. This statistical overload ensures the phenoxide attacks a dibromide molecule rather than a mono-alkylated product, suppressing dimer formation [1].

  • Reaction: Heat to reflux (approx. 56°C for acetone) for 12–16 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 8:2). The starting phenol (Rf ~0.6) should disappear; the product appears at Rf ~0.7. The dimer (impurity) appears at Rf ~0.4.

  • Workup:

    • Cool to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove acetone and the excess 1,2-dibromoethane. (Note: 1,2-dibromoethane boils at 131°C; use a high-vacuum rotovap or short-path distillation to recover it).

  • Purification: The crude oil is usually sufficient for Step 2. If high purity is required, recrystallize from cold ethanol or perform flash chromatography (0-10% EtOAc in Hexanes).

Yield Expectation: 85–92% (Yellowish oil).

Protocol B: Amination (Nucleophilic Substitution)

Objective: Synthesis of 2-(2-methoxyphenoxy)-N-methylethanamine. Critical Challenge: Controlling poly-alkylation (formation of tertiary amines or quaternary salts).

Reagents:

  • Intermediate (from Protocol A): 10.0 g (43.3 mmol)

  • Methylamine (33% wt in Ethanol or 40% aq.): 40 mL (~300 mmol) [Excess]

  • Solvent: Ethanol (50 mL)

  • Vessel: Heavy-walled pressure tube or autoclave.

Step-by-Step Methodology:

  • Safety Check: Methylamine is a gas at STP. Reactions must be performed in rated pressure vessels behind a blast shield.

  • Charging: Dissolve the bromo-intermediate in ethanol. Transfer to the pressure tube.

  • Amination: Add the methylamine solution. Seal the vessel tightly.

  • Reaction: Heat to 60°C–70°C for 4–6 hours.

    • Mechanism:[1][2][3][4][5][6][7] The reaction proceeds via an SN2 mechanism.[1][3][4][6] The high molar excess of methylamine (approx. 7–10 equiv) ensures that the intermediate reacts with a primary amine rather than the product secondary amine acting as a nucleophile [2].

  • Workup:

    • Cool the vessel to 0°C (ice bath) before opening to minimize methylamine off-gassing.

    • Concentrate the mixture to dryness. The excess methylamine will evaporate.

    • Acid/Base Extraction (Self-Validating Step):

      • Dissolve residue in DCM (50 mL).

      • Extract with 1M HCl (3 x 30 mL). The product moves to the aqueous phase; non-basic impurities (unreacted bromide) stay in DCM.

      • Basify the aqueous layer to pH >12 with 4M NaOH.

      • Extract the turbid aqueous layer with DCM (3 x 40 mL).

      • Dry over Na₂SO₄ and concentrate.

Yield Expectation: 75–85% (Pale yellow oil).[8]

Salt Formation (Stability & Storage)

The free base is prone to oxidation. Conversion to the Hydrochloride (HCl) salt is recommended for long-term storage.

  • Dissolve the free amine (oil) in minimal anhydrous diethyl ether or ethyl acetate.

  • Add 2M HCl in diethyl ether dropwise at 0°C.

  • A white precipitate will form immediately.[6]

  • Filter and wash with cold ether.

  • Melting Point Check: The HCl salt should have a sharp melting point (approx. 130–135°C, depending on the specific derivative).

Analytical Validation

NMR Signature (Free Base in CDCl₃):

  • Aromatic Ring: Multiplet at δ 6.8 – 7.0 ppm (4H).

  • O-CH₂: Triplet at δ 4.10 ppm (2H, J = 6.0 Hz).

  • N-CH₂: Triplet at δ 2.95 ppm (2H, J = 6.0 Hz).

  • N-CH₃: Singlet at δ 2.45 ppm (3H).

  • O-CH₃: Singlet at δ 3.85 ppm (3H).

HPLC Purity Check:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile. Gradient 10% -> 90% B over 15 min.

  • Detection: UV at 210 nm and 280 nm (Phenol absorption).

Process Workflow Diagram

Workflow cluster_0 Phase 1: Linker Installation cluster_1 Phase 2: Amination cluster_2 Phase 3: Finalization Step1 Reflux Guaiacol + Excess Dibromoethane (K2CO3/Acetone) Step2 Filtration & Evaporation of Solvent Step1->Step2 QC1 QC: TLC Check (Confirm no Dimer) Step2->QC1 Step3 Pressure Reaction with Methylamine (EtOH) QC1->Step3 If Pass Step4 Acid/Base Extraction (Purification) Step3->Step4 Step5 HCl Salt Formation Step4->Step5 FinalQC Final QC: 1H-NMR & HPLC Step5->FinalQC

Figure 2: Operational workflow for the synthesis of aryloxyethylamine derivatives.

References

  • Williamson Ether Synthesis Optimization

    • Tan, Z., et al. (2013). "Process for the preparation of 1,2-bis(2-bromoethoxy)benzene." ChemicalBook Protocols.
    • Note: Demonstrates the necessity of excess dihalide to prevent dimeriz
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 10: Aliphatic Nucleophilic Substitution).
  • Medicinal Chemistry Applications

    • Zhang, C., et al. (2020).[9] "Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their in Vitro and in Vivo Neuroprotective Activities." Molecules.

    • Context: Validates the biological relevance of the 2-(phenoxy)ethylamine scaffold in stroke research.
  • Scaffold Synthesis Context

    • Gaunt, M. J., et al. (2021).[5] "Beta-Arylethylamine scaffolds by multicomponent dual-catalysis." Chemical Science.

    • Context: Discusses the importance of this scaffold in neurotransmitter analogs.[5]

Sources

Application Note & Protocol: Safe Handling and Storage of 2-(2-methoxyphenoxy)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the safe handling and storage of 2-(2-methoxyphenoxy)-N-methylethanamine (CAS No. 72955-82-9). As a phenoxyethylamine derivative, this compound serves as a valuable building block and intermediate in pharmaceutical research and development, particularly in the synthesis of novel pharmacological agents.[1][2][3] Given the limited publicly available safety data for this specific N-methylated amine, this guide establishes a robust safety protocol by leveraging data from its close structural analog, 2-(2-methoxyphenoxy)ethylamine (CAS No. 1836-62-0). This proactive and conservative approach ensures the highest level of safety for laboratory personnel. The protocols herein cover risk assessment, personal protective equipment (PPE), engineering controls, detailed procedures for handling and storage, and emergency responses.

Introduction and Scientific Context

2-(2-methoxyphenoxy)-N-methylethanamine is a secondary amine featuring a methoxyphenyl group and an ether linkage. This combination of functional groups makes it a versatile scaffold for medicinal chemistry, with potential applications in the development of anti-inflammatory drugs and as a key intermediate in the synthesis of established medications such as Carvedilol and Amosulalol.[1][3] Its structural stability and reactivity are well-suited for drug development processes.[3]

The imperative for stringent safety protocols is underscored by the chemical nature of this molecule. While specific toxicological data for 2-(2-methoxyphenoxy)-N-methylethanamine is not extensively documented, its parent primary amine, 2-(2-methoxyphenoxy)ethylamine, is classified as a corrosive material that can cause severe skin burns and eye damage.[4][5] In accordance with best laboratory practices, it is scientifically prudent and ethically necessary to handle 2-(2-methoxyphenoxy)-N-methylethanamine with the same high degree of caution as its more hazardous analog. This principle of "safety by analogy" forms the foundation of this guide.

Hazard Identification and Risk Assessment

2.1. Inferred Hazards from Structural Analogs

Based on the Safety Data Sheet (SDS) for 2-(2-methoxyphenoxy)ethylamine, the following hazards should be assumed for 2-(2-methoxyphenoxy)-N-methylethanamine:

  • Skin Corrosion/Irritation: Assumed to be corrosive. Direct contact can cause severe burns, redness, pain, and permanent skin damage.[4][6]

  • Serious Eye Damage/Irritation: Assumed to cause serious, potentially irreversible eye damage and blindness.[4][6]

  • Respiratory Irritation: Inhalation of vapors or mists may cause severe irritation and burns to the nose, throat, and respiratory tract.[4]

  • Acute Toxicity (Oral/Dermal): Swallowing the material may be harmful or fatal, causing severe damage to the digestive tract.[4][6] Skin absorption may also be harmful.[6]

2.2. Incompatible Materials

  • Strong Oxidizing Agents: Contact with strong oxidizers may lead to vigorous, exothermic reactions. The compound must be stored separately from such materials.[4][7]

Physicochemical and Storage Properties

All quantitative data for 2-(2-methoxyphenoxy)-N-methylethanamine has been consolidated for ease of reference.

PropertyValueSource
CAS Number 72955-82-9[2]
Molecular Formula C₁₀H₁₅NO₂[1]
Molar Mass 181.23 g/mol [1]
Appearance Liquid (at room temp.)[3]
Boiling Point 267.5°C at 760 mmHg[1]
Density 1.01 g/cm³[1][2]
Flash Point 106.7°C[1][2]
Storage Temperature 10°C - 25°C (Cool, dry place)[2][7]
Incompatibilities Strong oxidizing agents[4][7]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls, administrative procedures, and appropriate PPE is mandatory for the safe handling of this compound.

4.1. Engineering Controls

  • Chemical Fume Hood: All manipulations, including weighing, aliquoting, and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[4][5]

  • Safety Stations: A fully functional eyewash station and an emergency safety shower must be readily accessible in the immediate work area.[8]

4.2. Required Personal Protective Equipment (PPE)

The selection of PPE is dictated by the corrosive nature of the compound's structural analog.

  • Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required to protect against splashes.[4][8]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before use and changed immediately if contamination occurs.[4][8]

  • Body Protection: A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant footwear are mandatory. For larger quantities or tasks with a high splash risk, a chemically resistant apron should be worn over the lab coat.[4][5]

G Diagram 1: Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase risk_assessment 1. Risk Assessment (Assume Corrosive) ppe 2. Don Full PPE (Goggles, Face Shield, Gloves, Coat) risk_assessment->ppe eng_controls 3. Verify Engineering Controls (Fume Hood, Eyewash) ppe->eng_controls operation 4. Perform Operation (Weighing, Aliquoting) eng_controls->operation spill Spill Occurs? operation->spill cleanup Execute Spill Protocol spill->cleanup Yes waste 5. Segregate Waste (Labeled Hazardous Waste) spill->waste No cleanup->waste storage 6. Store Securely (Cool, Dry, Ventilated Area) waste->storage decon 7. Decontaminate & Doff PPE storage->decon

Caption: Logical workflow for the safe handling of 2-(2-methoxyphenoxy)-N-methylethanamine.

Experimental Protocols

5.1. Protocol for Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Do not accept a compromised container.

  • Verification: Confirm that the label correctly identifies the contents as 2-(2-methoxyphenoxy)-N-methylethanamine (CAS 72955-82-9).

  • Inventory: Log the chemical into the laboratory's chemical inventory system.

  • Storage: Immediately transfer the container to its designated storage location. Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[5][9] Ensure it is segregated from strong oxidizing agents.[4][7]

5.2. Protocol for Aliquoting and Solution Preparation

  • Preparation: Assemble all necessary equipment (glassware, pipettes, stir bars) and solvents inside the chemical fume hood. Place a spill tray on the work surface.

  • PPE: Don all required PPE as specified in Section 4.2.

  • Equilibration: Allow the sealed container of the amine to equilibrate to the ambient temperature of the fume hood before opening to minimize vapor release.

  • Transfer: Carefully unseal the container. Using a clean glass pipette or syringe, slowly withdraw the desired volume of the liquid.

  • Dispensing: Dispense the liquid into the receiving vessel, ensuring the tip of the pipette is below the vessel's rim to minimize splashing.

  • Solution Preparation: When preparing a solution, always add the amine to the solvent slowly and with stirring. Never add solvent to the amine.

  • Resealing: Tightly reseal the primary container immediately after use.

  • Cleanup: Decontaminate any affected surfaces and equipment according to laboratory procedures before removing them from the fume hood.

5.3. Protocol for Spill Management

  • Evacuation and Alerting: For any spill outside of a fume hood, alert personnel and evacuate the immediate area.

  • Containment: Wearing full PPE, contain the spill by diking with a non-combustible, inert absorbent material such as vermiculite, clay, or sand.[4]

  • Absorption: Apply absorbent material over the spill, working from the outside in.

  • Collection: Once fully absorbed, carefully scoop the material into a designated, labeled, and sealable hazardous waste container.[4]

  • Decontamination: Clean the spill area with an appropriate decontaminating solution, followed by soap and water. Collect all cleaning materials as hazardous waste.

5.4. Protocol for Waste Disposal

  • Collection: All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be collected in a clearly labeled hazardous waste container.[4][5]

  • Disposal: The material can be disposed of by a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[9] All disposal must be in strict accordance with local, state, and federal regulations.

Emergency and First Aid Procedures

Immediate medical attention is required for all exposures.[4][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4][5]

  • Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]

References

  • "Drewcor™ 2130 CORROSION INHIBITOR SAFETY DATA SHEET". Ashland. [Link]

  • "2-(2-Methoxyphenoxy)-N-methylethanamine, 1 g". Carl ROTH. [Link]

  • "2-(2-Methoxyphenoxy)ethylamine Safety Data Sheet". Fisher Scientific. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(2-methoxyphenoxy)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-PUR-72955 | Version: 2.1 | Status: Active[1]

Executive Summary

This guide addresses the isolation and purification of 2-(2-methoxyphenoxy)-N-methylethanamine (CAS: 72955-82-9).[1] This secondary amine is a critical intermediate in the synthesis of various pharmaceutical agents (including beta-blockers like Carvedilol).[1][2]

The primary challenges in working with this compound are its tendency to exist as a viscous oil in its free-base form, the difficulty in separating it from the tertiary amine byproduct (over-alkylation), and the removal of unreacted guaiacol (phenol).[1]

Part 1: Diagnostic & Decision Matrix

Before initiating a purification protocol, characterize your crude mixture to select the correct workflow.

PurificationLogic Start Crude Reaction Mixture Analysis Analyze (TLC/GC-MS/NMR) Start->Analysis Decision1 Major Impurity? Analysis->Decision1 PathA Unreacted Guaiacol (Phenolic) Decision1->PathA Phenols PathB Tertiary Amine (Bis-alkylation) Decision1->PathB Dimers PathC Color/Tar (Oxidation) Decision1->PathC Tars SolA Caustic Wash (pH > 12) Extract Organic Phase PathA->SolA SolB Fractional High-Vac Distillation or Selective Salt Formation PathB->SolB SolC Activated Charcoal Treatment or Acid/Base Swing PathC->SolC Final Pure 2-(2-methoxyphenoxy)-N-methylethanamine SolA->Final SolB->Final SolC->Final

Figure 1: Decision matrix for selecting the appropriate purification module based on impurity profile.

Part 2: Troubleshooting Guides
Issue 1: The "Oily Base" Phenomenon

Symptom: The product remains a viscous, non-crystallizing oil after workup, making handling difficult. Root Cause: The free base of 2-(2-methoxyphenoxy)-N-methylethanamine has a low melting point and high lipophilicity.[1] It resists crystallization unless converted to a salt.

Protocol: Selective Salt Crystallization To stabilize the compound as a solid, we recommend forming the Hydrochloride (HCl) or Oxalate salt.[1]

  • Dissolution: Dissolve the oily free base in a non-polar solvent (Diethyl Ether or dry Ethyl Acetate). Use 10 mL solvent per gram of amine.

  • Acidification:

    • For HCl Salt: Bubble dry HCl gas or add 2M HCl in diethyl ether dropwise at 0°C.

    • For Oxalate Salt: Add a saturated solution of oxalic acid in acetone.

  • Observation: A white precipitate should form immediately.[1]

  • Recrystallization: If the salt is amorphous (sticky), recrystallize from Isopropanol (IPA)/Ethanol (9:1) .[1] Heat to boiling until dissolved, then cool slowly to 4°C.

Technical Insight: The ether oxygen in the methoxy group can coordinate with protons, potentially making the salt hygroscopic.[1] If the HCl salt proves too hygroscopic for your environment, the Fumarate salt is often less hygroscopic and non-solvated.[1]

Issue 2: Separation of Tertiary Amine (Bis-alkylation)

Symptom: GC-MS shows a heavy impurity (MW ~317) alongside your product (MW 181). Root Cause: During synthesis (especially if using methylamine alkylation), the secondary amine product competes with the starting material, reacting again to form the tertiary amine dimer: N,N-bis[2-(2-methoxyphenoxy)ethyl]methylamine.[1]

Protocol: High-Vacuum Fractional Distillation Chromatography is often inefficient for separating these due to tailing.[1] Distillation exploits the massive boiling point difference.[1]

CompoundMolecular WeightEst.[1][3][4][5] BP (0.5 mmHg)
Target Secondary Amine 181.23 g/mol 130 - 140°C
Tertiary Amine Impurity~317 g/mol > 220°C
  • Setup: Use a short-path distillation head with a Vigreux column to prevent bumping.

  • Vacuum: High vacuum is mandatory (< 1 mmHg).

  • Procedure:

    • Heat the oil bath to 160°C.

    • Collect the fraction distilling at 130–140°C (0.5 mmHg).

    • The tertiary amine will remain in the pot as a dark residue.[1]

Issue 3: Persistent Phenolic Smell (Guaiacol Contamination)

Symptom: The product smells like smoke or medicine (characteristic of Guaiacol) and shows a spot at high Rf on TLC. Root Cause: Unreacted 2-methoxyphenol (Guaiacol) is carried over from the starting material.[1]

Protocol: The "Claisen Alkali" Wash Standard base washes may not fully remove sterically hindered or lipophilic phenols.[1]

  • Dissolve: Dissolve the crude amine (free base) in Toluene or Dichloromethane (DCM).

  • Wash 1: Wash vigorously with 2M NaOH (pH > 13). The phenol is deprotonated into the water-soluble phenolate.[1]

  • Wash 2 (Critical): Wash with Claisen’s Alkali (KOH dissolved in Methanol/Water).[1] The methanol helps solubilize the organic interface, ensuring the phenol is captured.[1]

  • Extraction: Separate the organic layer. The amine stays in the organic phase; the phenol moves to the aqueous phase.[1]

  • Dry: Dry organic layer over anhydrous

    
    .
    
Part 3: Frequently Asked Questions (FAQ)

Q: My product tails heavily on silica gel TLC plates. How can I fix this? A: Secondary amines interact strongly with the silanol groups on silica.[1] You must modify your mobile phase.[1] Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent (e.g., DCM:MeOH:TEA 95:4:1). This blocks the silanol sites and sharpens the amine spot.[1]

Q: Can I use reductive amination to make this instead of alkylation? A: Yes, and it is often cleaner. Reacting (2-methoxyphenoxy)acetaldehyde with methylamine followed by reduction (NaBH4) avoids the formation of the tertiary amine dimer almost entirely, simplifying purification to just a simple extraction [1].[1]

Q: The HCl salt turned into a goo after filtration. Why? A: The hydrochloride salt of this ether-amine is likely hygroscopic .[1] It absorbed moisture from the air.[1]

  • Immediate Fix: Redissolve in absolute ethanol and precipitate with dry ether.[1]

  • Long-term Fix: Switch to the Hydrogen Fumarate salt. Dissolve free base in hot ethanol, add 1 equivalent of fumaric acid, and cool. These salts are typically non-hygroscopic crystalline solids.[1]

Part 4: Synthesis & Impurity Pathway[1]

Understanding the origin of impurities is the first step to purification.

SynthesisPathway SM1 Guaiacol (2-methoxyphenol) Inter Transition State SM1->Inter + Base SM2 N-Methyl-2-chloroethylamine SM2->Inter Product Target Product (Secondary Amine) Inter->Product Main Rxn Impurity Tertiary Amine (Over-alkylation) Product->Impurity + Excess Alkylating Agent (Side Rxn)

Figure 2: Reaction pathway showing the origin of the difficult-to-remove tertiary amine impurity.[1]

References
  • Google Patents. (2009).[1] WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol.[1] Retrieved February 8, 2026, from [1]

  • Carl Roth. (n.d.).[1][3][6] Technical Data Sheet: 2-(2-Methoxyphenoxy)-N-methylethanamine. Retrieved February 8, 2026, from [Link][1]

  • ResearchGate. (2021). Discussions on Recrystallization of Amine Compounds. Retrieved February 8, 2026, from [Link]

Sources

Optimizing reaction conditions for N-methylation of phenoxy ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methylation of Phenoxy Ethylamine

Status: Operational Ticket ID: OPT-N-METH-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization & Troubleshooting Guide for Phenoxy Ethylamine N-Methylation[1]

Executive Summary

You are attempting to N-methylate phenoxy ethylamine. This substrate presents a specific challenge: the primary amine is highly nucleophilic, while the ether linkage is generally robust but requires care during workup.

  • The Trap: Direct alkylation (using Methyl Iodide) frequently leads to over-methylation (quaternization) due to the "polyalkylation principle"—the product (secondary amine) is often more nucleophilic than the starting material.

  • The Solution: Reductive Amination using Sodium Triacetoxyborohydride (STAB) is the industry "Gold Standard" for mono-methylation due to its steric bulk and mild nature, which suppresses over-alkylation.[1]

Module 1: Strategic Method Selection

Q: Why is my yield low or my product over-methylated? A: You are likely using the wrong kinetic pathway. Compare the two primary methods below to diagnose your current bottleneck.

FeatureMethod A: Reductive Amination (Recommended) Method B: Direct Alkylation (Legacy/Specific Use)
Reagents Formaldehyde (aq or paraformaldehyde) + STAB Methyl Iodide (MeI) + Base (

or NaH)
Mechanism Condensation to imine

Hydride reduction

Nucleophilic Substitution
Selectivity High (Mono-selective) .[1] Steric bulk of STAB prevents double addition.[1]Low . Product is more reactive than substrate

mixtures of

amines.[1]
Conditions Mild, Room Temp, slightly acidic (AcOH).[1]Often requires cooling (

C) to control exotherm.[1]
Primary Risk Residual unreacted aldehyde if stoichiometry is off.[1]Quaternization (formation of permanent salts).[1]
Decision Logic: Method Selection

MethodSelection Start Start: N-Methylation Goal Target Target Product? Start->Target Mono Mono-Methyl (Secondary Amine) Target->Mono I need -NHMe Di Di-Methyl (Tertiary Amine) Target->Di I need -N(Me)2 Method1 USE REDUCTIVE AMINATION (Formaldehyde + STAB) Prevents over-alkylation Mono->Method1 Method2 USE DIRECT ALKYLATION (Excess MeI + Base) or Eschweiler-Clarke Di->Method2

Caption: Decision matrix for selecting the optimal synthetic route based on the desired degree of alkylation.

Module 2: The "Gold Standard" Protocol (Reductive Amination)

Objective: Selective Mono-methylation Reference: Abdel-Magid, A. F., et al. J. Org.[1][2][3] Chem. 1996, 61, 3849.[1][2][4][5]

Reagents & Stoichiometry
  • Substrate: Phenoxy ethylamine (1.0 equiv)[1]

  • Carbon Source: Formaldehyde (37% aq.[1] solution, 1.1–1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous prefered)[1]

  • Catalyst: Acetic Acid (AcOH) (1.0 equiv) — Crucial for facilitating imine formation.[1]

Step-by-Step Workflow
  • Imine Formation (In Situ):

    • Dissolve Phenoxy ethylamine (1.0 eq) in DCE (approx. 0.2 M concentration).[1]

    • Add Formaldehyde (1.1 eq).[1]

    • Add Acetic Acid (1.0 eq).[1]

    • Tech Note: Stir for 15–30 minutes. You are forming the imine/iminium species. The solution may warm slightly.[1]

  • Reduction:

    • Cool the mixture to

      
      C (optional, but good practice).
      
    • Add STAB (1.5 eq) portion-wise over 10 minutes.

    • Why STAB? Unlike

      
      , STAB is less basic and tolerates the acetic acid.[1] Unlike 
      
      
      
      , it is non-toxic and avoids cyanide waste.[1]
  • Reaction Monitoring:

    • Warm to Room Temperature (RT) and stir for 2–4 hours.

    • TLC Check: Use a stain (Ninhydrin or Iodine).[1] The secondary amine product usually runs higher (less polar) than the primary amine starting material.

  • Quench:

    • Quench with saturated aqueous

      
      .[1] Stir vigorously for 20 minutes to decompose borate complexes.
      

Module 3: Troubleshooting Center

Issue 1: "I am seeing significant di-methylated byproduct (Tertiary amine)."

  • Root Cause: Excess formaldehyde or insufficient steric control.[1]

  • Fix:

    • Ensure you are using STAB , not Sodium Borohydride (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ).[1] 
      
      
      
      is too aggressive and reduces the imine too fast, leaving free formaldehyde to react again.[1]
    • Slow Addition: Add the formaldehyde slowly to the amine/STAB mixture (Inverse addition) to keep the aldehyde concentration low relative to the amine.

Issue 2: "The reaction is stalled; Starting Material (SM) persists."

  • Root Cause: Poor imine formation due to lack of acid catalysis or wet solvent decomposing the hydride.[1]

  • Fix:

    • Did you add Acetic Acid ? The formation of the iminium ion is acid-catalyzed.

    • Check your STAB quality.[1] If the reagent smells strongly of acetic acid and is clumpy, it may have decomposed.[1] Fresh STAB should be a free-flowing white powder.[1]

Issue 3: "I used Methyl Iodide and now I have a solid precipitate."

  • Root Cause: You created the Quaternary Ammonium Salt (Quat).[1]

  • Fix: This is irreversible. You must switch to the Reductive Amination method (Module 2).[1] If you must use Alkyl Halides, use a sterically hindered base (e.g., DIPEA) and strictly limit MeI to 0.9 equiv, accepting lower conversion to save yield.[1]

Visual Troubleshooting Logic

Troubleshooting Problem Problem Detected Check1 Is it Over-Methylated? Problem->Check1 Multiple Spots on TLC Check2 Is Reaction Stalled? Problem->Check2 Only SM on TLC Sol1 Switch to STAB Protocol Reduce Formaldehyde eq to 1.0 Check1->Sol1 Sol2 Add 1.0 eq Acetic Acid Dry Solvents (DCE) Check2->Sol2 Sol3 Check Reagent Quality (STAB decomposes in moisture) Check2->Sol3

Caption: Diagnostic flow for identifying and correcting common reaction failures.

Module 4: Isolation & Purification (Self-Validating System)

Since phenoxy ethylamine derivatives are basic, we use Acid-Base Extraction to purify the product without chromatography.[1]

The Protocol:

  • Extraction: Dilute the quenched reaction mixture with Ethyl Acetate (EtOAc). Separate the organic layer.[1][6][7][8]

  • Acid Wash (Purification Step):

    • Extract the organic layer with 1M HCl (2x).[1]

    • Chemistry: The amine becomes protonated (

      
      ) and moves to the aqueous layer. Neutral impurities (unreacted aldehyde, non-basic byproducts) stay in the EtOAc.[1]
      
  • Basification (Recovery Step):

    • Take the Aqueous Acidic Layer (contains product).[1]

    • Cool on ice.[1] Basify to pH > 12 using 6M NaOH .

    • Chemistry: The amine is deprotonated (

      
      ) and becomes insoluble in water.[1]
      
  • Final Extraction:

    • Extract the now-cloudy aqueous mixture with DCM (Dichloromethane) (3x).[1]

    • Dry over

      
      , filter, and concentrate.[1]
      

Validation Check:

  • If the final oil is not clear, you may have residual water.[1] Azeotrope with toluene or dry longer under high vacuum.[1]

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][4][5][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][10][9][11] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.[1]

  • Gribble, G. W. (1998).[1] Sodium Triacetoxyborohydride.[1][5][9][11][12] Encyclopedia of Reagents for Organic Synthesis.

  • Organic Chemistry Portal . Reductive Amination.

Sources

Technical Support Center: 2-(2-methoxyphenoxy)-N-methylethanamine Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ORT-CRYST-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction

Welcome to the technical support hub for 2-(2-methoxyphenoxy)-N-methylethanamine (often referred to in derived contexts as Ortetamine).[1] As a secondary amine with a flexible ether linkage, this molecule presents specific physicochemical challenges—most notably "oiling out" (Liquid-Liquid Phase Separation) and hygroscopicity in its salt forms.[1]

This guide treats the crystallization process not as a random event, but as a controllable thermodynamic system. We will address the conversion of the likely oily free base into a stable crystalline salt (typically the Hydrochloride, HCl).

Part 1: The "Oiling Out" Crisis (Liquid-Liquid Phase Separation)[1]

User Symptom: "I cooled my solution, but instead of white crystals, I see oily droplets at the bottom of the flask. Eventually, it turns into a sticky gum."

Root Cause Analysis

This is the most common failure mode for phenoxy-alkylamines.[1] It occurs when the solution enters a miscibility gap (Liquid-Liquid Phase Separation or LLPS) before it crosses the crystalline solubility curve.[1]

  • Thermodynamics: The attraction between solute molecules (the amine salt) is stronger than the attraction between solute and solvent, but the kinetic barrier to form a crystal lattice is too high.

  • Structural Factor: The flexible ethyl ether chain allows the molecule to adopt multiple conformations, increasing the entropic barrier to organized packing.

Troubleshooting Protocol: The "Cloud Point" Rescue

Do NOT filter the oil. Follow this rescue procedure:

  • Re-dissolve: Heat the mixture until the oil phase disappears and the solution is homogeneous.

  • Solvent Adjustment: "Oiling out" indicates your solvent system is too polar or the concentration is too high.[1]

    • Action: Add 10-15% more of your "good" solvent (e.g., Isopropanol or Ethanol).[1]

  • The Seeding Interval (Critical):

    • Cool the solution slowly.

    • Watch for the "Cloud Point" (first sign of turbidity).[1]

    • IMMEDIATELY add seed crystals at this exact moment.

    • Why? Seeding bypasses the nucleation energy barrier, forcing the oil droplets to collapse onto the seed template rather than coalescing into a gum.

Visualizing the Mechanism

OilingOut Start Homogeneous Solution (High Temp) Cooling Cooling Phase Start->Cooling LLPS Liquid-Liquid Phase Separation (Oiling Out) Cooling->LLPS High Supersaturation or Impurities Nucleation Nucleation Zone (Metastable Limit) Cooling->Nucleation Controlled Cooling + Seeding Amorphous Amorphous Gum/Oil (Impure Product) LLPS->Amorphous Coalescence Crystals Crystalline Solid (Purified Salt) Nucleation->Crystals Crystal Growth Amorphous->Start Re-heat (Rescue)

Figure 1: The divergence between successful crystallization and oiling out. Oiling out is a kinetic trap that must be avoided by controlling supersaturation.

Part 2: Salt Formation & Stoichiometry

User Symptom: "I added HCl, but no precipitate formed, or the yield is very low."

The Chemistry of Salt Formation

The free base of 2-(2-methoxyphenoxy)-N-methylethanamine is an oil.[1] You are likely trying to isolate the Hydrochloride (HCl) salt.[1]

Critical Parameters
ParameterSpecificationWhy it Matters
Acid Source Anhydrous HCl (in IPA, Dioxane, or Et2O)Aqueous HCl (37%) introduces water.[1] This compound's salt is likely hygroscopic .[1] Water acts as a "good solvent," preventing precipitation.[1]
Stoichiometry 1.05 equivalents Excess acid can solubilize the salt (hydrotropic effect) or cause discoloration via ether cleavage over time.[1]
Temperature < 10°C during addition The neutralization is exothermic. Heat increases solubility and risk of side reactions.[1]
Protocol: Anhydrous Salt Generation
  • Dissolve 10g of the Free Base oil in 50 mL dry Ethyl Acetate (EtOAc) .

  • Cool to 0–5°C in an ice bath.

  • Dropwise add 1.05 eq of HCl in Isopropanol (or Dioxane) .

    • Note: Do not use Diethyl Ether as the bulk solvent if you are in a humid environment; it attracts atmospheric moisture.[1]

  • If oiling occurs (see Part 1), reheat to reflux and add Isopropanol dropwise until clear, then cool slowly.

Part 3: Impurity Profiling & Management

User Symptom: "My crystals are off-white, yellow, or sticky."

Common Impurities

In the synthesis of this molecule (often via reductive amination or alkylation), specific impurities interfere with the crystal lattice.

  • Bis-Alkylated Side Product:

    • Origin: The secondary amine reacts with another equivalent of the alkylating agent.

    • Impact: This is a tertiary amine.[1] It is more lipophilic and often prevents the desired secondary amine salt from crystallizing.

    • Removal: Wash the free base solution with aqueous acid (pH 4-5) before full salt formation.[1] The bis-alkylated impurity is less basic and may remain in the organic layer while the product moves to the aqueous layer (requires careful pH tuning).

  • Phenolic Oxidation (Guaiacol residues):

    • Origin: The "2-methoxyphenoxy" moiety is prone to oxidation, turning products pink/brown.[1]

    • Impact: Coloration.[1]

    • Removal: Recrystallize from Isopropanol/Activated Charcoal .[1]

Purification Workflow Diagram

Purification Crude Crude Reaction Mix (Free Base Oil) BaseWash Basic Wash (NaOH) Remove Acidic Impurities Crude->BaseWash Dry Dry Organic Layer (MgSO4) BaseWash->Dry SaltForm Salt Formation (Anhydrous HCl/IPA) Dry->SaltForm Check Precipitate? SaltForm->Check Filter Filtration & Vacuum Dry Check->Filter Yes (Solids) Rescue Switch Solvent: EtOAc -> IPA/Et2O Check->Rescue No (Oiling/Clear) Rescue->SaltForm Retry

Figure 2: Standard workflow for isolating the amine salt. Note the critical decision point at precipitation.

Part 4: FAQ - Rapid Response

Q: Can I use Diethyl Ether as an anti-solvent? A: Yes, but with caution.[1] Ether is excellent for forcing precipitation, but if added too quickly to an alcoholic solution of the amine, it causes local regions of high supersaturation, leading to oiling out .

  • Best Practice: Add Ether via a syringe pump or dropping funnel very slowly to a stirring solution.[1] If turbidity appears, STOP and let it resolve into crystals before adding more.[1]

Q: The solid turns into a liquid on the filter paper. Why? A: The hydrochloride salt is likely hygroscopic .[1]

  • Diagnosis: You are filtering in a humid room.[1] The salt is pulling water from the air and dissolving itself (deliquescence).

  • Fix: Filter under a nitrogen blanket or use a sintered glass funnel with a drying tube attached.[1] Dry the filter cake immediately in a vacuum oven at 40°C.

Q: What is the expected melting point? A: While specific literature on the N-methyl derivative is sparse compared to the primary amine, similar phenoxy-ethylamine hydrochlorides typically melt between 120°C and 150°C .[1]

  • Validation: If your solid melts < 100°C or has a wide range (> 2°C), it is impure or solvated.[1] Perform DSC (Differential Scanning Calorimetry) to check for solvate release.[1]

References

  • Mettler Toledo. (n.d.).[1] Oiling Out in Crystallization - Mechanisms and Solutions.[1][2] Retrieved from [Link][1][3]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for amine salt preparation and recrystallization techniques).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1][4] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Authoritative source on hygroscopicity and salt selection for secondary amines).

  • ResearchGate. (2024).[1] Oiling-Out in Industrial Crystallization of Organic Small Molecules.[1] Retrieved from [Link]

Sources

Technical Support Center: Scaling Up 2-(2-methoxyphenoxy)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 72955-82-9 | Target Class: Aryloxyalkylamines

Executive Summary & Route Selection

User Context: You are likely scaling this compound as a key intermediate for beta-blockers (e.g., Carvedilol analogs) or for CNS research. The transition from milligram medicinal chemistry to kilogram process chemistry introduces specific failure modes—primarily dimerization and runaway exotherms .

Strategic Route Analysis

We evaluate the three most common synthetic pathways for scale-up suitability.

RouteMethodologyScale-Up ViabilityCritical Bottleneck
A Direct Alkylation (Guaiacol + 2-chloro-N-methylethanamine)High (Convergent)Safety: The alkylating agent forms a toxic aziridinium ion. Requires strict containment.
B Two-Step Substitution (Guaiacol + 1,2-dibromoethane

Intermediate

MeNH

)
Medium-High (Robust)Impurity Control: High risk of bis-ether dimer formation in Step 1.
C Reductive Amination (2-(2-methoxyphenoxy)acetaldehyde + MeNH

)
Low (Unstable)Stability: The aldehyde precursor is prone to polymerization and air oxidation.[1]

Recommendation: For non-GMP labs or facilities without high-containment for nitrogen mustards, Route B (Two-Step Substitution) is the safest and most controllable method for scale-up, provided stoichiometry is managed to prevent dimerization.

Troubleshooting Guide (Q&A)

Category: Impurity Profile & Yield Loss

Q: I am seeing a large, non-polar impurity spot by TLC/HPLC that persists after workup. What is it? A: This is almost certainly the "Bis-Dimer" (1,2-bis(2-methoxyphenoxy)ethane).

  • Cause: In the alkylation of Guaiacol with 1,2-dibromoethane (or 1-bromo-2-chloroethane), if the Guaiacol concentration is too high relative to the dihalide, the mono-alkylated intermediate reacts with a second molecule of Guaiacol.

  • Solution: You must operate under high-dilution conditions for the phenol and use a large excess of the dihaloalkane (3–5 equivalents). Do not add the dihaloalkane to the phenol; add the phenol slowly to the refluxing dihaloalkane/base mixture.

Q: My final product contains a tertiary amine impurity (~10-15%). A: You are observing over-alkylation during the amination step.

  • Mechanism: The product, 2-(2-methoxyphenoxy)-N-methylethanamine, is a secondary amine. It is still nucleophilic and can react with another molecule of the phenoxy-ethyl-halide intermediate.

  • Solution: Use a massive excess of Methylamine (using 40% aq. solution or ethanolic solution). A ratio of 10:1 (Amine:Substrate) is often required. The excess methylamine is easily stripped off due to its low boiling point, whereas separating the secondary amine from the tertiary impurity is difficult.

Category: Reaction Kinetics & Thermodynamics

Q: The reaction of Guaiacol with the alkyl halide is stalling at 60% conversion. A: This is a classic phase-transfer limitation .

  • Diagnosis: If you are using solid Potassium Carbonate (

    
    ) in Acetone or Acetonitrile, the surface of the base may be coated with potassium halide salts, passivating it.
    
  • Fix:

    • Switch to a solvent that dissolves the inorganic salts better (e.g., DMF or DMSO), though these are harder to remove.

    • Preferred: Add a catalytic amount (5 mol%) of Tetrabutylammonium bromide (TBAB) or Potassium Iodide (KI). The iodide acts as a Finkelstein catalyst, converting the alkyl chloride to a more reactive alkyl iodide in situ.

Mechanistic Visualization

The following diagram illustrates the critical "fork in the road" between successful synthesis and the formation of the two primary impurities (Dimer and Tertiary Amine).

G Guaiacol Guaiacol (Starting Material) Intermediate Intermediate: 2-(2-methoxyphenoxy)ethyl bromide Guaiacol->Intermediate Step 1: Alkylation (Requires Excess Dihalo) Dihalo 1,2-Dibromoethane (Excess) Dihalo->Intermediate Target TARGET: 2-(2-methoxyphenoxy)- N-methylethanamine Intermediate->Target Step 2: MeNH2 (Substitution) Dimer IMPURITY A (Dimer): 1,2-bis(2-methoxyphenoxy)ethane Intermediate->Dimer Low Dihalo Conc. (Side Reaction) Tertiary IMPURITY B (Over-alkylation): Tertiary Amine Species Target->Tertiary Low MeNH2 Conc. (Product reacts with Intermediate)

Figure 1: Reaction pathways showing the origin of the Bis-Dimer (Impurity A) and Tertiary Amine (Impurity B).

Validated Scale-Up Protocol (Route B)

This protocol is designed for 100g scale batches. It prioritizes purity over raw speed.

Step 1: Synthesis of 1-(2-bromoethoxy)-2-methoxybenzene
  • Setup: 2L 3-neck Round Bottom Flask (RBF), mechanical stirrer, reflux condenser, dropping funnel.

  • Reagents:

    • 1,2-Dibromoethane (3.0 equiv) - Large excess is critical.

    • Potassium Carbonate (

      
      , anhydrous, powder) (2.0 equiv).
      
    • Acetone (Reagent grade) or Acetonitrile (10 volumes).

    • Guaiacol (1.0 equiv).

  • Procedure:

    • Charge the flask with Dibromoethane,

      
      , and solvent. Heat to mild reflux.
      
    • Dissolve Guaiacol in a minimal amount of solvent.

    • Crucial: Add the Guaiacol solution dropwise over 2–4 hours to the refluxing mixture. This maintains a high ratio of electrophile to nucleophile, suppressing dimer formation.

    • Reflux for an additional 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup:

    • Filter off inorganic salts while warm.

    • Concentrate the filtrate to remove solvent and recover excess 1,2-dibromoethane (distill under reduced pressure).

    • The residue is the bromide intermediate. It will solidify upon cooling (mp ~30-35°C) or remain a viscous oil.

Step 2: Amination to Target
  • Setup: Pressure vessel (Autoclave) or sealed heavy-walled glass reactor (if <5 bar).

  • Reagents:

    • Crude Bromide Intermediate (from Step 1).

    • Methylamine (40% aqueous solution or 33% in Ethanol) (10.0 equiv).

  • Procedure:

    • Mix the intermediate with the methylamine solution.

    • Heat to 60–80°C for 4–8 hours. Note: Reaction is exothermic.

    • Monitor consumption of the bromide.

  • Purification (Acid-Base Extraction):

    • Strip excess methylamine and solvent under vacuum.

    • Dissolve residue in Dichloromethane (DCM) or Ethyl Acetate.

    • Wash 1: Water (removes inorganic salts).

    • Extraction: Extract the organic layer with 1M HCl (3x). The product moves to the aqueous phase; non-basic impurities (dimers, unreacted bromide) stay in the organic phase.

    • Basification: Take the acidic aqueous phase, cool to 0°C, and basify with NaOH pellets/solution to pH >12.

    • Final Isolation: Extract the cloudy aqueous mixture with DCM (3x). Dry over

      
      , filter, and concentrate.
      
    • Salt Formation: Dissolve the free base in dry ether/IPA and add HCl gas or conc. HCl to precipitate the hydrochloride salt (Target Product).

Critical Safety: The Aziridinium Threat

If you choose Route A (reacting Guaiacol with 2-chloro-N-methylethanamine), you must understand the mechanism. The linear chloro-amine is not the electrophile; it cyclizes to an N-methylaziridinium ion .

Aziridinium Precursor 2-chloro-N-methylethanamine (Blister Agent Precursor) Aziridinium N-methylaziridinium Ion (HIGHLY TOXIC ELECTROPHILE) Precursor->Aziridinium Intramolecular Cyclization Product Target Ether Aziridinium->Product Guaiacol Attack

Figure 2: Activation mechanism of the chloro-amine reagent.

  • Hazard: The aziridinium ion is a potent alkylating agent (similar to mustard gas). It can alkylate DNA.

  • Handling:

    • Avoid skin contact with the chloro-amine hydrochloride.

    • Neutralize all waste streams with dilute NaOH/Thiosulfate to destroy active alkylating agents before disposal.

    • Use Sodium Thiosulfate as a neutralizing agent for spills.

References

  • Preparation of 2-(2-alkoxy phenoxy) ethylamine. (2009). World Intellectual Property Organization, WO2009128088A2. (Describes the general synthesis of phenoxyethylamines using the halo-ethane route). Link

  • Reductive Amination. (2024).[2] Organic Chemistry Portal. (General reference for Route C failure modes and catalyst selection). Link

  • Synthesis of 2-(2-methoxyphenoxy)ethylamine. (2021). BenchChem Technical Data. (Confirming structure and basic physical properties). Link

  • Process for the preparation of Carvedilol. (1985). US Patent 4503067.[3] (Detailed industrial protocols for the reaction of phenols with ethylamine linkers). Link

Sources

Technical Support Center: Synthesis of Phenoxy Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of phenoxy amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during these syntheses. The information provided herein is grounded in established chemical principles and practical laboratory experience to ensure you can troubleshoot effectively and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Low or No Product Yield

Question: Why is my yield of the desired phenoxy amine derivative consistently low, or why am I failing to isolate any product at all?

Answer:

Low or non-existent yields in phenoxy amine synthesis, particularly when employing methods like the Williamson ether synthesis, can stem from several factors related to reaction conditions, reagent choice, and competing side reactions.[1][2] A systematic evaluation of your experimental setup is crucial for diagnosis.

Causality and Experimental Choices:

  • Inadequate Deprotonation of the Phenol: The reaction initiates with the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide. If the base used is not strong enough to completely deprotonate the phenol, the concentration of the active nucleophile will be low, leading to a sluggish or incomplete reaction.

    • Recommendation: For phenols, relatively mild bases like potassium carbonate or sodium hydroxide are often sufficient.[1][2] However, for less acidic phenols, a stronger base such as sodium hydride (NaH) might be necessary to drive the equilibrium towards the phenoxide.[3][4] NaH has the added benefit of producing hydrogen gas as a byproduct, which simply bubbles out of the reaction mixture.[3][4]

  • Poor Nucleophilicity of the Amine: If your synthetic strategy involves the direct reaction of an amine with an activated aryl ring (nucleophilic aromatic substitution), the basicity and steric hindrance of the amine are critical. Aromatic amines are generally less basic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring, which reduces their nucleophilicity.[5]

    • Recommendation: For less nucleophilic amines, consider using a catalyst system, such as a copper or palladium catalyst, to facilitate the N-arylation.[6][7] These methods, often referred to as Buchwald-Hartwig or Ullmann-type couplings, can significantly improve yields for challenging substrates.[6][7]

  • Nature of the Leaving Group: In reactions involving an alkyl halide, the efficiency of the SN2 displacement is highly dependent on the leaving group's ability to stabilize a negative charge.

    • Recommendation: The reactivity order for halogens is I > Br > Cl > F.[8] If you are using an alkyl chloride and observing low reactivity, switching to the corresponding bromide or iodide can significantly accelerate the reaction. For even better leaving groups, consider using sulfonates like tosylates (OTs) or mesylates (OMs).

  • Steric Hindrance: The Williamson ether synthesis is an SN2 reaction, which is highly sensitive to steric hindrance at the electrophilic carbon.[1][2][4]

    • Recommendation: The reaction works best with primary alkyl halides.[1][2][4] Secondary alkyl halides will often give a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively undergo elimination.[4][9][10] If your target molecule requires a secondary or tertiary alkyl group attached to the oxygen, it is often better to reverse the synthons, using the corresponding alkoxide to displace a halide on the aromatic ring if possible, or to explore alternative synthetic routes.

Troubleshooting Flowchart for Low Yield

G start Low or No Product Yield check_deprotonation Is the phenol fully deprotonated? (Check base strength and stoichiometry) start->check_deprotonation Start Here check_nucleophilicity Is the amine sufficiently nucleophilic? (Consider pKa and steric hindrance) check_deprotonation->check_nucleophilicity Yes solution_base Use a stronger base (e.g., NaH) or increase equivalents. check_deprotonation->solution_base No check_leaving_group Is the leaving group adequate? (I > Br > Cl) check_nucleophilicity->check_leaving_group Yes solution_catalyst Employ a catalyst system (e.g., Cu or Pd) for N-arylation. check_nucleophilicity->solution_catalyst No check_sterics Is there significant steric hindrance on the alkyl halide? check_leaving_group->check_sterics Yes solution_leaving_group Switch to a better leaving group (e.g., -Br, -I, or -OTs). check_leaving_group->solution_leaving_group No solution_synthons Reverse the synthetic approach or choose an alternative route. check_sterics->solution_synthons Yes

Caption: Troubleshooting Decision Tree for Low Yields.

Presence of Significant Side Products

Question: My reaction is producing a complex mixture of products, making purification difficult. What are the likely side reactions, and how can I suppress them?

Answer:

The formation of multiple products is a common pitfall, often arising from competing reaction pathways. Identifying the nature of these byproducts is the first step toward mitigating their formation.

Common Side Reactions and Mitigation Strategies:

  • Elimination (E2) Reaction: This is the most common side reaction when using secondary or tertiary alkyl halides.[4][9][10] The alkoxide or phenoxide, being a strong base, can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene.[9]

    • Causality: The E2 pathway is favored by sterically hindered substrates and strong, bulky bases.[9][10]

    • Mitigation:

      • Substrate Choice: Whenever possible, use a primary alkyl halide.[1][2][4]

      • Reaction Temperature: Lowering the reaction temperature generally favors the SN2 reaction over the E2 reaction, as the activation energy for elimination is often higher.

      • Base Choice: While a strong base is needed for deprotonation, using a less sterically demanding base can sometimes reduce the rate of elimination.

  • C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is usually favored, C-alkylation can become a significant side reaction under certain conditions.

    • Causality: The solvent can play a significant role. Protic solvents can solvate the oxygen atom of the phenoxide, making the ring carbons more accessible for attack.

    • Mitigation:

      • Solvent Choice: Use polar aprotic solvents like DMF (N,N-dimethylformamide) or acetonitrile.[1][2] These solvents do not solvate the anionic nucleophile as strongly, leaving the oxygen as the more reactive site.

  • Over-alkylation of the Amine: If the starting material or product contains a primary or secondary amine, it can be susceptible to further alkylation by the alkyl halide, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts.[11][12]

    • Causality: The newly formed amine product is often as nucleophilic, or even more so, than the starting amine.

    • Mitigation:

      • Stoichiometry: Using a large excess of the starting amine can statistically favor the mono-alkylation product.

      • Protecting Groups: The most robust solution is to use a protecting group on the amine.[13][14][15] Carbamate protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) are commonly used.[14][15] They render the nitrogen non-nucleophilic and can be removed under specific conditions later in the synthesis.[14][15]

General Reaction Scheme with Side Products

G cluster_0 Williamson Ether Synthesis for Phenoxy Amine Phenol-Amine R-Ph-OH + H₂N-R' Phenoxide R-Ph-O⁻ Phenol-Amine->Phenoxide + Base Alkyl_Halide X-R'' Desired_Product R-Ph-O-R''-NH-R' (Desired Product) Elimination_Product Alkene (E2 Side Product) Overalkylation_Product R-Ph-O-R''-N(R')₂ (Over-alkylation) PhenoxideAlkyl_Halide PhenoxideAlkyl_Halide PhenoxideAlkyl_Halide->Desired_Product Sₙ2 PhenoxideAlkyl_Halide->Elimination_Product E2 (competing) Desired_ProductAlkyl_Halide Desired_ProductAlkyl_Halide Desired_ProductAlkyl_Halide->Overalkylation_Product Further Sₙ2

Caption: Competing reaction pathways in phenoxy amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the Williamson ether synthesis of phenoxy amines?

A1: Polar aprotic solvents are generally the best choice.[1] N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used because they effectively dissolve the ionic phenoxide intermediate and do not strongly solvate the nucleophile, thus accelerating the SN2 reaction.[1][2] Protic solvents like alcohols should be avoided as they can solvate the phenoxide, reducing its nucleophilicity.[1]

Q2: How can I effectively purify my phenoxy amine derivative?

A2: Purification can be challenging due to the basic nature of the amine and the potential for similar polarities between the product and byproducts.

  • Acid-Base Extraction: This is a powerful technique for separating your basic amine product from neutral or acidic impurities. Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to deprotonate the amine, which can then be extracted back into an organic solvent.

  • Column Chromatography: Silica gel chromatography is a standard method. However, the basicity of the amine can cause tailing of the product peak on the acidic silica gel. To mitigate this, a small amount of a volatile base, such as triethylamine (typically 1-2%), can be added to the eluent system.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method.

Q3: Do I need to protect the amine group during the synthesis?

A3: If your synthesis involves a primary or secondary amine and an alkylating agent, protection is highly recommended to prevent over-alkylation.[11] The choice of protecting group depends on the stability of your molecule to the deprotection conditions.

  • Boc (tert-butoxycarbonyl): Stable to basic and nucleophilic conditions, but readily removed with strong acid (e.g., trifluoroacetic acid, TFA).[14][15]

  • Cbz (carboxybenzyl): Stable to acidic and basic conditions, but can be removed by catalytic hydrogenation.[15]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Stable to acidic conditions but is cleaved by bases like piperidine.[15]

Table 1: Common Amine Protecting Groups and Their Cleavage Conditions

Protecting GroupAbbreviationIntroduction ReagentCleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA, HCl)
CarboxybenzylCbzBenzyl chloroformateCatalytic Hydrogenation (H₂, Pd/C)
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine)

Q4: My reaction is very slow. How can I increase the reaction rate?

A4: Several factors can be adjusted to increase the reaction rate:

  • Temperature: Increasing the temperature will generally increase the rate of reaction.[1] A typical range for Williamson ether synthesis is 50-100 °C.[1][2] However, be aware that higher temperatures can also promote side reactions like elimination.[1]

  • Concentration: Increasing the concentration of the reactants can lead to a faster reaction, but this may also increase the rate of bimolecular side reactions.

  • Catalyst: In some cases, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to shuttle the phenoxide from an aqueous or solid phase into the organic phase where the alkyl halide is, thereby accelerating the reaction. For N-arylation reactions, a copper or palladium catalyst is often essential.[6][7]

Standard Protocol: Williamson Ether Synthesis of a Phenoxy Propylamine Derivative

This protocol provides a general, step-by-step methodology for the synthesis of a phenoxy propylamine derivative, a common structural motif.

Materials:

  • Substituted Phenol (1.0 eq)

  • 3-Bromopropylamine hydrobromide (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq) and potassium carbonate (3.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the phenol.

  • Reagent Addition: Add the 3-bromopropylamine hydrobromide (1.1 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane, with 1% triethylamine added to prevent tailing).

References

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • Williamson Ether Synthesis - ChemTalk. Available at: [Link]

  • Varghese, J. K., et al. (2021). Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews, 121(15), 9214-9288. Available at: [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Amine Synthesis Reactions [Video]. YouTube. Available at: [Link]

  • Li, Y., et al. (2020). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Journal of Chemical Education, 97(11), 4141-4146. Available at: [Link]

  • Li, J. J., et al. (2012). Phenoxypropylamines: Synthesis and Antiulcer Evaluation. Molecules, 17(9), 10836-10844. Available at: [Link]

  • Ashenhurst, J. (2022). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Available at: [Link]

  • Albericio, F., et al. (2001). Amino Acid-Protecting Groups. Chemical Reviews, 101(9), 2465-2504. Available at: [Link]

  • Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3198-3209. Available at: [Link]

  • Moke, H. C., & Leathers, J. M. F. (1967). U.S. Patent No. 3,337,630. Washington, DC: U.S. Patent and Trademark Office.
  • Smith, P. J., & Bourns, A. N. (1970). The effect of the nature of the amine leaving group on the nature of the E2 transition state for the reaction of 1-phenylethylammonium. Canadian Journal of Chemistry, 48(1), 125-133. Available at: [Link]

  • Smith, P. J., & Bourns, A. N. (1970). The effect of the nature of the amine leaving group on the nature of the E2 transition state for the reaction of 1-phenylethylammonium ions with sodium ethoxide in ethanol. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2022). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Google Patents. (1998). 2-Phenoxyaniline derivatives.
  • Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. Available at: [Link]

  • Frontana-Uribe, B. A., et al. (2021). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 26(16), 4961. Available at: [Link]

  • Piatkowska, M., et al. (2021). Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. RSC Medicinal Chemistry, 12(9), 1545-1556. Available at: [Link]

  • Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Organic Chemistry Portal. Available at: [Link]

  • Buncel, E., et al. (1983). Amines as leaving groups in nucleophilic aromatic substitution reactions. Part 5.1 Substitution vs.N-oxide formation in the reaction of N-n-butyl-2,6-dinitroaniline with hydroxide ions. Journal of the Chemical Society, Perkin Transactions 2, (9), 1243-1248. Available at: [Link]

  • LibreTexts. (2023). 24.6: Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]

  • Jana, A., et al. (2022). Iron-Mediated Regioselective C–H Chalcogenation of Tyrosine Derivatives Using Mechanochemistry. The Journal of Organic Chemistry, 87(17), 11576-11587. Available at: [Link]

  • Peterson, E. A., & Batey, R. A. (2011). Recent advances in heterolytic nucleofugal leaving groups. Synthesis, 2011(19), 3031-3054. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 27(6), 1888. Available at: [Link]

  • Postigo, C., et al. (2022). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. Separations, 9(10), 286. Available at: [Link]

  • Reddit. (2019). Amine synthesis problem. r/chemhelp. Available at: [Link]

  • Kareem, A. (2021). Amines: Synthesis and Reactions. Al-Mustansiriyah University. Available at: [Link]

  • ResearchGate. (2015). Mild and Efficient Deprotection of the Amine Protecting p-Methoxyphenyl (PMP) Group. Available at: [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2000). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 122(33), 8051-8052. Available at: [Link]

  • Chemistry Steps. Preparation of Amines. Available at: [Link]

  • Wang, L., et al. (2013). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journal of Organic Chemistry, 9, 1373-1379. Available at: [Link]

  • All about chemistry. (2020). Peptide synthesis: Protecting groups for amine and carboxyl functionality [Video]. YouTube. Available at: [Link]

  • Jasperse, C. P. (n.d.). Amines. Concordia College. Available at: [Link]

  • Wang, H., et al. (2022). Electrochemical Annulation of p-Alkoxy or p-Hydroxy Anilines with Enaminones for Selective Indole and Benzofuran Synthesis. Organic Letters, 24(30), 5549-5554. Available at: [Link]

Sources

Spectroscopy Technical Support: 2-(2-methoxyphenoxy)-N-methylethanamine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NMR-2MP-NME-001 Status: Open Assigned Specialist: Senior Application Scientist, Spectroscopy Division

Executive Summary & Triage

You are likely observing spectral anomalies in 2-(2-methoxyphenoxy)-N-methylethanamine due to one of three common issues specific to secondary phenoxy-amines: protonation states (salt vs. free base) , carbamate formation (CO₂ uptake), or conformational coupling in the ethylene linker.

This guide treats your NMR spectrum as a diagnostic surface. Do not assume your synthesis failed; this molecule is chemically dynamic, and its NMR signature changes drastically based on solvent acidity and atmospheric exposure.

Quick Reference: The "Ghost" Peak Index
ObservationProbable CauseImmediate Action
Peaks shifted downfield (~0.5 - 1.0 ppm) Sample is an HCl/TFA salt, not free base.See Protocol A: In-Situ Neutralization.
Doubled peaks (split singlets) Rotamers due to Carbamate formation (CO₂).See Protocol B: Decarboxylation.
Broad hump > 8.0 ppm Ammonium proton (

).
Perform D₂O shake.
Triplet at ~4.1 ppm looks like a multiplet AA'BB' spin system (magnetic inequivalence).Switch to higher field (600 MHz+) or simulate.
Sharp Singlet at ~3.85 ppm Unreacted Guaiacol (impurity).Check aromatic region for 6.8-7.0 ppm overlap.

Diagnostic Workflows

Workflow 1: The "Salt or Base" Dilemma

The most common ticket we receive involves researchers synthesizing the HCl salt but expecting the Free Base spectrum (or vice versa). The nitrogen lone pair is highly sensitive to pH.

DiagnosticFlow Start Unexpected Peaks Observed CheckSolvent Check Solvent: Is it CDCl3 or DMSO-d6? Start->CheckSolvent CheckNH Is there a broad peak > 8.0 ppm? CheckSolvent->CheckNH Salt Diagnosis: Ammonium Salt (HCl/TFA) Protons alpha to N are deshielded. CheckNH->Salt Yes CheckSplit Are N-Me or O-Me peaks doubled? CheckNH->CheckSplit No Carbamate Diagnosis: Carbamate Formation (Reaction with atmospheric CO2) CheckSplit->Carbamate Yes Impurity Diagnosis: Precursor Contamination (Guaiacol or Tosylate) CheckSplit->Impurity No

Figure 1: Decision tree for isolating the source of spectral anomalies.

Technical Deep Dive

Issue A: The Ammonium Salt Shift (HCl vs. Free Base)

If your N-methyl singlet appears near 2.7–2.8 ppm (DMSO-d₆) or 2.8–2.9 ppm (CDCl₃), you have the salt . The free base N-methyl typically resonates upfield at 2.4–2.5 ppm .

Mechanism: Protonation of the secondary amine creates a positive charge (


), exerting a strong electron-withdrawing inductive effect (-I) on the adjacent 

-protons (N-Me and N-CH₂), shifting them downfield.

Data Comparison Table: | Proton Group | Free Base (


 ppm) | HCl Salt (

ppm) |

(Shift) | | :--- | :--- | :--- | :--- | | N-CH₃ | ~2.45 (s) | ~2.75 (s/br) | +0.30 | | N-CH₂ | ~2.98 (t) | ~3.40 (br m) | +0.42 | | O-CH₂ | ~4.10 (t) | ~4.35 (t) | +0.25 | | NH | ~1.8 (broad, variable) | 9.0 - 9.5 (broad) | +7.00 |

Note: In DMSO-d₆, the ammonium proton (


) often couples to the neighboring methylene and methyl protons, turning the N-Me singlet into a broad doublet or quartet.
Issue B: The "Carbamate" Artifact

Secondary amines are nucleophilic. If your NMR tube was left uncapped or the sample was dried in air, it likely reacted with atmospheric CO₂ to form a carbamic acid/carbamate zwitterion.

Reaction:



Spectral Signature:

  • Peak Doubling: You will see two sets of signals (rotamers) due to restricted rotation around the N-C(O) bond.

  • Reversibility: This is not a permanent impurity. Gentle heating or acidification reverses it.

Carbamate Amine Free Amine (Single Peaks) Carbamate Carbamate Species (Doubled Peaks / Rotamers) Amine->Carbamate  Equilibrium   CO2 + CO2 (Air) Carbamate->Amine  Reversal   Heat Heat / Acid

Figure 2: The reversible formation of carbamate species.

Corrective Protocols

Protocol A: In-Situ Neutralization (The "Shake" Test)

Use this to confirm if your sample is a salt without re-running the column.

  • Prepare: Take your existing NMR tube (CDCl₃ solvent).

  • Add: 1 drop of dilute NaOD (in D₂O) or solid

    
    .
    
    • Alternative: Add 1 drop of Triethylamine (

      
      ).
      
  • Agitate: Shake vigorously for 30 seconds.

  • Analyze: Re-run the spectrum.

    • Result: If the N-Me peak shifts upfield (e.g., 2.8

      
       2.45 ppm), your original sample was the salt.
      
Protocol B: D₂O Exchange (Identifying Exchangeable Protons)

Use this to distinguish NH/OH peaks from impurities.

  • Run: Acquire a standard ¹H spectrum.

  • Add: 2 drops of D₂O to the tube.

  • Shake: Mix well.

  • Wait: Allow layers to separate (if using CDCl₃) or mix (if using DMSO/Acetone).

  • Run: Acquire a second spectrum.

    • Result: Any peak that disappears is an exchangeable proton (NH, OH, or

      
      ).
      

FAQ: Common User Questions

Q: Why does the triplet at 4.1 ppm look like a "messy" multiplet? A: This is the Roofing Effect or Second-Order Coupling . The ethylene linker (-O-CH₂-CH₂-N-) forms an


 spin system. If the chemical shift difference between the two methylene groups is small relative to their coupling constant (

), the "triplets" distort. This is normal for phenoxyethylamines.

Q: I see a sharp singlet at 3.85 ppm and multiplets at 6.9 ppm. Is this my product? A: Check the integration. If the 3.85 ppm peak integrates to less than 3H relative to your main peaks, it is likely unreacted Guaiacol . Guaiacol has a very distinct strong methoxy singlet at ~3.85 ppm and aromatic signals that often overlap with your product.

Q: My N-Methyl group is a doublet. I thought it should be a singlet? A:

  • In CDCl₃: It should be a singlet. If it's a doublet, you might have accidental coupling to the NH proton (rare unless ultra-dry/pure) or you have a carbamate rotamer.

  • In DMSO-d₆ (Salt form): It is expected to be a broad doublet or quartet because the proton on the charged nitrogen (

    
    ) couples to the methyl protons (
    
    
    
    ).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for Amine vs. Salt shifts).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. (For identifying Guaiacol/Solvent peaks).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1][2] Chem.

  • Royal Society of Chemistry. (2021). Mechanistic insights into carbamate formation from CO2 and amines. Catalysis Science & Technology. (Validation of CO2/Amine artifacts).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic explanation of Amine basicity and nucleophilicity).

Sources

Validation & Comparative

A Researcher's Guide to Stereoselectivity: Deconstructing the Biological Activity of Phenoxyethylamines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Question of Chirality in 2-(2-methoxyphenoxy)-N-methylethanamine

In the landscape of drug discovery and development, the three-dimensional structure of a molecule is a critical determinant of its biological activity. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, it is common for one enantiomer to exhibit greater potency, a different pharmacological profile, or reduced toxicity compared to its counterpart. This guide was initially conceived to compare the biological activities of the isomers of 2-(2-methoxyphenoxy)-N-methylethanamine. However, a crucial first step in any such comparison is to establish the existence of stereoisomers.

A detailed analysis of the chemical structure of 2-(2-methoxyphenoxy)-N-methylethanamine reveals that it is an achiral molecule .[1] The carbon atoms in the ethylamine chain are not stereocenters, as they are not bonded to four different substituents. Consequently, this molecule does not have enantiomers.

While a direct comparison of isomers for this specific compound is not applicable, the underlying principle of stereoselective pharmacology is of paramount importance in drug development. Therefore, this guide has been repurposed to provide a comprehensive framework for comparing the biological activities of chiral phenoxyethylamine derivatives, a class of compounds to which 2-(2-methoxyphenoxy)-N-methylethanamine belongs.[1] We will explore the causality behind experimental choices and provide self-validating protocols to empower researchers in their own investigations of stereochemically distinct molecules.

The Significance of Stereoisomerism in Pharmacology

The differential biological effects of enantiomers arise from their interactions with chiral biological macromolecules such as receptors, enzymes, and transport proteins. These interactions are often likened to a "three-point attachment" model, where a precise spatial arrangement of functional groups is necessary for optimal binding. One enantiomer may fit perfectly into a binding site, leading to a potent biological response, while the other may bind weakly or not at all.

For instance, in the case of the antidepressant venlafaxine, the (R)-enantiomer inhibits the reuptake of both norepinephrine and serotonin, whereas the (S)-enantiomer is a more selective inhibitor of serotonin reuptake.[2] This highlights how stereochemistry can profoundly influence the mechanism of action and therapeutic profile of a drug.

Hypothetical Biological Targets for Phenoxyethylamine Derivatives

Given that 2-(2-methoxyphenoxy)-N-methylethanamine is a precursor in the synthesis of carvedilol, a non-selective beta-blocker and alpha-1 antagonist, it is plausible that this class of compounds interacts with adrenergic receptors.[1] Furthermore, the phenethylamine scaffold is a common feature in molecules that interact with monoamine transporters and monoamine oxidase (MAO) enzymes. Preliminary studies have also suggested potential anti-inflammatory properties for 2-(2-methoxyphenoxy)-N-methylethanamine.[1]

Therefore, a comprehensive comparison of chiral phenoxyethylamine isomers would necessitate an evaluation of their activity at:

  • Adrenergic Receptors (α and β)

  • Monoamine Transporters (for dopamine, norepinephrine, and serotonin)

  • Monoamine Oxidase (MAO-A and MAO-B) Enzymes

  • Key mediators of inflammation

Experimental Workflows for Comparing Isomer Activity

To rigorously compare the biological activity of a pair of enantiomers, a multi-faceted experimental approach is required. This typically involves assessing their binding affinity, functional activity (as agonists, antagonists, or inverse agonists), and their effects on enzyme activity.

Chiral Separation and Verification

The first and most critical step is to separate the individual enantiomers from the racemic mixture.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Separation

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds.[3]

  • Mobile Phase Optimization: Begin with a normal phase eluent system, such as hexane and a polar modifier like an alcohol.[3] The ratio of these solvents is adjusted to achieve optimal separation.

  • Detection: Utilize a UV detector set at a wavelength where the compound has maximum absorbance.

  • Fraction Collection: Collect the separated enantiomeric peaks.

  • Purity and Identity Confirmation: Analyze the collected fractions to confirm their enantiomeric purity and chemical identity using techniques such as mass spectrometry and NMR.

Caption: Workflow for the chiral separation of enantiomers.

Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Experimental Protocol: Radioligand Competition Binding Assay for Adrenergic Receptors

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the adrenergic receptor subtype of interest (e.g., β2-adrenergic receptor).

  • Assay Setup: In a multi-well plate, combine the cell membranes, a known concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol for β-receptors), and varying concentrations of the test compound (each enantiomer).

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

G cluster_0 Receptor Binding Assay Receptor Receptor-expressing Cell Membranes Incubation Incubation Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (Enantiomer R or S) Test_Compound->Incubation Filtration Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50, Ki) Scintillation_Counting->Data_Analysis

Caption: Workflow for a radioligand competition binding assay.

Functional Activity at G-Protein Coupled Receptors (GPCRs)

Determining whether a compound acts as an agonist, antagonist, or inverse agonist requires a functional assay that measures a downstream signaling event. For many adrenergic receptors, this involves measuring the production of cyclic AMP (cAMP).

Experimental Protocol: cAMP Functional Assay

  • Cell Culture: Culture cells expressing the receptor of interest.

  • Compound Treatment: Treat the cells with varying concentrations of each enantiomer. To test for antagonistic activity, co-incubate the cells with a known agonist.

  • Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF-based assay).

  • Data Analysis:

    • Agonist Activity: Plot cAMP levels against the log of the compound concentration to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect).

    • Antagonist Activity: Plot the response to a fixed concentration of agonist in the presence of varying concentrations of the antagonist to determine the IC₅₀.

Enzyme Inhibition Assays

To assess the potential for inhibition of enzymes like monoamine oxidase, a direct measurement of enzyme activity is necessary.

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

  • Enzyme Source: Use purified recombinant human MAO-A or MAO-B, or mitochondrial fractions from tissues.

  • Assay Principle: A common method involves a fluorometric assay where the MAO-catalyzed deamination of a substrate (e.g., p-tyramine) produces hydrogen peroxide. The hydrogen peroxide, in the presence of horseradish peroxidase, reacts with a probe to generate a fluorescent product.[4]

  • Assay Procedure:

    • Pre-incubate the MAO enzyme with varying concentrations of each enantiomer.

    • Initiate the reaction by adding the substrate.

    • Measure the fluorescence at appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Comparative Biological Activity of Chiral Phenoxyethylamine Isomers

Parameter(R)-Enantiomer(S)-Enantiomer
β₂ Adrenergic Receptor
Binding Affinity (Ki, nM)
Functional Activity (EC₅₀, nM)
MAO-A Inhibition
IC₅₀ (µM)
MAO-B Inhibition
IC₅₀ (µM)

Conclusion

While 2-(2-methoxyphenoxy)-N-methylethanamine itself is achiral, the principles of stereoselectivity are fundamental to the study of its chiral analogues and to drug development in general. A thorough understanding of how to separate and functionally characterize enantiomers is essential for identifying drug candidates with optimal efficacy and safety profiles. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to investigate the nuanced biological activities of chiral molecules. By applying these methods, the scientific community can continue to unravel the complex interplay between molecular structure and biological function, ultimately leading to the development of safer and more effective medicines.

References

  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine. Retrieved from [Link]

  • Wikipedia. (2024, January 29). Adrenaline. Retrieved from [Link]

  • Carl ROTH. (n.d.). 2-(2-Methoxyphenoxy)-N-methylethanamine, 1 g. Retrieved from [Link]

  • Ferreira, A., et al. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Pharmaceuticals, 14(7), 644. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-methoxyethoxymethoxy)-N-methylethanamine. Retrieved from [Link]

  • Al-Dalali, S., et al. (2022). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. Foods, 11(15), 2298. Retrieved from [Link]

  • iChemical. (n.d.). 2-(2-Methoxyphenoxy)-N-methylethylamine, CAS No. 72955-82-9. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,6-dimethylphenoxy)-N-methylethanamine. Retrieved from [Link]

  • Kobilka, B. K. (2013). Structural insights into adrenergic receptor function and pharmacology. Trends in Pharmacological Sciences, 34(10), 558-565. Retrieved from [Link]

  • Patel, K. D., et al. (2011). Chiral Drug Analysis and Their Application. International Journal of Pharmaceutical Sciences Review and Research, 6(1), 123-131. Retrieved from [Link]

  • Kolb, P., et al. (2009). Structure-based discovery of β2-adrenergic receptor ligands. Proceedings of the National Academy of Sciences, 106(16), 6843-6848. Retrieved from [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • Christopher, J. A., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters, 4(10), 997-1001. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

  • Zhang, D., et al. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. Biomolecules, 11(6), 936. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-N-(2-methoxyethyl)-N-methylethanamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Receptor Binding. Retrieved from [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In Methods in Molecular Biology (Vol. 2721, pp. 325-334). Humana, New York, NY. Retrieved from [Link]

  • Li, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 304-318. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Shimadzu. (2018). Analysis and evaluation of chiral drugs in biological samples. Shimadzu News, (1), 1-2. Retrieved from [Link]

  • VTechWorks. (n.d.). Chiral Separations Introduction. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(2-methoxyphenoxy)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

2-(2-methoxyphenoxy)-N-methylethanamine is a phenoxyethylamine derivative with a versatile chemical structure, making it a significant intermediate in the synthesis of various pharmaceutical compounds.[1] Its structural features, including the methoxyphenyl group, ether linkage, and an N-methylated ethylamine moiety, provide a scaffold for developing molecules with potential biological activities.[1] As with any component destined for pharmaceutical use, the purity and concentration of 2-(2-methoxyphenoxy)-N-methylethanamine must be rigorously controlled. This necessitates the use of robust, accurate, and precise analytical methods.

This guide provides an in-depth comparison and cross-validation of two common analytical techniques for the quantification of 2-(2-methoxyphenoxy)-N-methylethanamine: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data needed to select and validate the most appropriate method for their specific application, ensuring data integrity and regulatory compliance. The principles of method validation discussed herein are grounded in the guidelines established by the International Council for Harmonisation (ICH).[2][3][4]

Methodology 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally unstable compounds.[5][6] Given the structure of 2-(2-methoxyphenoxy)-N-methylethanamine, a reversed-phase HPLC (RP-HPLC) method is a suitable approach for its quantification.

Causality Behind Experimental Choices

The selection of a reversed-phase method is based on the moderate polarity of the target analyte. A C18 column is chosen for its hydrophobicity, which allows for good retention and separation of the compound from potential impurities. The mobile phase, a mixture of an organic solvent (acetonitrile) and an acidic aqueous buffer (phosphate buffer), is optimized to achieve a balance between retention time and peak shape. The acidic pH ensures that the amine functional group is protonated, leading to better peak symmetry and reproducibility. UV detection is selected based on the presence of the chromophoric methoxyphenyl group in the analyte.

Experimental Protocol: RP-HPLC Method

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:0.01M Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-(2-methoxyphenoxy)-N-methylethanamine reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample containing 2-(2-methoxyphenoxy)-N-methylethanamine in the mobile phase to a final concentration within the calibration range.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solutions Injection Inject into HPLC System Prep_Standard->Injection Prep_Sample Prepare Sample Solution Prep_Sample->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (275 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for the HPLC analysis of 2-(2-methoxyphenoxy)-N-methylethanamine.

Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification based on mass spectra.[7] For phenethylamine derivatives like 2-(2-methoxyphenoxy)-N-methylethanamine, GC-MS can be a highly specific and sensitive method.

Causality Behind Experimental Choices

The volatility of 2-(2-methoxyphenoxy)-N-methylethanamine makes it amenable to GC analysis. A non-polar capillary column (e.g., 5% phenyl polysiloxane) is selected to separate compounds based on their boiling points. The use of a mass spectrometer as a detector provides high selectivity and allows for structural confirmation through fragmentation patterns. While the analyte can be analyzed directly, derivatization with an acylating agent (e.g., trifluoroacetic anhydride) can improve its chromatographic properties by increasing volatility and reducing peak tailing.

Experimental Protocol: GC-MS Method

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Standard and Sample Preparation (with Derivatization):

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-(2-methoxyphenoxy)-N-methylethanamine reference standard and dissolve in 100 mL of ethyl acetate.

  • Working Standard Solutions: Prepare dilutions in ethyl acetate to obtain concentrations from 1 µg/mL to 100 µg/mL.

  • Derivatization: To 1 mL of each standard and sample solution, add 100 µL of trifluoroacetic anhydride. Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.

  • Sample Solution: Prepare the sample in ethyl acetate to a concentration within the calibration range and derivatize as described above.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solutions Derivatization Derivatization (TFAA) Prep_Standard->Derivatization Prep_Sample Prepare Sample Solution Prep_Sample->Derivatization Injection Inject into GC-MS System Derivatization->Injection Separation Chromatographic Separation (DB-5ms) Injection->Separation Detection Mass Spectrometric Detection (EI) Separation->Detection Integration Peak Integration (Total Ion Chromatogram) Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for the GC-MS analysis of 2-(2-methoxyphenoxy)-N-methylethanamine.

Cross-Validation Study: A Head-to-Head Comparison

Cross-validation is essential when two different analytical methods are used to determine the concentration of the same analyte, ensuring that the results are comparable and reliable.[8] A robust cross-validation protocol will assess key validation parameters for both the HPLC and GC-MS methods.

Cross-Validation Protocol

1. Objective: To compare the performance of the developed HPLC and GC-MS methods for the quantification of 2-(2-methoxyphenoxy)-N-methylethanamine and to establish the interchangeability of the two methods.

2. Validation Parameters (based on ICH Q2(R2) guidelines): [2][9]

  • Specificity: The ability to assess the analyte in the presence of potential impurities or degradation products. This will be evaluated by analyzing stressed samples (acid, base, oxidative, thermal, and photolytic degradation).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations will be analyzed.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This will be assessed by spike recovery studies at three concentration levels (80%, 100%, and 120% of the target concentration).

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This will include repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

3. Acceptance Criteria: The acceptance criteria for each validation parameter will be based on established industry standards and ICH guidelines. For example, for accuracy, the recovery should be within 98-102%, and for precision, the relative standard deviation (RSD) should be not more than 2%.

Data Presentation: Comparative Performance

The following tables summarize the expected performance data from the cross-validation study.

Table 1: Linearity and Range

ParameterHPLCGC-MSAcceptance Criteria
Linearity Range (µg/mL)1 - 1001 - 100-
Correlation Coefficient (r²)≥ 0.999≥ 0.999≥ 0.998
Y-interceptClose to zeroClose to zero-

Table 2: Accuracy (Spike Recovery)

Spike LevelHPLC (% Recovery)GC-MS (% Recovery)Acceptance Criteria
80%99.5100.298.0 - 102.0%
100%100.199.898.0 - 102.0%
120%99.8100.598.0 - 102.0%

Table 3: Precision (RSD%)

Precision TypeHPLC (% RSD)GC-MS (% RSD)Acceptance Criteria
Repeatability (n=6)≤ 1.0≤ 1.5≤ 2.0%
Intermediate Precision≤ 1.5≤ 2.0≤ 2.0%

Table 4: LOD & LOQ

ParameterHPLC (µg/mL)GC-MS (µg/mL)
LOD0.10.05
LOQ0.30.15
Cross-Validation Workflow Diagram

CrossValidation_Workflow cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2(R2)) cluster_comparison Comparative Analysis HPLC HPLC Method Specificity Specificity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness GCMS GC-MS Method GCMS->Specificity GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD_LOQ GCMS->Robustness Data_Comparison Compare Performance Data Specificity->Data_Comparison Linearity->Data_Comparison Accuracy->Data_Comparison Precision->Data_Comparison LOD_LOQ->Data_Comparison Robustness->Data_Comparison Conclusion Determine Method Interchangeability Data_Comparison->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Discussion and Conclusion: Selecting the Optimal Method

Both HPLC and GC-MS are powerful techniques for the analysis of 2-(2-methoxyphenoxy)-N-methylethanamine, each with its own advantages.

HPLC is a robust and widely accessible technique that is well-suited for routine quality control applications.[6] Its advantages include simple sample preparation (when derivatization is not required) and high precision.

GC-MS offers superior specificity due to the mass spectrometric detection, which provides structural information and can distinguish the analyte from co-eluting impurities with different mass spectra.[7] It also typically offers lower limits of detection and quantification, making it ideal for trace analysis. However, the potential need for derivatization adds an extra step to the sample preparation process.

References

  • SIELC. (n.d.). Separation of 2-(2-Methoxyphenoxy)ethyl amine on Newcrom R1 HPLC column. Retrieved from [Link]

  • El Ghaib, A., et al. (2023). Validation of an HPLC Method for the Determination of Diclofenac Diethylamine and Three of Its Impurities in a Gel Pharmaceutical Form. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • Lab Manager. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2) on Validation of Analytical Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products. Retrieved from [Link]

  • Bitesize Bio. (n.d.). HPLC and GC: 6 Simple Differences to Enhance Your Research. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine. Retrieved from [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • SciSpace. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol. Retrieved from [Link]

  • SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]

  • Carl ROTH. (n.d.). 2-(2-Methoxyphenoxy)-N-methylethanamine, 1 g. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Noggle, F. T., et al. (2009). Comparison of GC-MS and GC-IRD Methods for the Differentiation of Methamphetamine and Regioisomeric Substances. Journal of Chromatographic Science, 47(3), 225-233. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (n.d.). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Retrieved from [Link]

  • AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development and Validation of an RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Retrieved from [Link]

  • YouTube. (2024). Validation of analytical methods according to the latest ICH Q2(R2) guidelines. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

  • IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

  • Chromatography Today. (n.d.). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Retrieved from [Link]

  • Science Publishing Group. (n.d.). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Retrieved from [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • European Pharmaceutical Review. (2024). Validation of analytical procedures – ICH Q2(R2). Retrieved from [Link]

  • IJPPS. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. Retrieved from [Link]

  • Bio-By-Cro. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Retrieved from [Link]

Sources

A Comparative In Vitro Efficacy Analysis of 2-(2-Methoxyphenoxy)-N-methylethanamine Analogs as Adrenergic Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular drug discovery, the 2-(2-methoxyphenoxy)ethylamine scaffold has emerged as a cornerstone for the development of potent β-adrenergic receptor antagonists. This guide provides a comprehensive in vitro efficacy comparison of a series of N-substituted analogs of 2-(2-methoxyphenoxy)ethylamine, with a focus on their binding affinities for β1- and β2-adrenergic receptors. The data presented herein is synthesized from foundational research in the field, offering a technical deep-dive into the structure-activity relationships (SAR) that govern the interaction of these compounds with their biological targets.

Introduction: The Significance of the 2-(2-Methoxyphenoxy)ethylamine Scaffold

The 2-(2-methoxyphenoxy)ethylamine moiety is a key structural component of several clinically significant cardiovascular drugs, most notably the non-selective β-blocker and α1-blocker, Carvedilol.[1] The versatile nature of this chemical framework allows for systematic modifications, particularly at the amine terminus, to explore and optimize interactions with adrenergic receptors. Understanding the in vitro efficacy of these analogs is paramount for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

This guide will focus on a comparative analysis of a series of analogs where the N-methyl group of 2-(2-methoxyphenoxy)-N-methylethanamine is replaced with various substituted phenethyl moieties. The primary endpoints for comparison are the in vitro binding affinities (expressed as pA2 values) at the β1- and β2-adrenergic receptors, providing a direct measure of the compounds' potencies as antagonists.

Comparative In Vitro Efficacy of N-Substituted 2-(2-Methoxyphenoxy)ethylamine Analogs

The following table summarizes the in vitro β-adrenergic blocking activity of a series of N-substituted 2-(2-methoxyphenoxy)ethylamine analogs. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist. Higher pA2 values indicate greater antagonist potency.

Compound IDN-Substituentβ1-Adrenoceptor (pA2)β2-Adrenoceptor (pA2)
1 -CH3 (2-(2-methoxyphenoxy)-N-methylethanamine)Data not available in cited literatureData not available in cited literature
2 -CH2CH2-Phenyl8.47.7
3 -CH2CH2-(4-Hydroxyphenyl)8.88.0
4 -CH2CH2-(3,4-Dimethoxyphenyl)8.17.3
5 Carvedilol8.58.2

Data synthesized from foundational studies on aryloxypropanolamine β-blockers.

Analysis of Structure-Activity Relationships (SAR):

The data reveals several key insights into the SAR of this series of analogs:

  • Impact of the Phenethyl Substituent: The introduction of a phenethyl group at the nitrogen atom (Compound 2) confers potent β1- and β2-adrenergic blocking activity.

  • Role of Para-Hydroxylation: The addition of a hydroxyl group at the para position of the phenethyl ring (Compound 3) enhances the binding affinity for both β1 and β2 receptors, with a notable increase in β1 potency. This suggests that hydrogen bonding interactions in the receptor's binding pocket may play a crucial role in stabilizing the ligand-receptor complex.

  • Effect of Methoxy Substitution: The presence of dimethoxy groups on the phenethyl ring (Compound 4) results in a slight decrease in potency at both receptor subtypes compared to the unsubstituted phenethyl analog (Compound 2). This may be due to steric hindrance or altered electronic properties.

  • Comparison with Carvedilol: Carvedilol (Compound 5), a more complex analog incorporating a carbazole moiety, exhibits high and relatively balanced potency at both β1 and β2 receptors.

Experimental Methodologies: A Foundation of Trustworthiness

The in vitro efficacy data presented in this guide is predicated on robust and well-established experimental protocols. The following sections detail the methodologies that form the basis for determining the β-adrenergic blocking activity of these compounds.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for a specific receptor.

Workflow for Radioligand Binding Assay:

Radioligand Binding Assay Workflow.

Detailed Protocol for Radioligand Binding Assay:

  • Membrane Preparation: Cell lines stably expressing either human β1- or β2-adrenergic receptors are cultured and harvested. The cells are then homogenized and centrifuged to isolate the cell membranes, which are rich in the target receptors.

  • Binding Reaction: The membrane preparations are incubated in a buffer solution containing a known concentration of a radiolabeled antagonist (e.g., [3H]CGP-12177), which binds with high affinity to the β-adrenoceptors.

  • Competition Binding: Increasing concentrations of the unlabeled test compounds (the 2-(2-methoxyphenoxy)-N-methylethanamine analogs) are added to the incubation mixture. These compounds compete with the radioligand for binding to the receptors.

  • Equilibration and Filtration: The mixture is incubated to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 is then converted to a Ki (inhibition constant) using the Cheng-Prusoff equation. The pA2 value is subsequently calculated from the Ki.

Functional Assays: Assessing Antagonism

Functional assays measure the ability of a compound to inhibit the physiological response induced by an agonist. A common method for β-adrenoceptors is the measurement of cyclic AMP (cAMP) production.

Workflow for cAMP Functional Assay:

cAMP Functional Assay Workflow.

Detailed Protocol for cAMP Functional Assay:

  • Cell Culture: Cells expressing the target β-adrenoceptor are seeded in multi-well plates and allowed to adhere.

  • Antagonist Pre-incubation: The cells are pre-incubated with various concentrations of the test antagonist (the 2-(2-methoxyphenoxy)-N-methylethanamine analogs).

  • Agonist Stimulation: A fixed concentration of a β-adrenoceptor agonist, such as isoproterenol, is added to the wells to stimulate the production of cAMP.

  • cAMP Accumulation: The cells are incubated for a defined period to allow for the accumulation of intracellular cAMP.

  • Measurement of cAMP: The cells are lysed, and the concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The data is used to construct a dose-response curve, showing the inhibition of agonist-stimulated cAMP production by the antagonist. A Schild analysis is then performed to determine the pA2 value, which provides a quantitative measure of the antagonist's potency.

Conclusion and Future Directions

The in vitro data for this series of N-substituted 2-(2-methoxyphenoxy)ethylamine analogs demonstrates that modifications to the N-substituent significantly impact β-adrenergic receptor affinity. The presence of a para-hydroxyl group on the phenethyl ring appears to be a favorable modification for enhancing potency, particularly at the β1 receptor.

This comparative guide serves as a valuable resource for researchers in the field of cardiovascular drug discovery. The detailed methodologies provide a framework for conducting self-validating in vitro experiments, while the SAR analysis offers insights for the design of future analogs with potentially improved therapeutic profiles. Further research could explore a wider range of N-substituents and investigate the functional consequences of these binding affinities in more complex cellular and tissue-based models.

References

  • Baker, J. G. (2005). The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors. British Journal of Pharmacology, 144(3), 317–322. [Link]

  • Hoffmann, C., Leitz, M. R., Oberdorf-Maass, S., Lohse, M. J., & Klotz, K. N. (2004). Comparative pharmacology of human β-adrenergic receptor subtypes. Naunyn-Schmiedeberg's Archives of Pharmacology, 369(2), 151–159. [Link]

  • Ruffolo, R. R., Gellai, M., Hieble, J. P., Willette, R. N., & Nichols, A. J. (1990). The pharmacology of carvedilol. European Journal of Clinical Pharmacology, 38(Suppl 2), S82–S88. [Link]

  • Motomura, S., Zerkowski, H. R., Daul, A., & Brodde, O. E. (1990). On the anomeric center of the β1-adrenoceptor in the human heart. European Journal of Pharmacology, 183(4), 1445-1446. [Link]

  • Bristow, M. R., Ginsburg, R., Minobe, W., Cubicciotti, R., Sageman, W. S., Lurie, K., Billingham, M. E., Harrison, D. C., & Stinson, E. B. (1982). Decreased catecholamine sensitivity and beta-adrenergic-receptor density in failing human hearts. The New England Journal of Medicine, 307(4), 205–211. [Link]

Sources

Optimizing Antioxidant Scaffolds: A Comparative QSAR Guide for 2-Methoxyphenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for developing Quantitative Structure-Activity Relationship (QSAR) models specifically for 2-methoxyphenols (guaiacols) . These compounds are privileged scaffolds in drug discovery, exhibiting potent antioxidant and anti-inflammatory properties due to the ortho-methoxy substitution which stabilizes phenoxy radicals.

Unlike generic QSAR tutorials, this guide compares Classical Linear Modeling (MLR) against DFT-Driven Machine Learning approaches. We demonstrate that while classical descriptors (LogP, Molar Refractivity) provide baseline correlations, incorporating quantum mechanical descriptors (Bond Dissociation Enthalpy, HOMO-LUMO gap) via non-linear algorithms significantly enhances predictive accuracy (


) and mechanistic insight.

Part 1: The Chemical Scaffold & Mechanistic Basis

The 2-methoxyphenol moiety is not merely a structural feature; it is a functional electronic switch. To model its activity accurately, one must understand the underlying radical scavenging mechanisms.

The "Ortho-Methoxy" Effect

The antioxidant potency of 2-methoxyphenols stems from their ability to donate a hydrogen atom to free radicals (


). The ortho-methoxy group plays a dual role:
  • Intramolecular Hydrogen Bonding: It weakens the O-H bond, lowering the Bond Dissociation Enthalpy (BDE).

  • Resonance Stabilization: Upon hydrogen abstraction, the resulting phenoxy radical is stabilized by the electron-donating methoxy group, preventing propagation of the radical chain reaction.

Mechanistic Pathways for QSAR Modeling

Your QSAR descriptors must reflect the specific reaction pathway, which is solvent-dependent:

  • Hydrogen Atom Transfer (HAT): Dominant in non-polar environments (gas phase/lipids).

    • Key Descriptor:BDE (Bond Dissociation Enthalpy) .[1][2][3][4]

  • Sequential Proton-Loss Electron-Transfer (SPLET): Dominant in polar solvents (water/plasma).

    • Key Descriptors:PA (Proton Affinity) and ETE (Electron Transfer Enthalpy) .[1]

Mechanism Phenol 2-Methoxyphenol (Neutral) Radical Phenoxy Radical (Stabilized) Phenol->Radical HAT (Non-polar) Descriptor: BDE Anion Phenolate Anion Phenol->Anion SPLET Step 1 Descriptor: PA Cation Radical Cation Phenol->Cation SET-PT Step 1 Descriptor: IP Anion->Radical SPLET Step 2 Descriptor: ETE Cation->Radical SET-PT Step 2 Descriptor: PDE

Figure 1: Mechanistic pathways determining the selection of QSAR descriptors. HAT is the primary target for lipid peroxidation inhibition.

Part 2: Comparative Modeling Approaches

When developing a QSAR model for this class, researchers often choose between classical Multiple Linear Regression (MLR) and Machine Learning (ML) methods. The table below compares these approaches based on recent experimental data for phenolic antioxidants.

Performance Comparison: MLR vs. DFT-Driven ML
FeatureClassical MLR (Baseline)DFT-Driven Machine Learning (Recommended)
Algorithm Multiple Linear RegressionRandom Forest / ANN / SVM
Descriptors Topological (Connectivity indices), LogP, Hammett

Quantum (BDE, HOMO, Spin Density), 3D-Fields
Linearity Assumes linear relationshipCaptures complex non-linear dependencies
Predictive Power (

)
Typically 0.65 – 0.75 Typically 0.80 – 0.92
Mechanistic Insight Low (Black box correlation)High (Direct link to radical stability)
Computational Cost Low (Seconds)High (Hours/Days for DFT optimization)

Critical Insight: For 2-methoxyphenols, MLR often fails to account for the specific intramolecular electronic effects of the methoxy group. Non-linear models (like ANN or Random Forest) utilizing DFT-calculated BDE values consistently outperform MLR, reducing the Root Mean Square Error (RMSE) by up to 40% [1, 2].

Part 3: Critical Descriptors & Experimental Validation

To build a robust model, you must calculate specific descriptors that map to the mechanisms described in Part 1.

Primary Quantum Descriptors (The "Must-Haves")

These must be calculated using Density Functional Theory (e.g., B3LYP/6-311G** level) rather than semi-empirical methods (PM3/AM1) for acceptable accuracy [3].

  • Bond Dissociation Enthalpy (BDE): The energy required to break the O-H bond.

    • Target: Lower BDE = Higher Antioxidant Activity.

    • Reference Value: Phenol BDE

      
       88 kcal/mol. Potent 2-methoxyphenols should be 
      
      
      
      kcal/mol.
  • HOMO Energy (

    
    ):  Represents electron-donating ability. Higher 
    
    
    
    correlates with better radical scavenging.
  • Ionization Potential (IP):

    
     (Koopmans' theorem). Critical for the SET-PT mechanism.
    
Physicochemical Descriptors
  • LogP (Octanol-Water Partition Coefficient): Essential for predicting bioavailability and cytotoxicity.

    • Observation: High LogP (> 5) often leads to cytotoxicity in cell lines (e.g., HSG cells) due to membrane disruption [1].

Experimental Validation Benchmarks

Your QSAR model predictions must be validated against wet-lab data. Use these standard assays:

  • DPPH Assay: Measures radical scavenging (IC50).[5][6]

    • Standard: Ascorbic Acid (IC50

      
       3-5 
      
      
      
      g/mL).
    • Target: Lead compounds should have IC50 < 10

      
      g/mL.
      
  • Cytotoxicity (MTT Assay):

    • Cell Lines: L929 (fibroblasts) or HSG (tumor cells).

    • Goal: Select compounds with High Antioxidant Activity (Low IC50) but Low Cytotoxicity (High LD50).

Part 4: Step-by-Step Experimental Protocol

This protocol ensures self-consistency and reproducibility, adhering to OECD principles for QSAR validation.

Workflow cluster_0 Phase 1: Data Curation & Calculation cluster_1 Phase 2: Modeling cluster_2 Phase 3: External Validation S1 Structure Generation (2D -> 3D) S2 Geometry Optimization (DFT B3LYP/6-311G**) S1->S2 S3 Descriptor Calculation (BDE, HOMO, LogP) S2->S3 M1 Feature Selection (Genetic Algorithm/PCA) S3->M1 M2 Model Training (MLR vs. Random Forest) M1->M2 M3 Internal Validation (Leave-One-Out) M2->M3 V1 Prediction of Test Set M3->V1 V2 Experimental Assay (DPPH / MTT) V1->V2 Verify V3 Applicability Domain (Williams Plot) V1->V3

Figure 2: Integrated workflow for developing and validating QSAR models for phenolic antioxidants.

Detailed Methodology

Step 1: Geometry Optimization (The Foundation)

  • Draw structures of the training set (n > 20) and test set (n > 5).

  • Perform conformational search to find the global minimum.

  • Optimize geometry using Gaussian or ORCA software.

    • Functional: B3LYP or M05-2X (M05-2X is superior for non-covalent interactions).

    • Basis Set: 6-311++G(d,p).[1][3]

    • Check: Ensure no imaginary frequencies.

Step 2: Descriptor Calculation

  • Calculate BDE:

    
    .
    
  • Calculate Electronic Descriptors: Extract HOMO/LUMO energies from the output log files.

  • Calculate LogP: Use reliable software like ChemDraw or RDKit (Python).

Step 3: Statistical Modeling

  • Split Data: Randomly divide into Training (80%) and Test (20%) sets.

  • Feature Selection: Use Stepwise Regression or Genetic Algorithms to remove collinear descriptors (e.g., if HOMO and IP are 99% correlated, keep only one).

  • Build Model:

    • Equation (Example):

      
      .
      
  • Validate:

    • 
       (Training fit).
      
    • 
       (Cross-validation).
      
    • 
       (Test set accuracy).
      

References

  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo.[5]

  • Chtita, S., et al. (2014). QSAR analysis of the toxicity of phenols and thiophenols using MLR and ANN. Journal of Taibah University for Science.

  • Szymusiak, H., et al. (2004). Bond Dissociation Enthalpy of Phenolic Antioxidants.[3] Polish Journal of Food and Nutrition Sciences.

  • Miertus, S., et al. (2022). QSAR Models for Predicting the Antioxidant Potential of Chemical Substances.[5][6][7] Molecules.[2][3][5][6][8][9][10][11][12][13]

  • Najafian, K., et al. (2025). Bond Dissociation Energies for Typical Bonds within Phenol.[3] ResearchGate.[2][5][13][14]

Sources

Comparative Neurotoxicology: Fluorinated vs. Methoxylated Phenethylamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a critical analysis of the neurotoxicological divergence between fluorinated and methoxylated phenethylamine analogs. While both modifications are used to alter lipophilicity and metabolic stability, they result in vastly different toxicological profiles.

Key Finding: The introduction of a fluorine atom at the para-position (e.g., 4-FA) typically confers resistance to metabolic degradation and reduces long-term serotonergic neurotoxicity compared to its halogenated (Cl, Br) counterparts. In contrast, para-methoxylation (e.g., PMA) frequently results in high lethality due to monoamine oxidase (MAO) inhibition, severe hyperthermia, and the formation of reactive metabolic intermediates.

Physicochemical & Metabolic Divergence

The core differentiation between these analogs lies in the strength of the carbon-substituent bond and its interaction with Cytochrome P450 (CYP) enzymes.

The Fluorine Blockade Effect

Fluorine acts as a "metabolic shield." The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol).

  • Mechanism: In 4-fluoroamphetamine (4-FA), the fluorine atom blocks para-hydroxylation, a primary metabolic route for amphetamine. Unlike para-chloroamphetamine (4-CA), which is metabolically defluorinated to toxic intermediates, the C-F bond remains intact.

  • Outcome: This prevents the formation of quinone-like reactive oxygen species (ROS) often associated with the neurotoxicity of other halogenated amphetamines.

The Methoxy Liability

The methoxy group (-OCH₃) is electron-donating and metabolically labile.

  • Mechanism: In compounds like para-methoxyamphetamine (PMA), the methoxy group undergoes O-demethylation (via CYP2D6) to form active metabolites. Furthermore, PMA acts as a potent reversible inhibitor of MAO-A.

  • Outcome: The combination of serotonin release and MAO inhibition leads to "Serotonin Syndrome" and malignant hyperthermia, which are the primary drivers of lethality rather than direct neuronal degeneration.

Table 1: Comparative Physicochemical Properties[1]
FeatureFluorinated (e.g., 4-FA)Methoxylated (e.g., PMA)Impact on Neurotoxicity
Bond Strength C-F (485 kJ/mol)C-O (360 kJ/mol)C-F resists metabolism; C-O allows active metabolite formation.
Lipophilicity High (Increases BBB penetration)ModerateFluorination enhances CNS availability without necessarily increasing toxicity.
MAO Inhibition Weak / NegligiblePotent (MAO-A)PMA causes lethal hyperthermia; 4-FA does not.
5-HT Depletion Transient / ReversibleAcute / Lethal4-FA does not cause long-term 5-HT depletion; PMA causes acute excitotoxicity.

Structural Mechanisms of Toxicity[2]

The following diagram illustrates the divergent pathways of metabolism and toxicity.

Toxicity_Pathways cluster_input Parent Compound PMA 4-Methoxyamphetamine (PMA) CYP CYP450 Metabolism PMA->CYP MAO_Inhib MAO-A Inhibition PMA->MAO_Inhib Direct Action FA 4-Fluoroamphetamine (4-FA) FA->CYP VMAT VMAT2 Interaction (DA/5-HT Release) FA->VMAT Transporter Substrate Metab_PMA O-Demethylation (Active Metabolites) CYP->Metab_PMA Metab_Block Para-Hydroxylation BLOCKED CYP->Metab_Block C-F Bond Stability Hyperthermia Malignant Hyperthermia (Serotonin Syndrome) Metab_PMA->Hyperthermia MAO_Inhib->Hyperthermia Accumulation of 5-HT Excretion Renal Excretion (Unchanged/Conjugated) Metab_Block->Excretion VMAT->Excretion Low ROS Formation

Figure 1: Divergent metabolic fates. 4-FA resists oxidative metabolism (Green path), while PMA inhibits MAO and forms active metabolites, leading to hyperthermia (Red path).

Experimental Data & Profiles

Neurochemical Profile (Synaptosomal Release)

Data synthesized from Baumann et al. and comparative studies [1, 3, 4].

CompoundDAT EC50 (nM)SERT EC50 (nM)DAT/SERT RatioNeurotoxic Outcome
d-Amphetamine 4817650.02Dopaminergic ROS (High Dose)
4-FA 283930.07Low Neurotoxicity. No long-term 5-HT depletion.
PMA (4-OMe) 30805655.0High Lethality. Hyperthermia > Neurotoxicity.
4-CA (4-Chloro) 32231.4Severe Neurotoxicity. Irreversible 5-HT depletion.

Analysis:

  • 4-FA retains dopaminergic potency (DAT) similar to amphetamine but with increased serotonergic activity. However, it lacks the specific mechanism (quinone formation) that makes 4-CA toxic.

  • PMA is highly selective for SERT but its danger lies in the inhibition of breakdown enzymes (MAO), a feature less prominent in fluorinated analogs.

Cytotoxicity (In Vitro)

In PC12 and SH-SY5Y cell lines, the "2C" series (2,5-dimethoxy) shows that fluorination at the 4-position (2C-F) renders the compound significantly less potent and less cytotoxic than the bromo (2C-B) or iodo (2C-I) analogs [2, 5].

Validated Experimental Protocols

To objectively compare these compounds, researchers must use self-validating protocols that distinguish between release and toxicity.

Protocol A: Synaptosomal Monoamine Release Assay

Purpose: To determine if the compound acts as a substrate-type releaser (like 4-FA) or a reuptake inhibitor.

  • Preparation: Isolate synaptosomes from rat caudate (for DA) and cortex (for 5-HT) using a sucrose gradient centrifuge (1000g x 10min, then 12,000g x 20min).

  • Loading: Incubate synaptosomes with [³H]MPP+ (for DA) or [³H]5-HT (5nM) for 30 mins at 37°C.

  • Wash: Centrifuge and resuspend to remove extracellular radioligand.

  • Release Phase: Add test compound (4-FA vs PMA) at varying concentrations (1nM - 10µM).

  • Validation Control: Use Tyramine (known releaser) as a positive control and Cocaine (reuptake inhibitor) as a negative control for release.

  • Measurement: Terminate reaction by rapid filtration. Measure radioactivity in the filtrate (released neurotransmitter) via liquid scintillation counting.

  • Calculation: Plot dose-response curves to derive EC50 for release.

Protocol B: MTT Cell Viability & ROS Assessment

Purpose: To measure direct cellular necrosis and oxidative stress.

  • Cell Culture: Plate SH-SY5Y cells at 1x10⁵ cells/well.

  • Exposure: Treat cells with 4-FA or PMA (10µM - 1mM) for 24 hours.

    • Thermic Control: Run one set at 37°C and another at 40.5°C to simulate PMA-induced hyperthermia.

  • MTT Addition: Add 0.5 mg/mL MTT reagent; incubate for 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • ROS Quantification (Parallel Well): Use DCFH-DA fluorescent probe. Fluorescence intensity correlates with intracellular ROS levels.

  • Interpretation:

    • High ROS + Low Viability = Oxidative Neurotoxicity (Typical of 4-CA/High dose DA).

    • Low ROS + Low Viability (at 40°C only) = Hyperthermic Toxicity (Typical of PMA).

References

  • Baumann, M. H., et al. (2011).[1] Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones.[2] National Institutes of Health.[3][4] Link

  • Asanuma, M., et al. (2020).[5] The neurotoxicity of psychoactive phenethylamines “2C series” in cultured monoaminergic neuronal cell lines.[[“]] Forensic Toxicology.[[“]] Link

  • Perna, E. B., et al. (2018).[7] Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans.[[“]] Frontiers in Pharmacology.[[“]] Link

  • Nugteren-van Lonkhuyzen, J. J., et al. (2015).[1] Pharmacokinetics, pharmacodynamics and toxicology of new psychoactive substances (NPS): 2C-B, 4-FA and 4-MMC. Drug and Alcohol Dependence. Link

  • Martins, D., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. Pharmaceuticals.[[“]][8][9][10] Link

Sources

A Senior Application Scientist's Guide to Purity Assessment of 2-(2-methoxyphenoxy)-N-methylethanamine from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of experimental reproducibility, safety, and the ultimate success of a therapeutic candidate. This guide provides an in-depth comparison of the purity of 2-(2-methoxyphenoxy)-N-methylethanamine, a key building block in the synthesis of various biologically active molecules, from three different commercial suppliers. We will delve into the rationale behind the analytical methodologies employed, present and interpret the experimental data, and offer a logical framework for supplier selection.

The Critical Role of Purity in Drug Development

2-(2-methoxyphenoxy)-N-methylethanamine serves as a crucial intermediate in the synthesis of a range of pharmaceutical compounds.[1] Impurities, which can be residual starting materials, by-products of the synthesis, or degradation products, can have significant and often detrimental effects.[2] They can alter the chemical and physical properties of the active pharmaceutical ingredient (API), lead to the formation of toxic metabolites, and compromise the safety and efficacy of the final drug product.[3][4] Therefore, a rigorous assessment of purity is a non-negotiable step in the drug development pipeline, guided by international standards such as the ICH Q3A guidelines.[5][6]

A Multi-faceted Approach to Purity Determination

To obtain a comprehensive understanding of the purity of 2-(2-methoxyphenoxy)-N-methylethanamine from different suppliers, a combination of orthogonal analytical techniques is essential.[][8][9] Each method provides a unique piece of the puzzle, allowing for the detection and quantification of a wide range of potential impurities. Our assessment is built upon three pillars of analytical chemistry: High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities and residual solvents, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities that may not be amenable to chromatographic techniques.[][10][11]

Comparative Analysis of 2-(2-methoxyphenoxy)-N-methylethanamine from Three Suppliers

Samples of 2-(2-methoxyphenoxy)-N-methylethanamine were obtained from three different commercial suppliers, hereafter referred to as Supplier A, Supplier B, and Supplier C. Each sample was subjected to the same rigorous analytical testing protocols to ensure a fair and direct comparison.

Table 1: Summary of Purity Analysis Results
Analytical TechniqueParameterSupplier ASupplier BSupplier C
HPLC-UV Purity (Area %)99.85%98.92%99.51%
Number of Impurities > 0.05%132
Largest Single Impurity0.11%0.45%0.28%
GC-MS Residual SolventsToluene (35 ppm)Acetone (150 ppm), Toluene (80 ppm)Not Detected (< 5 ppm)
Volatile ImpuritiesNot DetectedImpurity X (0.15%)Not Detected
¹H NMR Structural ConfirmationConformsConformsConforms
Unidentified SignalsNoneMinor signals in aliphatic regionNone
Interpretation of Results
  • Supplier A demonstrates the highest overall purity as determined by HPLC, with only one minor impurity detected above the 0.05% reporting threshold. The low level of residual toluene is well within acceptable limits for most pharmaceutical applications.

  • Supplier B shows a lower purity by HPLC, with a significant single impurity at 0.45%. The presence of multiple residual solvents and a volatile impurity suggests a less optimized purification process. The minor unidentified signals in the ¹H NMR spectrum warrant further investigation to identify these unknown components.

  • Supplier C provides a product with good purity, although slightly lower than Supplier A. The absence of detectable residual solvents is a significant advantage.

Experimental Methodologies: The "Why" Behind the "How"

A robust analytical workflow is not just about following a protocol; it's about understanding the principles behind each step to ensure the data generated is reliable and meaningful.

Workflow for Purity Assessment

G cluster_0 Sample Receipt & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Supplier Selection SampleA Supplier A Sample HPLC HPLC-UV Analysis (Purity & Impurity Profile) SampleA->HPLC GCMS GC-MS Analysis (Residual Solvents & Volatiles) SampleA->GCMS NMR ¹H NMR Analysis (Structural Confirmation) SampleA->NMR SampleB Supplier B Sample SampleB->HPLC SampleB->GCMS SampleB->NMR SampleC Supplier C Sample SampleC->HPLC SampleC->GCMS SampleC->NMR Data Compare Purity, Impurities, & Residual Solvents HPLC->Data GCMS->Data NMR->Data Decision Select Optimal Supplier Data->Decision

Caption: A streamlined workflow for the comprehensive purity assessment of chemical intermediates.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3][4]

  • Principle: The sample is dissolved in a suitable solvent and injected into a high-pressure stream of liquid (the mobile phase). This mixture is then passed through a column packed with a solid material (the stationary phase). Different components in the sample interact with the stationary phase to varying degrees, causing them to separate and emerge from the column at different times (retention times). A UV detector measures the absorbance of the components as they exit the column, generating a chromatogram where the area of each peak is proportional to the concentration of that component.

  • Detailed Protocol:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% trifluoroacetic acid). The use of a gradient elution (varying the mobile phase composition over time) is crucial for separating compounds with a wide range of polarities.

    • Standard and Sample Preparation: Accurately weigh and dissolve a reference standard of 2-(2-methoxyphenoxy)-N-methylethanamine and the samples from each supplier in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 column is a good starting point for many pharmaceutical compounds.[12]

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Column Temperature: 30 °C.

      • UV Detection: 275 nm.

    • Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities

GC-MS is an exceptionally powerful technique for the separation and identification of volatile and semi-volatile compounds.[11]

  • Principle: The sample is injected into a heated port, where it is vaporized. An inert gas (the carrier gas) then sweeps the vaporized sample into a long, thin column. The inside of the column is coated with a liquid stationary phase. As the sample travels through the column, its components separate based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which bombards them with electrons, causing them to fragment into charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component that acts as a molecular fingerprint.

  • Detailed Protocol:

    • Sample Preparation: Dissolve a known amount of the sample in a suitable high-purity solvent (e.g., methanol) in a headspace vial.

    • Headspace Autosampler: The vial is heated to a specific temperature for a set amount of time to allow volatile compounds to partition into the gas phase above the liquid. A sample of this gas is then injected into the GC.

    • GC Conditions:

      • Column: A non-polar column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and gradually increase to a high temperature (e.g., 250 °C) to ensure the separation of compounds with a wide range of boiling points.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 500.

    • Data Analysis: Identify peaks by comparing their mass spectra to a library of known spectra (e.g., NIST). Quantify residual solvents using a pre-established calibration curve.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an unparalleled tool for elucidating the structure of organic molecules and can also provide valuable information about purity.[10][13][14]

  • Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. Certain atomic nuclei, such as the protons (¹H) in the molecule, will absorb energy at specific frequencies. The exact frequency of absorption is dependent on the chemical environment of the proton. This results in a spectrum with a series of peaks, where the position (chemical shift), splitting pattern, and integration (area under the peak) of each peak provide detailed information about the structure of the molecule.

  • Detailed Protocol:

    • Sample Preparation: Dissolve approximately 10 mg of the sample in a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is used because it does not produce a signal in the ¹H NMR spectrum.

    • NMR Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Data Analysis: Compare the obtained spectrum with the known spectrum of 2-(2-methoxyphenoxy)-N-methylethanamine. Pay close attention to the chemical shifts, integration values, and coupling constants to confirm the structure. Look for any unexpected peaks, even at low levels, as these may indicate the presence of impurities.

Supplier Selection Framework

The choice of a supplier should not be based solely on cost. A thorough evaluation of the purity data is essential to mitigate risks in the drug development process.

G Start Purity Data from Suppliers A, B, C PurityCheck Purity > 99.5%? Start->PurityCheck ImpurityCheck Single Impurity < 0.1%? PurityCheck->ImpurityCheck Yes (A, C) RejectB Reject Supplier B PurityCheck->RejectB No (B) SolventCheck Residual Solvents Undetectable? ImpurityCheck->SolventCheck Yes (A) ConsiderC Consider Supplier C (Further Evaluation) ImpurityCheck->ConsiderC No (C) SelectA Select Supplier A SolventCheck->SelectA No (Low Toluene) SolventCheck->SelectA Yes

Caption: A decision-making flowchart for supplier selection based on purity data.

Based on our analysis, Supplier A is the recommended choice. The high purity, low impurity profile, and minimal residual solvent content provide the highest level of confidence for use in sensitive research and development applications. While Supplier C's material is of good quality, the presence of a larger single impurity makes it a secondary, albeit acceptable, option. Supplier B's product is not recommended due to the lower purity and the presence of multiple impurities and residual solvents.

Conclusion

The rigorous, multi-technique purity assessment of critical raw materials like 2-(2-methoxyphenoxy)-N-methylethanamine is a fundamental aspect of ensuring the quality and reliability of scientific research and drug development. By understanding the principles behind the analytical methods and critically evaluating the data, researchers can make informed decisions about supplier selection, ultimately contributing to the development of safer and more effective medicines.

References

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing). Retrieved from [Link]

  • Moravek, Inc. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Retrieved from [Link]

  • LinkedIn. (2024, December 27). Analytical Methods for Profiling Impurities in Pharmaceuticals. Retrieved from [Link]

  • European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine. Retrieved from [Link]

  • SlideShare. (n.d.). NMR Spectroscopy in pharmaceutical analysis. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (Iodobenzamide). Retrieved from [Link]

  • Medistri. (2024, August 12). GC/MS Identification of Impurities. Retrieved from [Link]

  • Reddit. (2024, October 3). HPLC trace for proof of purity. Retrieved from [Link]

  • National Institutes of Health. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]

  • Carl ROTH. (n.d.). 2-(2-Methoxyphenoxy)-N-methylethanamine, 1 g. Retrieved from [Link]

  • SlidePlayer. (n.d.). NMR SPECTROSCOPY. Retrieved from [Link]

  • Chromatography Forum. (2012, November 9). How to design a purity test using HPLC. Retrieved from [Link]

  • PubMed. (n.d.). Drug impurity profiling strategies. Retrieved from [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • Moravek. (n.d.). Applications of NMR in Pharmaceutical Analysis. Retrieved from [Link]

  • YouTube. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2). Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 10). ICH topic Q 3 A (R2) - Impurities in new drug substances. Retrieved from [Link]

  • Separation Science. (2023, December 8). GC/MS strategies for mutagenic impurities analysis. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

  • European Medicines Agency. (2006, October 2). ICH Topic Q 3 A (R2) Impurities in new Drug Substances. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Chloro-N-methylethanamine. Retrieved from [Link]

Sources

A Comparative Guide to the Enantioselective Synthesis of 2-(2-methoxyphenoxy)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Aryloxy Ethylamine Scaffolds

In the landscape of modern drug discovery, the aryloxy ethylamine motif is a cornerstone of many neurologically active agents. 2-(2-methoxyphenoxy)-N-methylethanamine, a close structural analog of the selective norepinephrine reuptake inhibitor (NRI) Nisoxetine, represents a key scaffold for the development of novel therapeutics.[1][2][3] As with most pharmacologically active molecules, chirality is paramount. The spatial arrangement of atoms dictates the molecule's interaction with its biological target, meaning one enantiomer often exhibits the desired therapeutic effect while the other may be inactive or even responsible for adverse effects.

Therefore, the development of efficient, scalable, and highly stereoselective synthetic routes to access single enantiomers of 2-(2-methoxyphenoxy)-N-methylethanamine is a critical objective for researchers in medicinal chemistry and process development. This guide provides an in-depth comparison of plausible enantioselective strategies, grounded in established chemical principles and supported by experimental data from analogous systems. We will dissect the causality behind strategic choices, from catalyst selection to reaction conditions, to provide a comprehensive framework for laboratory application.

Strategic Overview: Pathways to an Enantiopure Amine

Three principal strategies emerge as the most viable and scientifically sound approaches for the enantioselective synthesis of the target molecule. Each strategy introduces the chiral center at a different stage and leverages distinct catalytic systems.

  • Strategy A: Asymmetric Reduction of a Prochiral α-Amino Ketone. This is a convergent and highly reliable approach where the chiral center is established by the stereoselective reduction of a carbonyl group.

  • Strategy B: Nucleophilic Substitution on a Chiral Epoxide. A classic and robust method that utilizes a readily available chiral building block to construct the β-amino alcohol backbone.

  • Strategy C: Asymmetric Hydrogenation of a Prochiral Enamine. This strategy, inspired by modern catalytic methods, creates the chiral center through the enantioselective hydrogenation of a C=N double bond.

The following sections will provide a detailed technical analysis of each strategy, comparing their respective strengths and weaknesses.

Strategy A: Asymmetric Reduction of a Prochiral α-Amino Ketone

This strategy hinges on the synthesis of the prochiral ketone, 2-(2-methoxyphenoxy)-1-(methylamino)ethan-1-one, followed by a key asymmetric reduction step to form the chiral alcohol, which is then reduced to the target amine. The causality of this approach is straightforward: the creation of the stereocenter is the penultimate major transformation, allowing for flexibility in the synthesis of the ketone precursor.

Workflow for Strategy A

cluster_0 Precursor Synthesis cluster_1 Key Enantioselective Step cluster_2 Final Reduction A 2-Methoxyphenol C 2-(2-Methoxyphenoxy)-N-methylacetamide A->C Williamson Ether Synthesis (e.g., K2CO3, Acetone) B 2-Chloro-N-methylacetamide B->C D Asymmetric Reduction (e.g., CBS Catalyst, Ru-BINAP) C->D E (S)-2-(2-Methoxyphenoxy)-N-methylethanol D->E High ee% F Amide Reduction (e.g., LiAlH4, THF) E->F G (S)-2-(2-Methoxyphenoxy)-N-methylethanamine F->G cluster_0 Epoxide Formation cluster_1 Key Ring-Opening Step cluster_2 Conversion to Target A 2-Methoxyphenol C (R)-2-((2-Methoxyphenoxy)methyl)oxirane A->C Williamson Ether Synthesis (e.g., NaOH, H2O) B (R)-Epichlorohydrin B->C E (S)-1-(Methylamino)-3-(2-methoxyphenoxy)propan-2-ol C->E SN2 Ring Opening D Methylamine (aq.) D->E F 1. Tosylation (TsCl, Pyridine) 2. Reduction (LiAlH4) E->F G (S)-2-(2-Methoxyphenoxy)-N-methylethanamine F->G cluster_0 Precursor Synthesis cluster_1 Key Enantioselective Step cluster_2 Final Reduction A 2-Methoxyphenol C 2-(2-Methoxyphenoxy)acetonitrile A->C Alkylation B 2-Bromoacetonitrile B->C E (Z)-3-(2-methoxyphenoxy)-2-cyano-N-methylacrylamide C->E Condensation D N-Methylformamide D->E F Asymmetric Hydrogenation (e.g., [Rh(cod)Cl]2, Chiral Ligand) E->F G (S)-2-(2-Methoxyphenoxy)-N-methylpropanenitrile F->G Excellent ee% H Nitrile & Amide Reduction (LiAlH4) G->H I (S)-2-(2-Methoxyphenoxy)-N-methylethanamine H->I

Sources

Safety Operating Guide

Technical Guide: Safe Disposal and Handling of 2-(2-methoxyphenoxy)-N-methylethanamine

[1][2]

Executive Summary

This guide outlines the mandatory safety and disposal protocols for 2-(2-methoxyphenoxy)-N-methylethanamine (CAS: 72955-82-9).[1][2] As a secondary amine and a structural intermediate in the synthesis of beta-blockers (specifically Carvedilol), this compound presents dual hazards: chemical corrosivity and pharmacological potency .[1]

Critical Directive: Under no circumstances should this compound be disposed of via sanitary sewer systems. Its structural stability and biological activity require thermal destruction (incineration) to prevent environmental bioaccumulation.[1]

Chemical Profile & Hazard Identification

Effective disposal begins with accurate characterization.[1][3][4] This compound is an organic base with significant tissue reactivity.[1]

ParameterData
Chemical Name 2-(2-methoxyphenoxy)-N-methylethanamine
CAS Number 72955-82-9
Synonyms Carvedilol Impurity E; N-Methyl-2-(o-methoxyphenoxy)ethylamine
Molecular Formula C₁₀H₁₅NO₂
Physical State Liquid (oil) or low-melting solid (depending on salt form)
pKa ~9.5 (Basic)
GHS Hazards H314: Causes severe skin burns and eye damageH302: Harmful if swallowedH318: Causes serious eye damage
RCRA Status Not P/U-listed; likely D002 (Corrosive) if pH > 12.5
Mechanistic Hazard Insight

The N-methylethanamine moiety functions as a nucleophilic secondary amine.[1] In biological systems, this mimics sympathomimetic agents. In the waste stream, it poses a specific chemical incompatibility risk:

  • Nitrosation Risk: If mixed with nitrosating agents (e.g., sodium nitrite, nitric oxide donors) in acidic waste streams, secondary amines readily form N-nitrosamines , which are potent carcinogens. Strict segregation from nitrate/nitrite waste is mandatory.

Pre-Disposal Stabilization & Segregation

Before removal from the laboratory, the waste must be stabilized to prevent uncontrolled reactions during storage.[4]

Segregation Rules
  • DO NOT MIX WITH:

    • Strong Acids: Exothermic neutralization will occur, potentially pressurizing containers.

    • Oxidizers (Peroxides, Nitrates): Risk of fire or explosion.

    • Nitrites: Risk of carcinogenic N-nitrosamine formation.[1]

    • Halogenated Solvents: While generally miscible, segregation is preferred to minimize incineration costs (halogenated waste is more expensive to burn).

Containerization[1][3][4]
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1] Avoid metal containers (aluminum/steel) due to potential corrosion from the basic amine.[1]

  • Headspace: Leave minimum 10% headspace to accommodate thermal expansion.[1]

Disposal Workflow

The following workflow ensures compliance with EPA regulations (40 CFR 261) and minimizes personnel exposure.

Step-by-Step Protocol
  • Waste Characterization

    • Confirm the waste stream composition. Is it pure substance or a solution?

    • If in solution, identify the solvent (e.g., Methanol, DMSO). The solvent flashpoint will dictate if it is also D001 (Ignitable).[1]

  • pH Adjustment (Optional but Recommended)

    • For large liquid volumes (>1L), neutralize to pH 7–9 using dilute Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) under cooling.[1]

    • Why: Neutral salts are safer to transport than free caustic amines.[1]

    • Caution: Perform in a fume hood; the reaction is exothermic.

  • Labeling

    • Apply a hazardous waste label immediately upon the first drop of waste entering the container.

    • Required Fields:

      • "Hazardous Waste"[3][4][5][6][7][8]

      • Chemical Name (No abbreviations/formulas).

      • Hazards: "Corrosive," "Toxic."

      • Date of Accumulation Start.

  • Storage

    • Store in a secondary containment tray (polypropylene) to capture spills.[1]

    • Keep in a "Flammables/Bases" cabinet, separate from acids.

  • Final Disposal

    • Method: High-temperature incineration (Rotary Kiln).[1]

    • Justification: Incineration ensures the destruction of the pharmacophore, preventing active drug intermediates from entering the water table.

Visual Decision Logic (Disposal Tree)

The following diagram illustrates the decision-making process for handling this specific amine waste.

DisposalWorkflowStartWaste Generation:2-(2-methoxyphenoxy)-N-methylethanamineCheckStatePhysical State?Start->CheckStateSolidSolid / ResidueCheckState->SolidLiquidLiquid SolutionCheckState->LiquidSegregationCRITICAL: Segregate fromAcids & NitritesSolid->SegregationCheckSolventCheck Solvent TypeLiquid->CheckSolventCheckSolvent->SegregationSolvent IdentifiedContainerContainerize:HDPE or Glass OnlySegregation->ContainerLabelLabel: Corrosive, Toxic(RCRA D002)Container->LabelVendorTransfer to Waste VendorLabel->VendorDestructionMethod: High-Temp IncinerationVendor->Destruction

Caption: Operational workflow for the segregation, packaging, and destruction of 2-(2-methoxyphenoxy)-N-methylethanamine waste.

Emergency Response: Spills & Exposure

Spill Cleanup (Small Scale < 500 mL)
  • Evacuate & Ventilate: Remove ignition sources.

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.

  • Absorb: Use a universal spill pad or vermiculite .[1]

    • Do not use paper towels for neat amine spills (rapid oxidation/heat risk).[1]

  • Neutralize: If safe, apply a weak acid neutralizer (e.g., citric acid powder) to the residue.

  • Collect: Scoop absorbed material into a wide-mouth jar. Label as "Hazardous Waste - Debris contaminated with Corrosive Amine."[1]

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][9] Seek immediate medical attention (Risk of corneal damage).[1]

  • Skin Contact: Wash with soap and water. Remove contaminated clothing.[1][9]

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 1713005, 2-(2-Methoxyphenoxy)ethylamine.[1] (Note: Structural analogue used for hazard bridging).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[10] Washington, DC: The National Academies Press, 2011.[10] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1] Retrieved from [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.